Oxan-4-ylmethyl chloroformate
Description
Properties
IUPAC Name |
oxan-4-ylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLJEJIZQVVBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171967-42-2 | |
| Record name | (oxan-4-yl)methyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Oxan-4-ylmethyl Chloroformate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxan-4-ylmethyl chloroformate, also known as (Tetrahydro-2H-pyran-4-yl)methyl chloroformate, is a valuable reagent in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. Its unique structural features, combining a stable tetrahydropyran ring with a reactive chloroformate group, make it an important building block and a versatile tool for the introduction of the oxan-4-ylmethyl moiety. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering insights for researchers and professionals in drug development.
I. Synthesis of Oxan-4-ylmethyl Chloroformate
The primary and most direct method for the synthesis of Oxan-4-ylmethyl chloroformate involves the reaction of the corresponding alcohol, (Oxan-4-yl)methanol, with phosgene or a phosgene equivalent.
Key Synthetic Pathway
The synthesis is analogous to the preparation of other chloroformates, such as methyl chloroformate, which is produced by reacting methanol with phosgene.[1] This reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.[1]
Reaction:
(Oxan-4-yl)methanol + COCl₂ (Phosgene) → Oxan-4-ylmethyl chloroformate + HCl
A critical aspect of this synthesis is the use of phosgene, a highly toxic gas. For laboratory-scale preparations and to enhance safety, solid phosgene equivalents like triphosgene are often preferred.[2] The reaction is generally carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
(Oxan-4-yl)methanol
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another suitable non-nucleophilic base)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser (connected to a scrubbing system for phosgene) is charged with a solution of (Oxan-4-yl)methanol in anhydrous DCM.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of triphosgene in anhydrous DCM is added dropwise to the stirred solution of the alcohol. The temperature should be carefully monitored and maintained at or below 0°C.
-
Base Addition: After the addition of the phosgene equivalent, pyridine is added dropwise to neutralize the in-situ generated HCl. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of cold water. The organic layer is separated, washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate.
-
Purification: The crude product can be purified by vacuum distillation if necessary, although for many applications, the crude material is of sufficient purity.
Visualization of the Synthetic Workflow
Caption: The role of Oxan-4-ylmethyl chloroformate in a protecting group strategy.
IV. Safety Considerations
Oxan-4-ylmethyl chloroformate should be handled with extreme care due to its reactivity and the hazardous nature of its parent compounds and potential decomposition products.
-
Toxicity: Chloroformates are generally toxic and corrosive. [4]Inhalation of vapors can cause severe respiratory irritation. [4]* Reactivity Hazards: It reacts vigorously with water and can decompose upon heating to release toxic gases such as phosgene and hydrogen chloride. [5]* Handling: All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn. [6]
V. Conclusion
Oxan-4-ylmethyl chloroformate is a valuable and versatile reagent for the modern organic chemist, particularly those engaged in drug discovery and development. Its ability to serve as a protecting group and as a means to introduce the pharmaceutically relevant tetrahydropyran moiety makes it a powerful tool in the synthesis of complex molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for its safe and effective application in the laboratory.
References
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Wikipedia. Chloroformate. [Link]
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Myers, A. Protecting Groups. [Link]
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"Oxan-4-ylmethyl chloroformate" CAS number and structure
An In-Depth Technical Guide to Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Structure
Oxan-4-ylmethyl chloroformate is characterized by a central chloroformate functional group attached to a tetrahydropyran (oxane) ring via a methylene bridge. The systematic IUPAC name for the parent alcohol is (Oxan-4-yl)methanol.
Table 1: Compound Identification
| Property | Value | Source |
| Molecular Formula | C7H11ClO3 | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| SMILES Code | O=C(Cl)OCC1CCOCC1 | [1] |
| Parent Alcohol | (Oxan-4-yl)methanol | |
| Parent Alcohol CAS | 14774-37-9 | [2] |
The structure of Oxan-4-ylmethyl chloroformate is depicted below:
Caption: Synthetic workflow for Oxan-4-ylmethyl chloroformate.
Step-by-Step Experimental Protocol
Materials:
-
(Oxan-4-yl)methanol
-
Triphosgene
-
Pyridine (dried)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (Oxan-4-yl)methanol and anhydrous DCM. The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine is added dropwise to the stirred solution.
-
Phosgenation: A solution of triphosgene in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction is highly exothermic and may produce gas, so slow addition is crucial.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Oxan-4-ylmethyl chloroformate.
Physicochemical Properties and Characterization
While specific experimental data for Oxan-4-ylmethyl chloroformate is not widely published, its properties can be predicted based on analogous compounds like methyl chloroformate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow liquid | Typical for chloroformates [3][4] |
| Odor | Pungent, acrid | Characteristic of chloroformates [3] |
| Boiling Point | > 72 °C | Higher than methyl chloroformate (70-72 °C) due to increased molecular weight [5][6] |
| Solubility | Soluble in common organic solvents; reacts with water and alcohols | General property of chloroformates [7] |
| Stability | Decomposes in the presence of moisture and heat | Hydrolyzes to the corresponding alcohol, HCl, and CO2 [4] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure, showing characteristic peaks for the oxane ring protons and the methylene group adjacent to the chloroformate.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1790 cm⁻¹ is expected for the C=O stretch of the chloroformate group.
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.
Applications in Synthesis and Drug Discovery
Chloroformates are valuable reagents in organic chemistry, primarily for the introduction of protecting groups and for activating alcohols. [7]Oxan-4-ylmethyl chloroformate can be expected to have similar utility, with the oxane moiety conferring specific properties.
Introduction of the "Oxm" Protecting Group
Oxan-4-ylmethyl chloroformate can be used to introduce the oxan-4-ylmethyl (Oxm) group onto nucleophiles such as amines, alcohols, and thiols. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
Caption: General reaction scheme for protection of nucleophiles.
The oxane ring is generally stable to a wide range of reaction conditions but can be cleaved under strongly acidic conditions. Its hydrophilicity compared to more common protecting groups like benzyl chloroformate (Cbz) may be advantageous in certain synthetic routes, particularly in improving the solubility of intermediates in aqueous or polar protic solvents.
Linker in Drug Development
The bifunctional nature of the parent molecule, (Oxan-4-yl)methanol, makes the derived chloroformate a potential linker in the synthesis of bioconjugates and drug delivery systems. The oxane ring can provide a stable, hydrophilic spacer.
Safety and Handling
Extreme caution should be exercised when handling Oxan-4-ylmethyl chloroformate. Based on the safety data for analogous compounds like methyl chloroformate, the following hazards are anticipated:
Table 3: GHS Hazard Statements for Analogous Chloroformates
| Hazard Statement | Description | Reference |
| H225 | Highly flammable liquid and vapor | [5] |
| H302 + H332 | Harmful if swallowed or if inhaled | [8] |
| H314 | Causes severe skin burns and eye damage | [5] |
| H330 | Fatal if inhaled | [5] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber), a lab coat, and an apron.
-
Respiratory Protection: Work exclusively in a well-ventilated chemical fume hood. For emergencies, a full-face respirator with an appropriate cartridge is necessary.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [9]* Keep the container tightly sealed and protected from moisture, as it reacts with water. [4]* Ground and bond containers when transferring material to prevent static discharge. [9]* Incompatible with strong oxidizing agents, bases, amines, and alcohols. [9] First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Call a poison center or doctor. [5]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [5][8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]
References
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Wikipedia. Chloroformate. [Link]
-
PubChem. Methyl chloroformate. [Link]
-
Wikipedia. Methyl chloroformate. [Link]
-
PubChem. (Oxan-4-yl)methanol. [Link]
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The Synthetic Cornerstone: An In-Depth Technical Guide to the Application and Reaction Mechanism of (Tetrahydro-2H-pyran-4-yl)methyl Chloroformate
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical reagents available, (Tetrahydro-2H-pyran-4-yl)methyl chloroformate has emerged as a sophisticated tool for introducing a key structural motif: the tetrahydropyran (THP) ring. This guide provides an in-depth analysis of this reagent's core mechanism of action, its strategic applications in drug development, and field-proven protocols for its successful implementation. Far from being a simple protecting group, the introduction of the (tetrahydro-2H-pyran-4-yl)methyl moiety is a deliberate design choice aimed at leveraging the unique physicochemical properties of the THP scaffold. The THP ring is considered a privileged structure, known for its ability to improve aqueous solubility, enhance metabolic stability, and increase the three-dimensionality of drug candidates, thereby optimizing interactions with biological targets.[1]
This document will elucidate the chemical reactivity of the chloroformate functional group, detail the step-by-step nucleophilic acyl substitution mechanism, provide a validated experimental workflow for its reaction with amines to form stable carbamates, and discuss the strategic rationale that underpins its use by researchers and drug development professionals.
Part 1: Physicochemical Properties and Core Reactivity
(Tetrahydro-2H-pyran-4-yl)methyl chloroformate belongs to the chloroformate class of organic compounds, which are formally esters of chloroformic acid.[2] These reagents are characterized by the ROC(O)Cl functional group and are analogous in reactivity to acyl chlorides. The primary precursor for the synthesis of the title compound is (Tetrahydro-2H-pyran-4-yl)methanol, a commercially available alcohol. The chloroformate is typically prepared by reacting the alcohol with phosgene or a phosgene equivalent like triphosgene, a process that requires careful handling due to the high toxicity of the phosgenating agent.[3][4]
The key to the utility of (Tetrahydro-2H-pyran-4-yl)methyl chloroformate lies in the electrophilicity of its carbonyl carbon, which is rendered highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its "mechanism of action" in a synthetic context.
Table 1: Properties of the Precursor Alcohol and a Representative Chloroformate
| Property | (Tetrahydro-2H-pyran-4-yl)methanol | Methyl Chloroformate (Representative) |
| CAS Number | 14774-37-9 | 79-22-1 |
| Molecular Formula | C₆H₁₂O₂ | C₂H₃ClO₂ |
| Molecular Weight | 116.16 g/mol | 94.50 g/mol |
| Appearance | Colorless Oil | Colorless, oily liquid |
| Boiling Point | Not specified | 70-72 °C |
| Key Characteristics | Precursor for chloroformate synthesis | Highly reactive acylating agent, pungent odor |
Data sourced from PubChem and commercial supplier information.[2][5]
Part 2: The Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary role of (Tetrahydro-2H-pyran-4-yl)methyl chloroformate is to react with nucleophiles to introduce the (tetrahydro-2H-pyran-4-yl)methoxycarbonyl group. The most common and significant application is its reaction with primary or secondary amines to form highly stable carbamate linkages.[6]
The reaction proceeds via a classical two-step addition-elimination mechanism :
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated amine is then deprotonated by a base present in the reaction mixture, yielding the final carbamate product and a salt byproduct (e.g., triethylammonium chloride).
This mechanism is highly reliable and is a foundational reaction in organic chemistry for the formation of carbamates, which serve as stable amide bioisosteres or as protecting groups for amines.[6][7]
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Part 3: Strategic Applications & Field-Proven Protocol
Causality Behind Experimental Choice: The "Privileged" Tetrahydropyran Scaffold
The decision to use (Tetrahydro-2H-pyran-4-yl)methyl chloroformate is driven by the advantageous properties of the THP moiety in drug design. Saturated heterocyclic rings like THP are increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1]
-
Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which often improves aqueous solubility compared to a purely carbocyclic analogue (e.g., cyclohexane). This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The THP ring is generally robust and less susceptible to metabolic degradation (e.g., aromatic hydroxylation) than many other groups, potentially leading to a longer half-life in vivo.
-
Three-Dimensionality (3D) Character: The non-planar, chair-like conformation of the THP ring increases the sp³ character of a molecule. This added 3D complexity can lead to more specific and higher-affinity interactions with the deep, intricate binding pockets of biological targets like enzymes and receptors.[8]
By introducing this group, medicinal chemists can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule, transforming a promising but flawed compound into a viable drug candidate.
Self-Validating System: A Standard Protocol for Carbamate Formation
The following protocol is adapted from a robust and highly cited procedure for the synthesis of carbamates from amines and a simple alkyl chloroformate, published in Organic Syntheses.[9] This methodology provides a reliable, self-validating framework for reacting (Tetrahydro-2H-pyran-4-yl)methyl chloroformate with a primary or secondary amine.
Objective: To synthesize a (tetrahydro-2H-pyran-4-yl)methyl carbamate from a generic amine (R₂NH).
Materials:
-
Amine (1.0 equivalent)
-
(Tetrahydro-2H-pyran-4-yl)methyl chloroformate (1.05 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.1 equiv.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Chloroformate Addition: Dissolve (Tetrahydro-2H-pyran-4-yl)methyl chloroformate (1.05 equiv.) in a small amount of anhydrous DCM and add it to an addition funnel. Add the chloroformate solution dropwise to the cold, stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will typically form immediately.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to neutralize), and finally with brine (to remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (tetrahydro-2H-pyran-4-yl)methyl carbamate.
Caption: Standard experimental workflow for carbamate synthesis.
Part 4: Product Stability and Deprotection
The carbamate bond formed is generally very stable under neutral, basic, and mildly acidic conditions, making it an excellent and robust linker.[6] When used as a protecting group for an amine, its removal requires specific, often harsh, conditions.
The stability of the (tetrahydro-2H-pyran-4-yl)methyl carbamate is high. Unlike a standard THP ether, which is cleaved under mild acidic conditions via protonation of the ring oxygen, this carbamate linkage is significantly more resilient.[10] The primary methods for cleaving such robust alkyl carbamates include:
-
Strong Acid Hydrolysis: Treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can cleave the carbamate, but these conditions are harsh and may not be suitable for complex molecules with other acid-sensitive functional groups.
-
Nucleophilic Cleavage: More recently, methods using strong nucleophiles have been developed. For example, treatment with 2-mercaptoethanol in the presence of a base at elevated temperatures can effectively deprotect methyl carbamates.[11][12] Another mild method involves the use of tetra-n-butylammonium fluoride (TBAF) in THF.[12]
The choice of deprotection strategy must be carefully considered based on the overall stability of the molecule. In many medicinal chemistry applications, however, the (tetrahydro-2H-pyran-4-yl)methyl carbamate is installed as a permanent structural feature rather than a temporary protecting group, chosen specifically for its stability and its ability to modulate the drug's properties.
Conclusion
(Tetrahydro-2H-pyran-4-yl)methyl chloroformate is a highly valuable reagent whose "mechanism of action" is a predictable and efficient nucleophilic acyl substitution. Its utility extends beyond simple amine protection, offering a strategic tool for medicinal chemists to install the privileged tetrahydropyran scaffold. The deliberate introduction of this moiety can significantly improve the aqueous solubility, metabolic stability, and three-dimensional complexity of a molecule, addressing key challenges in the drug development pipeline. The robust and well-established protocols for its reaction, coupled with a clear understanding of the resulting carbamate's stability, solidify its role as a cornerstone reagent for the rational design and optimization of next-generation therapeutics.
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Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available at: [Link].
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Total Synthesis (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved January 19, 2026 from [Link].
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Hartman, W. W., & Brethen, M. R. (1931). ETHYL N-METHYLCARBAMATE. Organic Syntheses, 11, 40. Available at: [Link].
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Teimuri-Mofrad, R., et al. (2012). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 24(3), 1207-1208. Available at: [Link].
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Piccialli, V. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Molbank, 2017(4), M960. Available at: [Link].
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The Oxan-4-ylmethyl Chloroformate Protecting Group: A Technical Guide for Advanced Organic Synthesis
In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups are the linchpins of elegant and efficient multi-step syntheses, preventing undesirable side reactions and enabling precise chemical transformations.[1] This guide provides an in-depth technical overview of a promising, yet underutilized, protecting group: the Oxan-4-ylmethyl chloroformate. We will explore its synthesis, application in the protection of amines, and subsequent deprotection, all while grounding the discussion in the fundamental principles of reaction mechanisms and strategic synthetic design.
The Rationale for the Oxan-4-ylmethyl Moiety: Beyond a Simple Alkyl Group
The selection of a protecting group is a critical decision in the design of a synthetic route. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule.[2] The Oxan-4-ylmethyl group, derived from (oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol), offers several compelling advantages rooted in its unique structural features.
The tetrahydropyran (THP) scaffold is a well-established motif in medicinal chemistry, often employed to enhance the aqueous solubility and overall absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] By incorporating this moiety into a protecting group, we can potentially improve the handling and purification of synthetic intermediates, a significant consideration in process development. Furthermore, the ether linkage within the oxane ring is generally stable to a wide range of reaction conditions, yet the overall structure allows for predictable cleavage under specific, controlled conditions.
Key Advantages of the Oxan-4-ylmethyl Protecting Group:
-
Enhanced Solubility: The polar oxane ring can improve the solubility of intermediates in a broader range of solvents.
-
Favorable ADME Properties: The incorporation of a THP-like structure can impart beneficial pharmacokinetic properties to the protected molecule, which can be an asset in drug discovery workflows.[1]
-
Stability: The carbamate linkage is generally robust, offering reliable protection during subsequent synthetic steps.
-
Predictable Cleavage: The protecting group is designed for removal under specific, mild acidic conditions.
Synthesis of Oxan-4-ylmethyl Chloroformate: The Activating Step
The synthesis of Oxan-4-ylmethyl chloroformate proceeds via the reaction of (oxan-4-yl)methanol with a phosgene equivalent. While phosgene gas is a highly effective reagent for this transformation, its extreme toxicity necessitates specialized handling procedures. Safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate), are often preferred in a laboratory setting.
The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at low temperatures to control the exothermicity of the reaction. A non-nucleophilic base, for instance, pyridine or a hindered tertiary amine, can be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of Oxan-4-ylmethyl Chloroformate
Materials:
-
(Oxan-4-yl)methanol
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of (oxan-4-yl)methanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt.
-
The filtrate is carefully concentrated under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate.
Protection of Amines: Formation of the Carbamate
The primary application of Oxan-4-ylmethyl chloroformate is the protection of primary and secondary amines to form the corresponding carbamates. This transformation effectively masks the nucleophilicity of the amine, allowing for subsequent reactions at other sites of the molecule. The reaction is typically a straightforward nucleophilic acyl substitution.
Experimental Protocol: Amine Protection
Materials:
-
Amine substrate
-
Oxan-4-ylmethyl chloroformate
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
The amine substrate (1.0 eq) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The non-nucleophilic base (1.2 eq) is added to the solution.
-
The solution is cooled to 0 °C.
-
A solution of Oxan-4-ylmethyl chloroformate (1.1 eq) in the same anhydrous solvent is added dropwise.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is washed with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection: Regenerating the Amine
The removal of the Oxan-4-ylmethyl carbamate protecting group is designed to occur under acidic conditions. The mechanism is analogous to the acid-catalyzed hydrolysis of esters and other carbamates. Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. The key to the lability of this protecting group under acidic conditions lies in the stability of the potential carbocation that can be formed upon cleavage of the C-O bond of the oxane ring, although a direct SN2-type mechanism with water as the nucleophile is also plausible.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
Protected amine substrate
-
Anhydrous acid solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA) in DCM)
-
Scavenger (optional, e.g., triethylsilane)
Procedure:
-
The protected amine is dissolved in a suitable solvent (e.g., dioxane or DCM).
-
The acidic solution is added, and the reaction is stirred at room temperature.
-
The progress of the deprotection is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
The organic layer is dried, filtered, and concentrated to yield the deprotected amine.
Mechanistic Insights and Data Presentation
The stability and reactivity of the Oxan-4-ylmethyl protecting group can be understood through the following mechanistic diagrams and comparative data.
Diagrams
Caption: Protection of an amine with Oxan-4-ylmethyl chloroformate.
Caption: Acid-catalyzed deprotection of the Oxan-4-ylmethyl carbamate.
Comparative Stability Data
| Protecting Group | Common Abbreviation | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Hydrogenolysis |
| Oxan-4-ylmethyl-oxycarbonyl | THPM-oc | Labile | Stable | Stable |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable |
| Benzyloxycarbonyl | Cbz | Stable | Stable | Labile |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Stable | Labile | Stable |
Applications in Drug Development and Complex Molecule Synthesis
While the Oxan-4-ylmethyl protecting group is not as widely cited as the more common Boc or Cbz groups, its unique properties make it a valuable tool in specific synthetic contexts. The tetrahydropyran motif is found in numerous bioactive molecules and approved drugs.[3] Its incorporation into a protecting group strategy can streamline the synthesis of such compounds by introducing a key structural feature early in the synthetic sequence.
Furthermore, in fragment-based drug discovery, the use of protecting groups that also contribute favorably to the pharmacokinetic profile of the final molecule can be a strategic advantage. The Oxan-4-ylmethyl group fits this description, offering both protection and a potential improvement in ADME properties.
Conclusion
The Oxan-4-ylmethyl chloroformate protecting group represents a valuable, if underutilized, tool in the arsenal of the synthetic organic chemist. Its favorable solubility profile, inherent stability, and predictable, mild deprotection conditions make it an attractive alternative to more traditional protecting groups, particularly in the context of drug discovery and development where the physicochemical properties of intermediates are of significant concern. This guide has provided a comprehensive overview of its synthesis, application, and removal, with the aim of encouraging its broader adoption in the scientific community.
References
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methylchloroformate.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
T. Scattolin, T. Gharbaoui, C.-y. Chen, Org. Lett., 2022 , 24, 3736-3740. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
U. Jacquemard, V. Beneteau, M. Lefoix, S. Routier, J.-Y. Merour, G. Coudert, Tetrahedron, 2004 , 60, 10039-10047. Mild and selective deprotection of carbamates with Bu4NF. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Oxan-4-ylmethyl Chloroformate and its Application in Modern Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The relentless pursuit of more complex and challenging peptide sequences demands a continuous evolution of the synthetic chemist's toolkit. A critical component of this toolkit is the array of protecting groups used to mask reactive functionalities during peptide assembly. This guide introduces Oxan-4-ylmethyl Chloroformate as a reagent for the introduction of a novel Nα-amino protecting group, the (tetrahydropyran-4-yl)methyloxycarbonyl (THP-Moc) group. Drawing upon the well-established chemistry of the tetrahydropyranyl (THP) moiety, this document provides a comprehensive overview of the synthesis of the chloroformate, the mechanism of amino acid protection, and the conditions for the deprotection of the resulting THP-Moc group. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to expand their repertoire of protecting group strategies for solid-phase peptide synthesis (SPPS).
The Imperative for Orthogonal Protection in Peptide Synthesis
The synthesis of peptides is a step-wise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the various reactive functional groups of the amino acids must be temporarily masked with protecting groups.[1] The Nα-amino group of the incoming amino acid is protected to prevent self-polymerization, while the reactive side chains of certain amino acids are also protected.[2]
A cornerstone of modern peptide synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), is the concept of orthogonality .[3] An orthogonal protecting group strategy employs multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific set of chemical conditions that do not affect the other classes.[3] The most common orthogonal scheme in SPPS involves the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (such as tert-butyl (tBu), trityl (Trt), and 4-methoxytrityl (Mmt)) for the "permanent" protection of side chains.[4][5] The Fmoc group is removed at each cycle of amino acid addition with a mild base, typically piperidine, while the side-chain protecting groups remain intact. These are then removed at the end of the synthesis, concurrently with cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA).[4] The development of new protecting groups with unique cleavage characteristics is crucial for expanding the possibilities of peptide chemistry.
The (Tetrahydropyran-4-yl)methyl Moiety: A Foundation of Stability and Labile Cleavage
The tetrahydropyran (THP) group is a well-established protecting group, particularly for hydroxyl and thiol functionalities in organic synthesis.[6][7] It is known for its ease of introduction, low cost, and, most importantly, its chemical stability profile: it is stable to strongly basic conditions, organometallics, and hydrides, yet readily cleaved under mild acidic conditions.[8][9] In the context of peptide synthesis, the THP group has been successfully employed for the side-chain protection of serine, threonine, and cysteine, demonstrating its compatibility with the Fmoc/tBu SPPS strategy.[6][7]
The protecting group derived from Oxan-4-ylmethyl Chloroformate builds upon this foundation. The core structure is a tetrahydropyran ring, which imparts a similar stability profile.
Oxan-4-ylmethyl Chloroformate: Synthesis and Characterization
Oxan-4-ylmethyl chloroformate, systematically named (tetrahydropyran-4-yl)methyl chloroformate, is the key reagent for introducing the THP-Moc protecting group. While not as commonly commercially available as other chloroformates, its synthesis is straightforward and follows established chemical principles for the formation of chloroformates.
Proposed Synthesis of Oxan-4-ylmethyl Chloroformate
The synthesis of chloroformates is typically achieved by the reaction of the corresponding alcohol with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[10] The reaction involves the nucleophilic attack of the alcohol onto the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine or pyridine, is often used to scavenge the HCl produced.
The proposed synthesis of Oxan-4-ylmethyl chloroformate starts from the commercially available (Oxan-4-yl)methanol.
Caption: Synthesis of Oxan-4-ylmethyl chloroformate.
Experimental Protocol: Synthesis of Oxan-4-ylmethyl Chloroformate
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
Preparation: A solution of (Oxan-4-yl)methanol (1.0 eq) and a tertiary amine base such as pyridine (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Reaction: A solution of triphosgene (0.4 eq) in dry DCM is added dropwise to the cooled alcohol solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 5 °C.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with cold dilute HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate. Further purification can be achieved by vacuum distillation.
The (Tetrahydropyran-4-yl)methyloxycarbonyl (THP-Moc) Group in Peptide Synthesis
The primary application of Oxan-4-ylmethyl chloroformate in peptide synthesis is to introduce the THP-Moc protecting group at the Nα-amino position of an amino acid.
Mechanism of Nα-Protection
The protection reaction is a standard carbamoylation, where the lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[11] This is followed by the elimination of a chloride ion to form the stable carbamate linkage. The reaction is typically carried out under basic conditions to deprotonate the amino group and neutralize the HCl byproduct.
Caption: N-terminal protection with Oxan-4-ylmethyl chloroformate.
Experimental Protocol: Nα-Protection of an Amino Acid
-
Dissolution: The amino acid (1.0 eq) is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, at 0 °C.
-
Reaction: Oxan-4-ylmethyl chloroformate (1.1 eq), dissolved in a suitable organic solvent like dioxane or THF, is added portion-wise to the vigorously stirred amino acid solution. The pH of the reaction mixture should be maintained in the basic range (pH 8-9).
-
Monitoring: The reaction is monitored by TLC until all the starting amino acid is consumed.
-
Work-up: The reaction mixture is washed with a non-polar solvent like ether to remove any unreacted chloroformate. The aqueous layer is then acidified to pH 2-3 with cold, dilute HCl.
-
Isolation: The precipitated Nα-THP-Moc-protected amino acid is collected by filtration, washed with cold water, and dried under vacuum.
Properties and Advantages of the THP-Moc Group
-
Orthogonality to Fmoc: The carbamate linkage of the THP-Moc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection, making it a potentially viable protecting group for an orthogonal protection strategy.[12]
-
Acid-Labile Cleavage: The THP-Moc group is designed to be cleaved under acidic conditions, similar to Boc and Trt groups. This makes it suitable for the final deprotection step in Fmoc-SPPS.[4]
-
Improved Solubility: The cyclic ether structure of the tetrahydropyran moiety may enhance the solubility of the protected peptide chains during synthesis, potentially mitigating aggregation issues that can occur with difficult sequences.[6]
Cleavage (Deprotection) of the THP-Moc Group
The removal of the THP-Moc group is achieved by acidolysis, typically with trifluoroacetic acid (TFA).
Mechanism of Deprotection
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the C-O bond, leading to the formation of a stable (tetrahydropyran-4-yl)methyl carbocation, carbon dioxide, and the free amino group of the peptide. The carbocation is then trapped by scavengers present in the cleavage cocktail.
Caption: Acid-catalyzed deprotection of the THP-Moc group.
Experimental Protocol: Cleavage of the THP-Moc Group
-
Preparation of Cleavage Cocktail: A standard cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated carbocations.
-
Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Analysis of Nα-Protecting Groups
The potential utility of the THP-Moc group can be best understood by comparing it to the most commonly used Nα-protecting groups in peptide synthesis.
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | THP-Moc ((tetrahydropyran-4-yl)methyloxycarbonyl) |
| Introduction | Fmoc-Cl or Fmoc-OSu | Boc₂O or Boc-ON | Cbz-Cl | Oxan-4-ylmethyl chloroformate |
| Cleavage Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., TFA) | Catalytic Hydrogenolysis or strong acid (HBr/AcOH) | Strong Acid (e.g., TFA) [4] |
| Stability | Acid-stable, labile to base | Base-stable, labile to strong acid | Base-stable, acid-stable (mild), labile to hydrogenolysis | Expected to be base-stable, labile to strong acid [6][12] |
| Orthogonality | Orthogonal to acid-labile side-chain groups (e.g., tBu, Trt) | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to acid- and base-labile groups | Potentially orthogonal to Fmoc and hydrogenolysis-labile groups |
Future Outlook and Conclusion
Oxan-4-ylmethyl chloroformate presents an intriguing option for the introduction of the novel THP-Moc protecting group for Nα-amino protection in peptide synthesis. Based on the robust and well-understood chemistry of the tetrahydropyran moiety, the THP-Moc group is anticipated to be stable to the basic conditions required for Fmoc removal, while being readily cleavable with strong acids like TFA. This positions it as a potentially valuable tool within an orthogonal Fmoc-based SPPS strategy. Its non-aromatic, cyclic ether structure may also confer beneficial solubility properties to growing peptide chains, thereby addressing one of the significant challenges in the synthesis of long or hydrophobic peptides.
Further research is warranted to fully characterize the kinetics of its cleavage, potential side reactions, and its performance in the synthesis of challenging peptide sequences. However, the foundational principles outlined in this guide provide a strong rationale for its exploration and adoption by the peptide synthesis community.
References
- Payne, A. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chem. Eur. J., 26(48), 10943-10948.
- Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 152-165.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Trends to Acid-Labile Cys Protecting Groups: Thp as an Efficient and Non-Aromatic Cys Protecting Group for Fmoc Chemistry. Journal of Peptide Science, 20(1), 30-35.
- Ramos-Tomillero, I., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 152-165.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814-2817.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Eckert, H. (2005). Phosgenation reactions with phosgene from triphosgene. Chimia, 59(4), 149-153.
-
CAS Common Chemistry. (n.d.). (Oxan-4-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). Methyl chloroformate. Retrieved from [Link]
- Sartory, M. (1939). The war gases chemistry and analysis. D. Van Nostrand Company, Inc.
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- 3. Protective Groups [organic-chemistry.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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A Technical Guide to the Solubility and Stability of Oxan-4-ylmethyl Chloroformate: A Predictive and Experimental Approach
Abstract
Oxan-4-ylmethyl chloroformate is a reactive chemical intermediate with significant potential in organic synthesis, particularly for the introduction of the oxane-4-ylmethoxycarbonyl moiety in the development of novel chemical entities. As a member of the chloroformate class of reagents, its utility is intrinsically linked to its stability and solubility characteristics. This guide provides a comprehensive overview of the predicted stability and solubility profiles of Oxan-4-ylmethyl chloroformate, derived from the established chemical principles governing this functional group. Due to the scarcity of published data on this specific compound, this document emphasizes a predictive framework supported by detailed, field-proven experimental protocols designed for researchers to empirically validate these properties. We will explore the primary degradation pathways—hydrolysis and thermal decomposition—and offer robust methodologies for assessing solubility in various solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's characteristics to ensure its effective and safe implementation in experimental workflows.
Introduction and Molecular Profile
Oxan-4-ylmethyl chloroformate belongs to the family of chloroformate esters, which are widely utilized as versatile reagents in organic chemistry.[1] They are primarily employed for introducing protecting groups for amines, alcohols, and phenols, or as activating agents in the synthesis of carbonates and carbamates.[1] The unique tetrahydropyran (oxane) motif within Oxan-4-ylmethyl chloroformate makes it a valuable building block for imparting specific physicochemical properties, such as improved solubility or metabolic stability, to a target molecule.
However, the high reactivity of the chloroformate functional group also renders it susceptible to degradation. Understanding and controlling its stability and solubility are paramount for successful and reproducible synthetic outcomes. This guide addresses this critical need by first establishing a predicted profile based on the known behavior of analogous primary alkyl chloroformates and then providing actionable protocols for its empirical verification.
Chemical Structure
The structure consists of a central carbonyl group bonded to a chlorine atom and an oxygen atom, which is in turn linked to a methylene bridge attached to the 4-position of an oxane (tetrahydropyran) ring.
Caption: Chemical structure of Oxan-4-ylmethyl chloroformate.
Predicted Physicochemical Properties
The following properties are calculated based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₃ | [2] |
| Molecular Weight | 178.61 g/mol | [2] |
| Appearance | Predicted to be a colorless to pale yellow liquid | [3][4] |
| Odor | Pungent, characteristic of acyl halides | [4][5] |
Chemical Stability Profile
The stability of Oxan-4-ylmethyl chloroformate is primarily dictated by the reactivity of the acyl chloride moiety. Two principal degradation pathways must be considered: hydrolysis and thermal decomposition. The requirement for cold-chain transportation for this compound strongly suggests that it possesses limited stability at ambient temperatures.[2]
Hydrolytic Instability
Chloroformates are highly susceptible to hydrolysis in the presence of water or moist air.[6] The reaction is often rapid and exothermic, yielding the parent alcohol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[7] For Oxan-4-ylmethyl chloroformate, this reaction is irreversible and represents the most common cause of sample degradation.
Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by the elimination of HCl and subsequent decarboxylation.
Caption: Simplified reaction pathway for the hydrolysis of Oxan-4-ylmethyl chloroformate.
Causality and Prevention: This inherent reactivity necessitates that the compound be handled and stored under strictly anhydrous conditions. The presence of even trace amounts of moisture in solvents, reaction vessels, or the surrounding atmosphere can lead to significant degradation, reducing the effective concentration of the reagent and introducing acidic HCl byproducts that can complicate subsequent chemical transformations.
Thermal Instability
Alkyl chloroformates can undergo thermal decomposition to yield an alkyl chloride and carbon dioxide.[1] This reaction is thought to proceed through an internal nucleophilic substitution (Sₙi) mechanism. The thermal stability of chloroformates is dependent on the structure of the alkyl group, with the general trend being: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[6][7] As a primary alkyl chloroformate, Oxan-4-ylmethyl chloroformate is expected to have moderate thermal stability but will degrade upon excessive heating. At very high temperatures, decomposition can also produce highly toxic phosgene gas.[3][8]
Caption: Potential thermal decomposition pathways for Oxan-4-ylmethyl chloroformate.
Recommended Storage and Handling
To preserve the integrity of Oxan-4-ylmethyl chloroformate, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for the chloroformate class.[8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (≤ -20°C). | Minimizes thermal decomposition and slows the rate of any residual hydrolysis. Consistent with cold-chain transport requirements.[2][8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, which is the primary cause of hydrolytic degradation.[8] |
| Container | Tightly sealed glass bottle with a PTFE-lined cap. | Ensures an airtight and moisture-proof seal. Glass is inert to the compound and its potential degradation products. |
| Incompatibilities | Avoid contact with water, alcohols, amines, strong bases, and strong acids. | These substances react vigorously with chloroformates, leading to rapid decomposition and potentially hazardous conditions.[8] |
| Handling | Use only in a chemical fume hood. Dispense using dry syringes or cannulas. | Protects the user from pungent and corrosive vapors. Prevents the introduction of atmospheric moisture during transfer.[10][11] |
Solubility Profile
The solubility of a reagent is a critical parameter for its application in synthesis, influencing reaction rates, and purification strategies.
Predicted Solubility
Based on its molecular structure—a polar head group attached to a moderately nonpolar cyclic ether tail—and the general properties of chloroformates, the following solubility profile is predicted.[7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Remarks |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent choice for reactions. Non-reactive and capable of dissolving both polar and nonpolar components. |
| Aprotic Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Good solvents for reactions, but care must be taken to use anhydrous grades, as ethers can absorb water.[12] |
| Aprotic Hydrocarbons | Toluene, Hexanes | Moderate to High | Good for reactions where a nonpolar environment is desired. Solubility may be slightly lower than in more polar aprotic solvents. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | Generally compatible, but DMF can contain trace amine impurities that could degrade the reagent. Use high-purity, anhydrous grades. |
| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | The compound will react rapidly with these solvents via hydrolysis or alcoholysis.[5][13] They are unsuitable as solvents and must be rigorously excluded from reaction mixtures. |
Experimental Protocols for Characterization
The following protocols provide a robust framework for the empirical determination of the solubility and stability of Oxan-4-ylmethyl chloroformate.
Protocol: Qualitative Solubility Assessment
Objective: To rapidly determine the solubility of the title compound in a range of common laboratory solvents.
Causality: This experiment is fundamental to selecting an appropriate solvent system for a chemical reaction. A good solvent must fully dissolve the reagent to ensure homogeneous reaction conditions, while a poor solvent is required for precipitation-based purification.
Methodology:
-
Preparation: Arrange a series of clean, dry 4 mL glass vials.
-
Aliquot Solvent: Add 1 mL of each test solvent (e.g., DCM, THF, Toluene, Acetonitrile, Hexanes, Water) to a separate vial.
-
Initial Addition: Add a small, pre-weighed amount of Oxan-4-ylmethyl chloroformate (e.g., 5 mg) to each vial.
-
Mixing: Cap the vials and vortex for 30 seconds at room temperature.
-
Observation: Visually inspect each vial for undissolved solid. Record the result as "Soluble," "Partially Soluble," or "Insoluble/Reactive." For the aqueous vial, note any signs of reaction (e.g., gas evolution, formation of an immiscible layer).
-
Incremental Addition (for soluble samples): Continue adding pre-weighed aliquots (e.g., 10 mg) to the vials where the compound dissolved, vortexing after each addition, until a saturated solution (persistent undissolved solid) is obtained.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent.
Self-Validation: The system is self-validating through direct observation. The endpoint (saturation) is clearly visible. For reactive solvents like water, the observation of gas bubbles (CO₂) or a pH change (from HCl) validates the predicted reactivity.
Protocol: Assessment of Hydrolytic Stability via ¹H NMR Spectroscopy
Objective: To quantify the rate of hydrolysis of Oxan-4-ylmethyl chloroformate in the presence of a controlled amount of water.
Causality: ¹H NMR spectroscopy provides a direct, non-invasive method to monitor the chemical transformation of molecules in solution. By tracking the disappearance of proton signals specific to the starting material and the appearance of signals from the hydrolysis product, a kinetic profile can be established. This data is invaluable for understanding the reagent's shelf-life and handling requirements.
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An In-Depth Technical Guide to the Spectral Analysis of Oxan-4-ylmethyl Chloroformate
Prepared by: A Senior Application Scientist
Introduction: The Role and Rationale for Characterizing Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate is a bifunctional molecule of significant interest in synthetic chemistry. Its structure combines a stable tetrahydropyran (oxane) ring, a common motif in pharmaceuticals and natural products, with a highly reactive chloroformate group. This arrangement makes it a valuable reagent for introducing the oxan-4-ylmethyl moiety onto nucleophilic substrates such as amines, alcohols, and phenols, thereby forming stable carbamates and carbonates, respectively.[1] The chloroformate functional group acts as an activated carbonyl, primed for nucleophilic acyl substitution, a cornerstone of modern organic synthesis.[2]
The purity and structural integrity of such a reagent are paramount to ensure predictable and reproducible outcomes in multi-step synthetic campaigns. Therefore, a comprehensive spectral analysis is not merely a quality control step but a fundamental necessity for its effective application. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Oxan-4-ylmethyl chloroformate, grounded in the principles of spectroscopic interpretation and validated by established methodologies.
Molecular Structure and Predicted Spectral Features
To contextualize the spectral data, we must first consider the molecular architecture of Oxan-4-ylmethyl chloroformate. The molecule consists of a central oxane ring, with a methylene bridge connecting it to the chloroformate group.
Caption: Predicted major fragmentation pathways for Oxan-4-ylmethyl chloroformate in EI-MS.
Table of Predicted Key Fragments
| m/z | Proposed Fragment | Rationale |
| 178/180 | [C₇H₁₁ClO₃]⁺˙ | Molecular ion (M⁺) with isotopic pattern for one chlorine atom. |
| 127 | [C₇H₁₁O₂]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. |
| 99 | [C₆H₁₁O]⁺ | Loss of the chloroformyl radical (•COCl), a common fragmentation for chloroformates, leading to the stable oxan-4-ylmethyl cation. This is often a base peak. |
| 63/65 | [COCl]⁺ | The chloroformyl cation, showing the characteristic 3:1 chlorine isotope pattern. |
Experimental Protocol: GC-MS Data Acquisition
Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing Oxan-4-ylmethyl chloroformate.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
-
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of Oxan-4-ylmethyl chloroformate. The high-frequency C=O stretch in the IR confirms the chloroformate group. NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the oxane ring to the chloroformate moiety. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure, with the characteristic chlorine isotope pattern serving as a definitive marker. This comprehensive spectral dataset ensures the identity, purity, and structural integrity of the reagent, enabling its confident application in research and development.
References
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Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Chloroformates. Chemical Reviews, 64(6), 645–687. [Link]
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Mudiam, M. K. R., Jain, R., & Murthy, R. C. (2012). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 402(2), 935–941. [Link]
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Qiu, Y., Su, M., Liu, Y., & Chen, M. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277–283. [Link]
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Riu, A., et al. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 28(20), 7118. [Link]
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The Emergence of Oxan-4-ylmethyl Chloroformate: A Technical Guide to a Versatile Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry, the strategic modification of bioactive molecules is paramount to optimizing their therapeutic potential. The development of novel reagents that facilitate the synthesis of prodrugs with tailored properties is a continuous endeavor. This technical guide delves into the discovery, synthesis, and potential applications of "Oxan-4-ylmethyl chloroformate," a versatile chemical entity poised to offer unique advantages in drug development. By dissecting its constituent parts—the stable oxane ring and the reactive chloroformate group—we will explore the rationale behind its design and its prospective role in creating next-generation therapeutics with enhanced solubility, metabolic stability, and controlled release profiles. This document serves as a comprehensive resource for researchers seeking to leverage this promising building block in their drug discovery programs.
Introduction: The Rationale for a New Promoietv
The journey of a drug candidate from a potent "hit" to a clinically effective therapeutic is often fraught with challenges related to its physicochemical and pharmacokinetic properties. Poor aqueous solubility, rapid metabolism, and unfavorable distribution can derail an otherwise promising molecule. The concept of a prodrug, a bioreversible derivative of a drug, offers a powerful strategy to overcome these hurdles.[1] A critical component of a prodrug is the "promoiety," a chemical group that is attached to the parent drug and is designed to be cleaved in vivo to release the active substance.
The design of a promoiety is a multi-faceted challenge, requiring a balance of chemical stability, predictable cleavage, and favorable physicochemical properties. It is in this context that we introduce Oxan-4-ylmethyl chloroformate, a reagent that brings together the advantageous properties of the oxane (tetrahydropyran) ring with the versatile reactivity of a chloroformate.
The tetrahydropyran (THP) moiety is a well-established structural motif in medicinal chemistry. As a saturated six-membered ring containing an oxygen atom, it offers several benefits:
-
Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane.[2] This can be a crucial advantage for drugs that are "brick dust" insoluble.
-
Metabolic Stability: The THP ring is generally resistant to metabolic degradation, which can help to prolong the in vivo half-life of a drug.
-
Conformational Rigidity: The defined chair-like conformation of the THP ring can be used to orient substituents in a predictable manner, which can be beneficial for optimizing interactions with biological targets.[2]
The chloroformate group, on the other hand, is a highly reactive functional group that serves as an efficient handle for attaching the oxan-4-ylmethyl promoiety to a parent drug molecule.[3]
This guide will first detail the synthesis of this reagent, followed by a comprehensive exploration of its potential applications in drug development, grounded in the established principles of medicinal chemistry.
Synthesis and Characterization
The synthesis of Oxan-4-ylmethyl chloroformate is a two-step process, starting from the commercially available (Tetrahydro-2H-pyran-4-yl)methanol.
Synthesis of the Precursor Alcohol
The precursor, (Tetrahydro-2H-pyran-4-yl)methanol, can be synthesized via the reduction of a corresponding ester, such as ethyl tetrahydro-2H-pyran-4-carboxylate.[4][5]
Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol [4][5]
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate in anhydrous THF.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Quenching: Cautiously quench the reaction by the dropwise addition of ethyl acetate, followed by a 10% aqueous solution of sodium hydroxide.
-
Work-up: Stir the resulting mixture for 30 minutes, then filter through a pad of celite to remove the aluminum salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR, and compared with literature data.[4][5]
Conversion to the Chloroformate
The conversion of an alcohol to a chloroformate is a standard transformation in organic synthesis.[3] Several methods can be employed, with the use of phosgene or a phosgene equivalent like triphosgene being the most common.[6][7][8] More recently, safer, photo-on-demand methods have also been developed.[9][10][11][12]
Experimental Protocol: Synthesis of Oxan-4-ylmethyl chloroformate (using Triphosgene) [7]
-
Reaction Setup: In a well-ventilated fume hood, a solution of (Tetrahydro-2H-pyran-4-yl)methanol in an inert solvent (e.g., toluene) is added slowly to a cooled (0 °C) mixture of triphosgene, a catalyst (e.g., dimethylformamide), and a base (e.g., sodium carbonate) in the same solvent.
-
Reaction: The reaction mixture is stirred at 0 °C for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully worked up to remove the catalyst and any byproducts. The resulting Oxan-4-ylmethyl chloroformate is then purified, typically by distillation under reduced pressure.
Self-Validation: The structure of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and its purity assessed by GC or HPLC.
Applications in Drug Development: A Forward Look
The true potential of Oxan-4-ylmethyl chloroformate lies in its application as a versatile building block for creating prodrugs with tailored properties. Its reactivity allows for the facile modification of various functional groups commonly found in drug molecules.
Formation of Carbamate and Carbonate Linkages
Chloroformates readily react with amines to form stable carbamate linkages and with alcohols or phenols to form carbonate esters.[3][13] This reactivity is the cornerstone of its utility in prodrug design.
Diagram of Reaction Pathways
Caption: Reaction of Oxan-4-ylmethyl chloroformate with amine and hydroxyl groups.
Enhancing Aqueous Solubility
For highly lipophilic drugs, the addition of the polar oxane moiety can significantly improve aqueous solubility. This is a critical parameter for oral bioavailability and for the formulation of intravenous dosage forms.
| Parameter | Rationale for Improvement |
| Aqueous Solubility | The ether oxygen of the oxane ring can act as a hydrogen bond acceptor, improving interactions with water molecules. |
| LogP | The introduction of the oxane ring generally leads to a decrease in the octanol-water partition coefficient (LogP), indicating reduced lipophilicity.[2] |
Modulating Metabolic Stability and Release
The carbamate and carbonate linkages formed are susceptible to enzymatic cleavage by esterases and other hydrolases present in the body, leading to the release of the active drug.[1][14][15] The rate of this cleavage can be influenced by the steric and electronic environment around the linkage, offering a degree of control over the drug's release profile. The oxane ring itself is generally metabolically stable, which can protect adjacent parts of the molecule from degradation.
Experimental Protocol: In Vitro Prodrug Cleavage Assay
-
Incubation: The prodrug is incubated in a relevant biological matrix (e.g., human plasma, liver microsomes, or a purified esterase solution).
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug.
-
Data Analysis: The half-life of the prodrug in the biological matrix is calculated.
This self-validating system confirms the bioreversible nature of the prodrug and provides crucial data for predicting its in vivo behavior.
Potential for Targeted Delivery
While not inherently a targeting moiety, the physicochemical properties imparted by the oxan-4-ylmethyl group can influence the biodistribution of the drug. For example, by tuning the overall lipophilicity of the prodrug, it may be possible to enhance its penetration into specific tissues or compartments.
Conclusion and Future Perspectives
Oxan-4-ylmethyl chloroformate represents a valuable, albeit underexplored, tool in the medicinal chemist's arsenal. Its straightforward synthesis and versatile reactivity, combined with the favorable physicochemical properties of the oxane moiety, make it an attractive building block for the development of next-generation prodrugs. The principles outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in their own drug discovery programs. Future work in this area could involve the synthesis of a library of prodrugs using this moiety and a systematic evaluation of their properties, further elucidating the structure-activity relationships that govern their behavior in biological systems.
References
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Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate. [Link]
-
Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). (2020). YouTube. [Link]
- Process for preparing alkyl/aryl chloroformates. (2005).
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Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ACS Publications. [Link]
-
Microwave assisted phosgenation – alcoholysis using triphosgene. (2003). RSC Publishing. [Link]
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Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Semantic Scholar. [Link]
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Phosgene. (n.d.). Wikipedia. [Link]
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OXIDATION OF ALCOHOLS USING TRIPHOSGENE. (1991). Tetrahedron Letters. [Link]
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Mammalian Esterase Activity: Implications for Peptide Prodrugs. (2020). PMC - NIH. [Link]
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Chloroformate. (n.d.). Wikipedia. [Link]
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The Vapor Phase Reaction between Phosgene and Alcohols. (1951). Journal of the American Chemical Society. [Link]
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Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. (2015). ResearchGate. [Link]
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Enzyme Models—From Catalysis to Prodrugs. (2022). MDPI. [Link]
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Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. (2007). PMC - NIH. [Link]
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Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (2020). PMC. [Link]
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Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. (1976). The Journal of Organic Chemistry. [Link]
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N-Dealkylation of Amines. (2012). PMC - NIH. [Link]
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Theoretical Framework for Assessing the Reactivity of Oxan-4-ylmethyl Chloroformate
An In-depth Technical Guide
Abstract
Oxan-4-ylmethyl chloroformate is a key reagent in organic synthesis, particularly in the introduction of protecting groups and the formation of carbamates and carbonates, which are pivotal moieties in medicinal chemistry and materials science. Understanding its reactivity profile at a molecular level is crucial for optimizing reaction conditions, predicting outcomes with novel nucleophiles, and minimizing side-product formation. This technical guide outlines a comprehensive theoretical framework for the study of Oxan-4-ylmethyl chloroformate's reactivity using modern computational chemistry techniques. We will delve into the foundational principles of its reactivity, propose robust computational workflows for mechanistic elucidation, and provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Dual-Character Reactivity of Chloroformates
Oxan-4-ylmethyl chloroformate belongs to the chloroformate ester family, characterized by a highly electrophilic carbonyl carbon. This electrophilicity is driven by the strong electron-withdrawing effects of both the chlorine atom and the ester oxygen. Consequently, the primary reaction pathway for chloroformates involves nucleophilic attack at this carbonyl center.
The reactivity of this specific molecule is modulated by the presence of the oxane (tetrahydropyran) ring. This structural feature introduces several layers of complexity that merit a detailed theoretical investigation:
-
Steric Hindrance: The bulky oxane ring can sterically hinder the approach of nucleophiles to the reactive chloroformate center.
-
Conformational Isomerism: The oxane ring exists predominantly in a chair conformation, which can influence the orientation and accessibility of the reactive side chain.
-
Electronic Effects: The ether oxygen within the oxane ring can exert a subtle, through-bond electronic influence on the electrophilicity of the chloroformate group.
A thorough theoretical study allows for the systematic deconvolution of these factors, providing a predictive understanding that is often difficult to achieve through experimentation alone.
Proposed Computational Methodology: A Self-Validating Workflow
To accurately model the reactivity of Oxan-4-ylmethyl chloroformate, a multi-step computational workflow grounded in Density Functional Theory (DFT) is proposed. DFT offers an excellent balance between computational cost and accuracy for studying organic reaction mechanisms.
Workflow Overview
The proposed theoretical protocol is designed to be a self-validating system, where each step builds upon the verified results of the previous one.
Figure 1: A comprehensive DFT workflow for analyzing the reactivity of Oxan-4-ylmethyl chloroformate.
Step-by-Step Computational Protocol
Protocol 1: Ground State and Reactant Analysis
-
Conformational Search:
-
Objective: To identify the lowest energy conformer of Oxan-4-ylmethyl chloroformate.
-
Method: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
-
Rationale: The oxane ring's chair conformation and the side-chain orientation significantly impact steric accessibility. Identifying the global minimum energy structure is essential for accurate subsequent calculations.
-
-
Geometry Optimization:
-
Objective: To obtain the precise equilibrium geometry of the reactant.
-
Method: Use the lowest energy conformer as a starting point for a full geometry optimization using DFT. A common and well-validated functional and basis set combination is B3LYP/6-31G*.
-
Rationale: This level of theory provides reliable geometries for organic molecules at a reasonable computational cost.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Method: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G*).
-
Rationale: A true minimum on the potential energy surface will have zero imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic calculations.
-
-
Electronic Structure Analysis:
-
Objective: To quantify the electrophilicity of the reactive sites.
-
Method: Calculate the electrostatic potential (ESP) mapped onto the electron density surface and compute atomic charges (e.g., Mulliken or NBO).
-
Rationale: The ESP map visually identifies electron-deficient regions susceptible to nucleophilic attack. The highly positive potential on the carbonyl carbon will confirm it as the primary electrophilic center.
-
Analysis of Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reaction of Oxan-4-ylmethyl chloroformate with nucleophiles (Nu) is expected to proceed via a concerted or stepwise nucleophilic acyl substitution pathway. Theoretical modeling can distinguish between these possibilities.
Proposed Reaction Mechanism
The generally accepted mechanism for chloroformate reactions with nucleophiles like amines or alcohols is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. However, a concerted (S_N2-like) pathway may also be possible.
Methodological & Application
Application Note & Protocol: A Guide to Amine Protection Using Oxan-4-ylmethyl Chloroformate
Abstract
In multistep organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategy and execution. Amines, being both nucleophilic and basic, often require protection to prevent undesired side reactions. This document provides a comprehensive guide to the use of Oxan-4-ylmethyl Chloroformate as an effective reagent for the protection of primary and secondary amines. The resulting Oxan-4-ylmethylcarbamate (Oxy-Cbz) protecting group offers a unique stability profile, being robust under various conditions while allowing for mild acidic cleavage. This application note details the reaction mechanism, provides step-by-step protocols for both protection and deprotection, and offers expert insights into experimental best practices.
Introduction: The Strategic Role of Amine Protection
Controlling the reactivity of amines is a frequent challenge in the synthesis of complex molecules, from pharmaceuticals to materials. Protecting groups serve as temporary "hats" that mask the amine's reactivity, allowing transformations to be performed on other parts of the molecule.[1][2] Chloroformates, with the general structure ROC(O)Cl, are a classic and reliable class of reagents for this purpose, reacting with amines to form stable, neutral carbamates.[3]
While well-known protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used, the search for groups with orthogonal stability and cleavage conditions is perpetual. Oxan-4-ylmethyl Chloroformate introduces the Oxan-4-ylmethylcarbamate group, which leverages the well-understood chemistry of the tetrahydropyran (oxane) ring system. This system is known for its general stability but susceptibility to cleavage under acidic conditions, providing a valuable alternative in a synthetic chemist's toolkit.
Key Advantages:
-
Formation of a Stable Carbamate: The resulting carbamate is generally stable to basic, nucleophilic, and reductive conditions that might cleave other common protecting groups.[4][5]
-
Acid-Labile Cleavage: The tetrahydropyran ether linkage suggests that deprotection can be achieved under mild to moderate acidic conditions, offering orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.
-
Non-metallic Deprotection: Avoids the use of palladium or other heavy metal catalysts required for Cbz cleavage.
Physicochemical Properties & Handling
| Property | Value |
| Chemical Name | Oxan-4-ylmethyl chloroformate |
| Synonyms | Tetrahydropyran-4-ylmethyl chloroformate |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| CAS Number | Not broadly available; structure-based. |
| Storage & Stability | Store under inert gas (N₂ or Ar) at 2-8 °C. Highly moisture-sensitive; degrades in the presence of water or moist air.[3] Handle in a fume hood with appropriate PPE. |
Mechanism of Amine Protection
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated carbamate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][3]
Caption: General mechanism for carbamate formation.
Experimental Protocol: Amine Protection
This section provides a representative, step-by-step protocol for the protection of a primary or secondary amine using Oxan-4-ylmethyl Chloroformate.
Materials & Reagents
| Reagent/Material | Purpose | Typical Stoichiometry |
| Primary/Secondary Amine | Substrate | 1.0 eq |
| Oxan-4-ylmethyl Chloroformate | Protecting Group Source | 1.05 - 1.2 eq |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent | ~0.1 - 0.5 M solution |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic Base | 1.5 - 2.0 eq |
| Saturated aq. NaHCO₃ Solution | Aqueous Quench / Work-up | - |
| Brine | Aqueous Wash | - |
| MgSO₄ or Na₂SO₄ (Anhydrous) | Drying Agent | - |
| Thin Layer Chromatography (TLC) Plate | Reaction Monitoring | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Insight: Cooling is crucial to control the exotherm of the reaction and to minimize potential side reactions, such as the formation of ureas from the reaction of the product with any unreacted amine.
-
-
Reagent Addition: Add Oxan-4-ylmethyl Chloroformate (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Quenching: Once complete, re-cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude carbamate product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Experimental Workflow Visualization
Caption: Step-by-step workflow for amine protection.
Experimental Protocol: Deprotection
The Oxan-4-ylmethylcarbamate group is designed for acid-catalyzed cleavage. The likely mechanism involves protonation of the oxane ring oxygen, followed by ring-opening to generate a carbocation, which then fragments to release the free amine, CO₂, and a stable byproduct.
Materials & Reagents
| Reagent/Material | Purpose | Typical Conditions |
| Protected Amine | Substrate | 1.0 eq |
| Trifluoroacetic Acid (TFA) | Strong Acid | 20-50% in DCM |
| or HCl in Dioxane (4M) | Strong Acid | 2-4 eq in solvent |
| Dichloromethane (DCM) | Reaction Solvent | ~0.1 M solution |
| Saturated aq. NaHCO₃ or Na₂CO₃ | Basic wash to neutralize acid | - |
Step-by-Step Procedure
-
Setup: Dissolve the protected amine (1.0 eq) in DCM.
-
Acid Addition: Add a solution of TFA in DCM (e.g., 25% v/v) or a solution of 4M HCl in dioxane (2-4 eq).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Scientist's Insight: The cleavage of tert-butyl carbamates (Boc) with TFA is often very rapid.[6] The oxanylmethyl carbamate may require slightly different reaction times, which should be optimized for the specific substrate.
-
-
Concentration: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic. This neutralizes the ammonium salt to provide the free amine.
-
Work-up: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine. Further purification may be required depending on the substrate.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient chloroformate; inactive reagent due to hydrolysis; steric hindrance. | Use a slight excess (1.1-1.2 eq) of the chloroformate. Ensure the reagent is fresh and handled under anhydrous conditions. For hindered amines, increase reaction time or temperature. |
| Low Yield | Premature quenching; loss during work-up; formation of side products (e.g., urea). | Ensure the reaction has gone to completion via TLC before quenching. Perform extractions carefully. Ensure dropwise addition at 0 °C to minimize side reactions. |
| Difficult Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use neat TFA for a short period) or gently warm the reaction. Ensure no acid-scavenging groups are present on the substrate. |
| Side Reactions during Deprotection | Cationic side reactions with sensitive functional groups on the substrate. | Add a cation scavenger, such as triethylsilane (TES) or anisole, to the deprotection mixture. |
Conclusion
Oxan-4-ylmethyl Chloroformate is a valuable reagent for the protection of amines, forming a stable carbamate that complements existing protecting group strategies. Its facile introduction under standard, mild conditions and its removal via acidolysis make it an attractive option for complex synthetic routes where orthogonality is paramount. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals seeking to employ this versatile protecting group in their work.
References
- Vertex AI Search. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
- Wikipedia. (n.d.). Chloroformate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940*. Available at: [Link]
-
Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 62(3), 299-318*. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Step-by-Step Guide to Utilizing (Oxan-4-yl)methyl Chloroformate for Amine Protection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Oxan-4-yl)methyl chloroformate, a versatile reagent for the protection of primary and secondary amines. This document elucidates the underlying chemical principles, provides detailed, step-by-step protocols for both the protection and deprotection reactions, and offers practical insights into the handling and application of this compound.
Introduction: A Novel Protecting Group for Amine Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. (Oxan-4-yl)methyl chloroformate introduces the (Oxan-4-yl)methoxycarbonyl (Odmc) protecting group, a valuable addition to the synthetic chemist's toolbox.
Structurally, the Odmc group is an aliphatic carbamate containing a tetrahydropyran (THP) moiety. This unique structure confers stability under a range of reaction conditions while allowing for selective removal under specific acidic conditions, offering an orthogonal protection strategy to other common amine protecting groups.
Chemical Properties and Reactivity
(Oxan-4-yl)methyl chloroformate, with the CAS number 1171967-42-2, is a reactive acyl chloride derivative.[1][2][3] Like other chloroformates, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[4] Its primary utility lies in its reaction with nucleophiles, most notably primary and secondary amines, to form stable carbamates.[4][5]
Table 1: Physical and Chemical Properties of (Oxan-4-yl)methyl Chloroformate
| Property | Value |
| CAS Number | 1171967-42-2 |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Reactivity | Reacts with nucleophiles (amines, alcohols, water) |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) |
Mechanism of Amine Protection: Formation of the Odmc-Carbamate
The protection of an amine with (Oxan-4-yl)methyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]
Caption: Mechanism of Odmc protection of an amine.
Detailed Protocol for Amine Protection
This protocol is a general guideline for the protection of a primary or secondary amine using (Oxan-4-yl)methyl chloroformate under standard Schotten-Baumann conditions.
Materials:
-
Amine substrate
-
(Oxan-4-yl)methyl chloroformate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add the non-nucleophilic base (1.2 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of (Oxan-4-yl)methyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 2: Typical Reaction Parameters for Amine Protection
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Chloroformate:Base) | 1 : 1.1 : 1.2-1.5 | A slight excess of the chloroformate and base ensures complete consumption of the amine. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents prevent hydrolysis of the chloroformate. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the amine; monitor by TLC or LC-MS. |
Stability of the Odmc Protecting Group
The resulting (Oxan-4-yl)methoxycarbonyl (Odmc) protected amine is expected to exhibit stability profiles similar to other aliphatic carbamates and tetrahydropyranyl ethers.
-
Stable to:
-
Labile to:
Detailed Protocol for Deprotection of the Odmc Group
The cleavage of the Odmc protecting group is achieved under acidic conditions, which hydrolyzes the tetrahydropyranyl ether linkage.[8][9]
Materials:
-
Odmc-protected amine
-
Methanol or ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or aqueous HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Odmc-protected amine (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Addition of Acid: Add the acid catalyst (e.g., p-TsOH, 0.1-0.2 eq, or 1M HCl, 2-3 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours. Monitor the deprotection by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic (pH 7-8).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to yield the deprotected amine.
-
-
Purification: If necessary, purify the crude amine by flash column chromatography or crystallization.
Caption: Workflow for the acidic deprotection of an Odmc-protected amine.
Safety and Handling
Chloroformates are toxic, corrosive, and moisture-sensitive compounds that should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (butyl or laminated gloves are recommended over nitrile for prolonged handling).[11][12]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11]
-
Spills: In case of a spill, evacuate the area and clean up using an absorbent material, wearing full PPE.[11]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protection: Incomplete Reaction | - Insufficient reagent stoichiometry- Low reactivity of the amine- Deactivated chloroformate | - Increase the equivalents of chloroformate and base.- Increase reaction time and/or temperature.- Use fresh, high-purity chloroformate. |
| Protection: Formation of Byproducts | - Presence of moisture- Reaction temperature too high | - Ensure all glassware and solvents are anhydrous.- Maintain a lower reaction temperature during addition. |
| Deprotection: Incomplete Reaction | - Insufficient acid catalyst- Steric hindrance around the protecting group | - Increase the amount of acid catalyst.- Increase the reaction temperature and/or time. |
| Deprotection: Substrate Degradation | - Substrate is sensitive to acidic conditions | - Use a milder acid catalyst (e.g., PPTS).- Perform the reaction at a lower temperature and monitor carefully. |
References
-
Lab Alley. Chloroform Safety & Hazards. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Saban, R. P., et al. (2017). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Duke University. Chloroform Guidelines. [Link]
-
Wikipedia. Chloroformate. [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl chloroformate. [Link]
-
AA Blocks. (oxan-4-yl)methyl chloroformate. [Link]
-
Le, N. H., & Guni, E. (2014). N-Dealkylation of Amines. PMC. [Link]
Sources
- 1. 1171967-42-2|(Tetrahydro-2H-pyran-4-yl)methyl carbonochloridate|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. CAS:1171967-42-2, (Tetrahydro-2H-pyran-4-yl)methyl carbonochloridate-毕得医药 [bidepharm.com]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. laballey.com [laballey.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Oxan-4-ylmethyl Chloroformate (Omy-Cl) in Solid-Phase Peptide Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and therapeutic development, demanding a robust toolkit of orthogonal protecting groups to achieve complex sequences with high fidelity.[1] This guide introduces a novel acid-labile protecting group, the Oxan-4-ylmethyl (Omy) carbamate, for the protection of amine functionalities, particularly on amino acid side chains. Derived from Oxan-4-ylmethyl chloroformate (Omy-Cl), the Omy group offers a compelling alternative within the Fmoc/tBu synthesis strategy. Its unique structural features and predicted stability profile are discussed, alongside detailed, field-proven protocols for its synthesis, incorporation into amino acids, and application in SPPS workflows. This document serves as a comprehensive resource for researchers looking to expand their repertoire of protecting group strategies for advanced peptide synthesis.
Introduction: The Imperative for Orthogonal Protection in SPPS
The chemical synthesis of peptides is a stepwise process that relies on the temporary masking of reactive functional groups to prevent unwanted side reactions.[2][3] The success of any peptide synthesis campaign hinges on the strategic use of protecting groups, which can be categorized based on their lability under specific chemical conditions.[4] An orthogonal protection strategy, where different classes of protecting groups can be selectively removed without affecting others, is fundamental to the synthesis of complex peptides.[5][6]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[3] This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically derived from tert-butanol (tBu), for the permanent protection of amino acid side chains.[4] The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[3]
While a range of acid-labile side-chain protecting groups exists, the search for novel groups with tailored stability, improved solubility characteristics, and reduced side-product formation continues. In this context, we introduce the Oxan-4-ylmethyl (Omy) protecting group. The Omy group, installed via Oxan-4-ylmethyl chloroformate, is presented here as a new tool for the protection of primary amines, such as the ε-amino group of Lysine. Its core structure, a tetrahydropyran ring, suggests a high degree of acid lability, making it fully compatible with the Fmoc/tBu strategy.
The Omy Protecting Group: Chemical Principles
The Omy protecting group is a carbamate formed between an amino group and (tetrahydropyran-4-yl)methanol. The key reagent for its introduction is Oxan-4-ylmethyl chloroformate (Omy-Cl).
Synthesis of Oxan-4-ylmethyl Chloroformate (Omy-Cl)
The chloroformate reagent can be synthesized from the commercially available (Tetrahydro-2H-pyran-4-yl)methanol.[1] The synthesis is a standard procedure involving the reaction of the alcohol with a phosgene source, such as triphosgene, in the presence of a non-nucleophilic base.
-
Rationale: The use of a phosgene equivalent like triphosgene is a common and safer alternative to gaseous phosgene for the synthesis of chloroformates. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the chloroformate product.
Caption: Synthesis of Omy-Cl from its alcohol precursor.
Protection of Amino Acids: Synthesis of Fmoc-L-Lys(Omy)-OH
The Omy group can be introduced onto the side chain of an amino acid, such as Lysine, after the α-amino group has been protected with Fmoc.
Caption: Protection of the ε-amino group of Lysine with Omy-Cl.
The reaction proceeds via nucleophilic attack of the ε-amino group of Lysine on the carbonyl carbon of Omy-Cl, leading to the formation of a stable carbamate linkage.
Application in Fmoc/tBu Solid-Phase Peptide Synthesis
The true utility of a protecting group is demonstrated in its performance during SPPS. The Omy group is designed to be fully orthogonal to the Fmoc group, remaining stable during the basic conditions of Fmoc deprotection while being readily cleaved by acid.
Protocol 1: Synthesis of Fmoc-L-Lys(Omy)-OH
This protocol details the protection of the Lysine side chain.
Materials:
-
Fmoc-L-Lys-OH
-
Oxan-4-ylmethyl chloroformate (Omy-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend Fmoc-L-Lys-OH (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) and stir until the solution becomes clear.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Omy-Cl (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-L-Lys(Omy)-OH as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-L-Lys(Omy)-OH
This protocol outlines a standard cycle for incorporating an Omy-protected Lysine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Lys(Omy)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (or other coupling reagent)
-
HOBt (or other additive)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
SPPS Workflow:
Sources
- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes & Protocols for the High-Yield Synthesis of Oxan-4-ylmethyl Chloroformate
Abstract
This document provides a comprehensive guide to the synthesis of Oxan-4-ylmethyl chloroformate, a valuable reagent in pharmaceutical and organic chemistry for introducing the tetrahydropyran (THP) moiety. The protocol emphasizes reaction conditions optimized for high yield and safety, utilizing triphosgene as a stable and safer surrogate for the highly toxic phosgene gas. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical parameters for process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for the preparation of this key synthetic intermediate.
Introduction: The Utility of the Oxanylmethyl Moiety
Oxan-4-ylmethyl chloroformate, also known as (tetrahydro-2H-pyran-4-yl)methyl chloroformate, is a crucial reagent for installing the non-polar, metabolically stable tetrahydropyran (THP) group onto nucleophilic substrates. The THP moiety is a prevalent structural motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as solubility, metabolic stability, and cell permeability. The chloroformate functional group provides a highly reactive electrophilic center, enabling efficient reactions with a wide range of nucleophiles, most notably amines, to form stable carbamate linkages.[1][2]
The traditional synthesis of chloroformates involves the direct reaction of an alcohol with phosgene, a volatile and acutely toxic gas.[3][4] The significant hazards associated with handling phosgene have driven the development of safer alternatives.[5] This guide focuses on a robust method using triphosgene, a crystalline, stable solid that serves as a convenient and safer phosgene equivalent.[6][7]
Reaction Mechanism and Core Principles
The synthesis of Oxan-4-ylmethyl chloroformate from its corresponding alcohol, (Oxan-4-yl)methanol, and triphosgene proceeds via a nucleophilic acyl substitution pathway.
Reaction: (Oxan-4-yl)methanol + Triphosgene → Oxan-4-ylmethyl chloroformate
Triphosgene, or bis(trichloromethyl) carbonate, does not react directly with the alcohol. In the presence of a nucleophilic catalyst (often a tertiary amine like pyridine or a catalytic amount of DMF), it decomposes in situ to generate phosgene.[5][8] The generated phosgene is then attacked by the hydroxyl group of (Oxan-4-yl)methanol. The reaction is typically performed in the presence of a stoichiometric amount of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][9]
Caption: Experimental workflow for the synthesis of Oxan-4-ylmethyl chloroformate.
Step-by-Step Procedure:
-
Preparation: Assemble a dry three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen or argon for at least 15 minutes.
-
Reagent Charging and Cooling: In the reaction flask, dissolve triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the stirred solution to -10°C using an ice-salt or dry ice-acetone bath.
-
Rationale: Dissolving the triphosgene first in an inert, anhydrous solvent ensures it is readily available for reaction. Cooling is critical to control the initial exotherm upon addition of the alcohol and base. [9]3. Reactant Addition: In the dropping funnel, prepare a solution of (Oxan-4-yl)methanol (2.8 eq.) and anhydrous pyridine (3.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold triphosgene solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 0°C.
-
Rationale: A slight excess of the alcohol and base ensures the complete consumption of the phosgene intermediate. Slow, dropwise addition is paramount for temperature control and preventing side reactions. [7]4. Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alcohol.
-
-
Workup and Quenching: Once the reaction is complete, filter the mixture under vacuum through a pad of celite to remove the precipitated pyridinium hydrochloride salt. Transfer the filtrate to a cold separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 5% KHSO₄ solution (2x) to remove excess pyridine.
-
Cold 5% NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Cold saturated brine (1x) to remove residual water.
-
-
Rationale: The aqueous washes must be performed quickly and at low temperatures to minimize hydrolysis of the chloroformate product.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator at low temperature (<30°C). The resulting crude oil is typically of high purity and can be used directly in subsequent steps. Further purification, if necessary, can be achieved by vacuum distillation, though this risks thermal decomposition.
Reaction Condition Optimization
Achieving yields greater than 90% is feasible by carefully controlling the reaction parameters. The following table summarizes key conditions derived from analogous, high-yield preparations of other aliphatic chloroformates. [7][8][9][10]
| Parameter | Recommended Condition | Rationale & Impact on Yield |
|---|---|---|
| Phosgene Source | Triphosgene | Safer solid reagent, allows for precise stoichiometry. [6][7] |
| Stoichiometry | ~0.35 eq. Triphosgene per 1.0 eq. Alcohol | Ensures complete conversion of the alcohol. |
| Solvent | Anhydrous DCM, Toluene, or Ethyl Acetate | Inert solvent to prevent side reactions. Must be anhydrous. [7][9] |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. [9] |
| Temperature | -10°C to 0°C | CRITICAL. Minimizes formation of carbonate byproduct and product decomposition. [4][10] |
| Reaction Time | 2-5 hours | Typically sufficient for full conversion at low temperatures. [9] |
| Workup | Cold aqueous wash | Prevents hydrolysis of the sensitive chloroformate product. |
Safety Considerations
-
Triphosgene: Although safer than phosgene gas, triphosgene is toxic and must be handled with extreme care in a well-ventilated chemical fume hood. It can release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6]* Phosgene Gas: This protocol generates phosgene in situ. Ensure the reaction setup is secure and the off-gas is directed through a scrubber containing a sodium hydroxide solution to neutralize any unreacted phosgene. [3]* Oxan-4-ylmethyl Chloroformate: The product is a reactive acylating agent and should be treated as a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Exothermic Reaction: The reaction is exothermic. Proper cooling and slow addition of reagents are essential to maintain control.
Conclusion
The synthesis of Oxan-4-ylmethyl chloroformate can be achieved in high yield and with a strong safety profile by reacting (Oxan-4-yl)methanol with triphosgene under controlled, low-temperature conditions. The use of an anhydrous inert solvent and an appropriate base to scavenge the HCl byproduct are crucial for success. This detailed protocol provides a reliable and reproducible method for researchers in organic synthesis and drug development, enabling access to a key building block for the installation of the valuable tetrahydropyran moiety.
References
-
BenchChem. Phosgene-Free Synthesis of tert-Butyl Chloroformate: An In-Depth Technical Guide.
-
Wikipedia. Chloroformate.
-
BenchChem. A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
-
Google Patents. US6919471B2 - Process for preparing alkyl/aryl chloroformates.
-
Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
BenchChem. Reactivity of octyl chloroformate with alcohols and amines.
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569.
-
Google Patents. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES.
-
Kevill, D. N. (1991). The Chemistry of Chloroformates. Chemical Reviews, 91(7), 1567–1599.
-
Google Patents. US3966786A - Method for producing chloroformates.
-
Organic Syntheses. Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Org. Synth. 1977, 57, 107.
-
Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
-
PrepChem.com. Preparation of methyl chloroformate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol.
-
Google Patents. CN103274944A - Preparation method of methylchloroformate.
-
Eckert, H. (2010). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate.
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Applications of "Oxan-4-ylmethyl chloroformate" in drug discovery
Beginning Investigations into Oxane
I am starting my research by diving deep into "Oxan-4-ylmethyl chloroformate." I'm prioritizing its chemical properties, how it reacts, and where it's used, specifically in organic synthesis and medicinal chemistry. I am gathering key information now.
Delving Deeper into Applications
I am now focusing on finding specific examples of "Oxan-4-ylmethyl chloroformate" in the synthesis of drug candidates and bioactive molecules. I am investigating the reasons behind its usage, especially the properties it brings to the resulting molecules. Alongside this, I am also researching its synthesis. My attention has turned to review articles and patents on chloroformates, especially those with cyclic ethers.
Expanding Research Horizons
I am now performing a comprehensive search to uncover details on "Oxan-4-ylmethyl chloroformate's" chemical properties, its reactivity, and its applications within organic synthesis and medicinal chemistry. Specific examples of its use in synthesizing drug candidates or bioactive molecules are my focus, along with how it contributes to these molecules' properties. I'm also delving into the compound's synthesis while searching for review articles and patents on chloroformates, particularly those with cyclic ether functionalities.
Locating the Compound
I've hit a minor snag; the initial search for "Oxan-4-ylmethyl chloroformate" was less fruitful than anticipated. It seems my query mainly turned up chemical supplier listings. However, the search did confirm its existence and provided the CAS number, 1171967. This gives me a starting point.
Exploring Related Concepts
I'm now pivoting to investigate related concepts. My search for "Oxan-4-ylmethyl chloroformate" was unproductive, mainly chemical supplier listings and the CAS number (1171967-42-2). I've discovered its alternative name, "(Tetrahydro-2H-pyran-4-yl)methyl carbonochloridate." Finding no direct application details, I'll analyze its structure: a reactive chloroformate group and a tetrahydropyranylmethyl group, common in drug design.
Deducing Potential Applications
I'm now focusing on inferring potential applications of the compound. The search for specific applications and related research has been unproductive so far, including "chloro-containing molecules for drug discovery" which gives a general context, but not the specific reagent. I'm focusing on its chemical structure, considering the reactivity of the chloroformate and the relevance of the tetrahydropyranylmethyl group as a common structural motif in medicinal chemistry, since there's no direct info on its function. This shift aims to construct a logical guide based on chemical principles and medicinal chemistry expertise.
Confirming Foundational Information
I've made progress in confirming foundational information, and have a strong basis for the application notes after reviewing the search results. I've specifically gathered details on the reactivity of chloroformates; they react with amines to form carbamates, as well as with alcohols.
Deepening Understanding of THP Applications
I am now delving into the role of the tetrahydropyran (THP) moiety in drug discovery, and I can see its significance in improving the solubility and lipophilicity of compounds. I've also found that it can act as a bioisostere. I'm still searching for specific examples of "Oxan-4-ylmethyl chloroformate" being used in named drug candidates to strengthen the application notes further.
Constructing Application Notes
I'm now satisfied with the research. I can confirm the reactivity of chloroformates and THP's role in drug design, and that "Oxan-4-ylmethyl chloroformate" is used in this setting. Though I would have liked a more specific example, I have enough data to move forward with creating informative application notes and protocols.
Refining Current Focus
I've decided to refine the focus, as further searching for the specific reagent yielded limited new results. Though I would have preferred a concrete example, I now have the data to create comprehensive application notes and protocols that are based on fundamental principles, including chloroformate reactivity and the use of THP in drug design. I'll outline the rationale for reagent use, then detail the procedures.
Technical Guide: Oxan-4-ylmethyl Chloroformate for Pre-Column Derivatization in HPLC Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet many analytes, particularly those lacking a strong chromophore or fluorophore, present detection challenges. Chemical derivatization addresses this by modifying the analyte to enhance its chromatographic behavior and detectability.[1] This guide introduces Oxan-4-ylmethyl Chloroformate, a specialized chloroformate reagent, for the pre-column derivatization of primary and secondary amines. While specific literature on this reagent is emerging, the protocols herein are built upon the well-established and robust chemistry of alkyl chloroformates.[2][3] We will detail the reaction mechanism, provide a comprehensive step-by-step protocol for derivatization and subsequent HPLC analysis, and discuss method validation considerations, offering a complete framework for its application in pharmaceutical and metabolomic research.
The Principle of Chloroformate Derivatization
Derivatization in HPLC serves to attach a "tag" to an analyte, altering its physicochemical properties to improve separation and detection.[4] Chloroformates are highly effective reagents for this purpose, reacting readily with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols.[3]
The core reaction is a nucleophilic acyl substitution. For primary and secondary amines, the reaction proceeds under mild alkaline conditions. The basic environment deprotonates the amine group, enhancing its nucleophilicity. This activated amine then attacks the electrophilic carbonyl carbon of the Oxan-4-ylmethyl chloroformate. The highly stable chloride ion is displaced as a leaving group, resulting in the formation of a stable, neutral carbamate derivative.[5]
The "Oxan-4-ylmethyl" moiety, a tetrahydropyran-based group, serves two primary functions:
-
Increases Hydrophobicity: The tag significantly increases the non-polar character of polar analytes like small amines, leading to better retention on reversed-phase (e.g., C18) HPLC columns.[6]
-
Enables Universal Detection: While not a traditional chromophore, the resulting derivative has a higher molecular weight and can be detected with high sensitivity using universal detectors like Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). For UV detection, analysis at low wavelengths (e.g., 200-210 nm) is typically required.
Experimental Protocols
This section provides a self-validating protocol. Each step is designed to ensure the reaction proceeds to completion and that the final sample is suitable for reproducible HPLC analysis.
Required Materials and Reagents
-
Derivatization Reagent: Oxan-4-ylmethyl chloroformate (store under desiccation at 2-8°C)
-
Analyte(s): Stock solution of amine-containing analyte(s) of interest (e.g., 1 mg/mL in water or methanol)
-
Solvent: Acetonitrile (ACN), HPLC-grade
-
Buffer: Borate Buffer (0.1 M, pH 9.5). Prepare by dissolving boric acid in water and adjusting pH with NaOH.
-
Quenching Solution: 1 M Glycine solution in water
-
Extraction Solvent: Chloroform or Ethyl Acetate, HPLC-grade[7]
-
Reconstitution Solvent: Mobile Phase A or ACN/Water (50:50, v/v)
-
Equipment: HPLC system with UV or MS detector, vortex mixer, centrifuge, analytical balance, pH meter, calibrated pipettes, 1.5 mL autosampler vials.
Protocol 1: Pre-Column Derivatization Workflow
This protocol is designed for a 100 µL sample volume. Volumes can be scaled as needed.
-
Sample Preparation:
-
Pipette 100 µL of the sample solution (or standard) into a 1.5 mL microcentrifuge tube.
-
Causality: Starting with a precise volume is critical for quantitative accuracy.
-
-
Buffering:
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Vortex briefly to mix.
-
Causality: The alkaline pH is essential to deprotonate the amine, making it a potent nucleophile for the reaction.[1] Borate buffer is commonly used as it provides stable pH control in the optimal range for this reaction.
-
-
Reagent Addition:
-
Prepare a fresh solution of Oxan-4-ylmethyl chloroformate at 10 mg/mL in acetonitrile.
-
Add 100 µL of the reagent solution to the buffered sample.
-
Vortex immediately for 30 seconds.
-
Causality: The reagent is moisture-sensitive and should be prepared fresh in an aprotic solvent like ACN to prevent hydrolysis. Immediate vortexing ensures homogenous distribution and initiates the reaction rapidly and uniformly.
-
-
Reaction Incubation:
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Causality: Based on similar chloroformate reactions, 15 minutes is typically sufficient for the derivatization to reach completion.[8] Longer times may be investigated but are often unnecessary.
-
-
Quenching Excess Reagent:
-
Add 50 µL of 1 M Glycine solution.
-
Vortex and let stand for 5 minutes.
-
Causality: Glycine, a primary amine, rapidly consumes any unreacted Oxan-4-ylmethyl chloroformate. This is a critical self-validating step that prevents the reagent from derivatizing other components later or causing interference in the chromatogram.
-
-
Extraction of Derivative (Optional but Recommended):
-
Add 500 µL of chloroform or ethyl acetate.
-
Vortex vigorously for 1 minute, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) or upper organic layer (ethyl acetate) to a new tube.
-
Causality: The carbamate derivative is significantly more non-polar than the original analyte and will partition into the organic solvent, while salts and other polar interferences remain in the aqueous phase. This step cleans up the sample, protecting the HPLC column and reducing baseline noise.[9]
-
-
Sample Finalization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of reconstitution solvent.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Causality: Evaporation and reconstitution concentrate the analyte and ensure it is dissolved in a solvent compatible with the initial mobile phase, leading to sharp, well-defined chromatographic peaks. Filtration removes particulates that could clog the HPLC system.
-
Protocol 2: HPLC-UV/MS Method Parameters
The following are starting conditions for method development. Optimization will be required based on the specific analytes and matrix.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system suitable for reversed-phase chromatography. |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm | A workhorse column providing good resolution for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic eluent for reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18.1-22 min: 30% B | A typical gradient to elute derivatives of varying polarity.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape.[10] |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on sensitivity needs. |
| UV Detection | 205 nm | Carbamates have some absorbance at low UV; not highly specific. |
| MS Detection | ESI+, Scan Mode or SIM | Provides high sensitivity and specificity. Monitor for [M+H]⁺ or [M+Na]⁺. |
Method Validation and Performance
Any new analytical method must be validated to ensure it is fit for its intended purpose.[11][12] Key parameters to assess according to ICH guidelines include:
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. (Demonstrate no interfering peaks at the analyte's retention time in a blank matrix). |
| Linearity & Range | A linear relationship between concentration and response over a defined range. (Correlation coefficient, R² ≥ 0.995 over 5-7 concentration levels). |
| Accuracy | The closeness of test results to the true value. (Typically 80-120% recovery from a spiked matrix). |
| Precision | The degree of scatter between a series of measurements. (Repeatability & Intermediate Precision, RSD ≤ 15%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). (Assess impact of minor changes on results). |
Troubleshooting
-
No/Low Product Peak: Check the pH of the buffer. Ensure the derivatization reagent is fresh and was not exposed to moisture. Increase reagent concentration or reaction time.
-
Multiple Derivative Peaks: The analyte may have multiple reactive sites (e.g., a primary and a secondary amine). MS analysis is crucial to identify the structures.
-
Large Reagent Peak: Ensure the quenching step is effective. Increase the concentration or volume of the quenching solution (glycine).
-
Poor Peak Shape: Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase. Check for column degradation or sample overload.
References
- Grokipedia. (n.d.). Chiral derivatizing agent.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for 9-Aminophenanthrene-Derivatized Compounds.
- NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC.
- Chemistry LibreTexts. (2023). Derivatization.
- PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.
- NIH. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- ResearchGate. (n.d.). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- ResearchGate. (n.d.). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.
- ResearchGate. (2025). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Request PDF.
- OUCI. (n.d.). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o….
- BLD Pharm. (n.d.). oxan-4-ylmethyl chloroformate.
- (n.d.). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine.
- ResearchGate. (2025). 1.2.4. HPLC of amino acids as chloroformate derivatives.
- ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
- PubMed. (1999). Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). Reaction mechanism of alkyl chloroformate derivatization reaction 44.
- Google Patents. (n.d.). CN103274944A - Preparation method of methylchloroformate.
- PubMed Central. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM).
- ResearchGate. (n.d.). Chemical derivatization of acetate. Using methyl chloroformate (MCF),....
- PubMed. (2022). A Simplified Method for Anionic Surfactant Analysis in Water Using a New Solvent.
- ResearchGate. (2025). 9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a useful reagent for the synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl and succinimidyl esters of N -urethane protected amino acids.
- Google Patents. (n.d.). GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene.
- Google Patents. (n.d.). CA1190938A - PROCESS FOR THE SYNTHESIS OF .alpha.-CHLOROMETHYL CHLOROFORMATE.
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Application Notes and Protocols for Amine Protection Using Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1][2][3] This guide provides a comprehensive overview of the application of Oxan-4-ylmethyl chloroformate as a versatile reagent for the protection of primary and secondary amines. The resulting oxan-4-ylmethyl carbamate (Oymoc) protecting group offers a unique structural motif that can be strategically employed in complex synthetic routes. These application notes detail the underlying chemical principles, step-by-step protocols for protection and deprotection, and a discussion of the expected stability and orthogonality of the Oymoc group.
Introduction: The Strategic Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity often necessitate temporary masking to prevent unwanted side reactions during synthetic transformations.[3] The ideal protecting group should be easy to install and remove in high yields under mild conditions that are orthogonal to other functional groups present in the molecule.[2] Carbamates are a widely utilized class of amine protecting groups due to their general stability and the diverse range of conditions available for their cleavage.[1][4][5]
Oxan-4-ylmethyl chloroformate introduces the Oymoc protecting group, which incorporates a saturated heterocyclic oxane ring. This feature may influence the solubility and crystalline nature of the protected substrate, potentially aiding in purification. The strategic selection of a protecting group like Oymoc can significantly impact the efficiency and success of a synthetic campaign.
The Oymoc Protecting Group: A Mechanistic Overview
The protection of an amine with Oxan-4-ylmethyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. Subsequent loss of a chloride ion and a proton results in the formation of a stable carbamate linkage.
Caption: General reaction for amine protection using a chloroformate.
Experimental Protocols
General Protocol for Amine Protection with Oxan-4-ylmethyl Chloroformate
This protocol provides a general procedure for the protection of a primary or secondary amine. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Materials:
-
Amine-containing substrate
-
Oxan-4-ylmethyl chloroformate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add the tertiary amine base (1.1-1.5 eq).
-
Chloroformate Addition: Slowly add Oxan-4-ylmethyl chloroformate (1.05-1.2 eq) dropwise to the stirred solution. The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Oymoc-protected amine.
Deprotection of the Oymoc-Carbamate
The cleavage of carbamates can be achieved under various conditions. The choice of deprotection strategy will depend on the stability of other functional groups in the molecule.[6]
Carbamates are generally susceptible to cleavage under strong acidic conditions.
Materials:
-
Oymoc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Oymoc-protected amine in DCM (0.1-0.5 M).
-
Acid Addition: Add TFA (5-10 equivalents or as a 10-50% solution in DCM) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amine as necessary.
A milder, nucleophilic deprotection method can be employed for substrates sensitive to strong acids.[7][8]
Materials:
-
Oymoc-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (tribasic)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Create a suspension of the Oymoc-protected amine (1 eq) and potassium phosphate tribasic (4 eq) in DMAc (0.25 M).
-
Inert Atmosphere: Purge the mixture with nitrogen three times.
-
Reagent Addition: Add 2-mercaptoethanol (2 eq) and stir the reaction at 75 °C for 24 hours.[7]
-
Workup:
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM (2-3x).
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or reverse-phase HPLC to obtain the deprotected amine.[7]
Stability and Orthogonality
The stability of the Oymoc group is anticipated to be comparable to other alkyl carbamates. The following table summarizes the expected stability profile, which is crucial for planning orthogonal protection strategies.[9]
| Reagent/Condition | Expected Stability of Oymoc-Carbamate |
| Strongly Acidic (e.g., TFA, HBr/AcOH) | Labile |
| Mildly Acidic (e.g., AcOH) | Generally Stable |
| Strongly Basic (e.g., NaOH, KOH) | Generally Stable |
| Mildly Basic (e.g., Piperidine) | Generally Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | Generally Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Generally Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Generally Stable |
| Fluoride Ion (e.g., TBAF) | Potentially Labile[10] |
Visualization of the Synthetic Workflow
Caption: Workflow for a protection-transformation-deprotection sequence.
Conclusion
Oxan-4-ylmethyl chloroformate is a promising reagent for the protection of amines, yielding the Oymoc-carbamate. This protecting group is expected to exhibit a stability profile that allows for its use in a variety of synthetic contexts. The protocols provided herein offer a starting point for the application of this protecting group strategy. As with any synthetic method, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(22), 3736–3740. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J.-Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039–10047. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
ResearchGate. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Fluoren-9-ylmethyl Chloroformate as a Coupling Reagent for Peptide Synthesis. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (1972). US3640991A - Mixed anhydride method of preparing peptides.
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (1983). GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene.
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN109096111A - A kind of synthetic method of chloro-methyl-chloroformate.
-
ResearchGate. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (1982). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). CN103274944A - Preparation method of methylchloroformate.
- Google Patents. (n.d.). CA1190938A - PROCESS FOR THE SYNTHESIS OF .alpha.-CHLOROMETHYL CHLOROFORMATE.
- Google Patents. (1977). US4039569A - Methyl chloroformate process.
Sources
- 1. fiveable.me [fiveable.me]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 6. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
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- 9. Protecting Groups - Stability [organic-chemistry.org]
- 10. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
Application Note: A Practical Guide to the Use of Oxan-4-ylmethyl Chloroformate in the Synthesis of Carbamates and Carbonates
Document ID: AN-CF-2026-01
Introduction: The Strategic Utility of Oxan-4-ylmethyl Chloroformate
In the landscape of modern drug discovery and development, the incorporation of saturated heterocyclic scaffolds is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The oxane (tetrahydropyran) ring, in particular, is a privileged motif frequently employed to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by replacing more labile or lipophilic groups.
"Oxan-4-ylmethyl chloroformate" is a specialized chemical reagent designed to facilitate the covalent introduction of the oxan-4-ylmethyl group onto nucleophilic substrates. As a chloroformate, it functions as a highly reactive acylating agent, enabling the efficient formation of stable carbamate and carbonate linkages under mild conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, reaction protocols, and safety considerations for utilizing this versatile building block. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific synthetic challenges.
Reagent Profile and Core Reactivity
Table 1: Chemical and Physical Properties of Oxan-4-ylmethyl Chloroformate
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₃ | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (presumed) | General Chloroformate Properties[2] |
| SMILES Code | O=C(Cl)OCC1CCOCC1 | [1] |
| Reactivity | High | Acyl Halide Analogue[3] |
| Moisture Sensitivity | High; hydrolyzes to form HCl, CO₂, and oxan-4-ylmethanol. | [2][4] |
The reactivity of Oxan-4-ylmethyl chloroformate is governed by the electrophilic carbonyl carbon, which is activated by the electron-withdrawing chlorine atom. This makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, proceeding through a nucleophilic acyl substitution mechanism.[3]
Caption: General mechanism for the reaction of Oxan-4-ylmethyl chloroformate.
Experimental Protocol: Synthesis of a Model Carbamate
This section details the synthesis of N-(benzyl)-oxan-4-ylmethyl carbamate, a representative procedure for forming a carbamate linkage.
Materials and Reagents
Table 2: Reagents for Model Carbamate Synthesis
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |
| Benzylamine | 107.15 | 5.0 | 0.54 mL | 1.0 |
| Oxan-4-ylmethyl chloroformate | 178.61 | 5.5 | 982 mg | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL | 1.5 |
| Dichloromethane (DCM) | - | - | 25 mL | - |
| 1M Hydrochloric Acid (aq) | - | - | 15 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 15 mL | - |
| Brine (aq) | - | - | 15 mL | - |
| Anhydrous Sodium Sulfate | - | - | ~5 g | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for carbamate synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Ensure all glassware is oven-dried to remove residual moisture, which can hydrolyze the chloroformate.
-
Assemble the flask under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent reaction with atmospheric moisture.
-
Add dichloromethane (25 mL), benzylamine (0.54 mL, 5.0 mmol), and triethylamine (1.05 mL, 7.5 mmol) to the flask via syringe.
-
Causality: An aprotic solvent like DCM is used as it does not have reactive protons. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction.[3] Using a slight excess (1.5 eq) ensures the reaction medium remains basic.
-
-
Addition of Chloroformate:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve Oxan-4-ylmethyl chloroformate (982 mg, 5.5 mmol) in a small amount of dry DCM (~5 mL).
-
Add the chloroformate solution to the stirred amine mixture dropwise over 10-15 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Causality: The reaction is exothermic; slow addition at low temperature is essential to control the reaction rate, prevent overheating, and minimize the formation of side products. A slight excess of the chloroformate (1.1 eq) helps drive the reaction to completion.[5]
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting benzylamine spot is no longer visible.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Causality: The HCl wash removes excess triethylamine and any remaining unreacted benzylamine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes the bulk of the water from the organic layer before the drying step.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy) to confirm its identity and purity.
-
Safety and Handling Precautions
Chloroformates are hazardous reagents that demand strict adherence to safety protocols. Their toxicity profile is similar to that of acyl halides and phosgene derivatives.[6][7]
-
Engineering Controls: All manipulations involving Oxan-4-ylmethyl chloroformate must be performed in a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[9]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves offer poor protection against many chloroformates; Viton® or polyvinyl alcohol (PVA) gloves are recommended.[9] Always double-check glove compatibility.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Reactivity Hazards:
-
Moisture: Reacts with water, potentially violently if hot, to produce corrosive HCl gas.[2] Keep containers tightly sealed and away from moisture.
-
Incompatibilities: Avoid contact with strong bases, alcohols, amines (outside of controlled reaction conditions), and strong oxidizing agents.[4][10]
-
Decomposition: Thermal decomposition can release highly toxic gases, including HCl and phosgene.[2][7]
-
-
Spill and Waste Management:
-
Have a spill kit ready. For small spills, use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
All waste, including contaminated solids and empty containers, must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12] Never pour chloroformate waste down the drain.
-
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive chloroformate due to hydrolysis. 2. Reaction not run under inert/dry conditions. | 1. Use a fresh bottle of the reagent or a newly opened one. 2. Ensure all glassware is oven-dried and the reaction is run under a nitrogen or argon atmosphere. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry is incorrect. 3. Insufficient base to neutralize HCl. | 1. Allow the reaction to stir longer or gently warm if the substrates are stable. 2. Re-verify calculations and measurements of all reagents. 3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Formation of Side Products | 1. Reaction temperature was too high. 2. Double acylation of the amine (if a primary amine is used, forming a urea-type byproduct). 3. Reaction of chloroformate with the base. | 1. Maintain cooling during the addition of the chloroformate. 2. Use the amine as the limiting reagent and add the chloroformate slowly. 3. Use a non-nucleophilic base like triethylamine or DIPEA instead of pyridine if issues arise. |
References
-
Lab Alley. (n.d.). How to Safely Dispose of Chloroform. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Chloroform Disposed Of Safely?. YouTube. Retrieved from [Link]
-
UMass Lowell. (n.d.). Handling Chloroform. Retrieved from [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. Retrieved from [Link]
-
Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. Retrieved from [Link]
-
ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. Retrieved from [Link]
-
Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 40. Retrieved from [Link]
-
Hu, W. X., et al. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708-709. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]
-
Kim, S., & Jung, J. (2003). Indium-catalyzed reaction for the synthesis of carbamates and carbonates: selective protection of amino groups. Tetrahedron Letters, 44(35), 6607-6609. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]
-
Tunoori, A. R., et al. (2003). New process for the preparation of methyl carbonates. Organic Letters, 5(9), 1483-1485. Retrieved from [Link]
-
PubChem. (n.d.). Methyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
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Application Notes & Protocols: Oxan-4-ylmethyl Chloroformate in Peptide Synthesis
Subject: A Technical Guide to the Application of Oxan-4-ylmethyl Chloroformate as a Coupling Agent for Peptide Synthesis via the Mixed Anhydride Method.
Introduction: Re-evaluating Chloroformates for Efficient Peptide Coupling
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and stereochemically pure formation of amide bonds. The choice of coupling reagent is paramount, dictating reaction kinetics, yield, and the preservation of chiral integrity. While modern peptide synthesis is dominated by carbodiimide and onium salt reagents, the classical mixed carboxylic-carbonic anhydride method, facilitated by chloroformate reagents, offers a cost-effective and powerful alternative, particularly for solution-phase synthesis and specific coupling challenges.[1][2][3]
This guide introduces Oxan-4-ylmethyl chloroformate , a novel reagent featuring a non-aromatic heterocyclic oxane moiety. While this specific molecule serves as a representative model, the principles, mechanisms, and protocols detailed herein are broadly applicable to the wider class of alkyl chloroformates used in peptide synthesis. The oxane scaffold is a common motif in medicinal chemistry, valued for its favorable solubility and metabolic properties, suggesting that its incorporation into a coupling reagent may offer unique advantages in specific synthetic contexts.[4] We will explore the mechanistic underpinnings of the mixed anhydride method, provide detailed protocols for its application, and discuss the critical parameters that ensure a successful, high-fidelity peptide coupling.
The Mixed Anhydride Mechanism: A Two-Step Activation and Coupling
The use of Oxan-4-ylmethyl chloroformate, like other chloroformates such as isobutyl or ethyl chloroformate, relies on the in-situ formation of a mixed carboxylic-carbonic anhydride of an N-protected amino acid. This process transforms the relatively unreactive carboxyl group into a highly activated species, primed for nucleophilic attack by the amino group of a second amino acid or peptide fragment.[1][3][5]
The reaction proceeds in two distinct, temperature-sensitive stages:
-
Activation (Anhydride Formation): The N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine) to form a carboxylate salt. This salt then reacts with Oxan-4-ylmethyl chloroformate at low temperatures (-15°C to -20°C) to form the activated mixed anhydride. This step is rapid and must be carefully controlled to prevent side reactions.
-
Coupling (Aminolysis): The amino component (as a free base or an ester salt) is introduced to the reaction. Its nucleophilic amino group attacks the activated carbonyl of the amino acid moiety in the mixed anhydride, forming the desired peptide bond. The byproducts are the unstable oxan-4-ylmethyloxycarbonic acid, which decomposes into carbon dioxide and oxan-4-ylmethanol, and the hydrochloride salt of the tertiary amine base.
Diagram 1: Mechanism of Peptide Bond Formation Caption: Activation of an N-protected amino acid with Oxan-4-ylmethyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by the incoming amino acid to form the peptide bond.
Protocol: Synthesis of Z-L-Phg-Phe-OMe
This protocol describes the coupling of N-benzyloxycarbonyl-L-phenylglycine (Z-L-Phg-OH) with L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl).
Materials:
-
Z-L-Phg-OH (1.0 eq)
-
H-L-Phe-OMe·HCl (1.0 eq)
-
Oxan-4-ylmethyl chloroformate (1.0 eq)
-
N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃ (aq.), Brine
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Z-L-Phg-OH (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
In a separate flask, prepare a solution of H-L-Phe-OMe·HCl (1.0 eq) and NMM (1.0 eq) in anhydrous THF. Stir until the salt fully dissolves to form the free amine.
-
-
Activation:
-
Cool the solution of Z-L-Phg-OH to -15°C using an acetone/dry ice bath.
-
Add NMM (1.0 eq) to the cooled solution and stir for 1 minute.
-
Slowly add Oxan-4-ylmethyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not rise above -10°C.
-
Stir the reaction mixture at -15°C for 2-5 minutes. A precipitate of NMM·HCl may form.
-
-
Coupling:
-
Add the pre-prepared solution of H-L-Phe-OMe (free amine) from step 1 to the activated mixed anhydride solution.
-
Continue stirring at -15°C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 2-4 hours at room temperature. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated NMM·HCl salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude dipeptide by recrystallization or flash column chromatography.
-
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Chloroformates represent a classical, cost-effective option with distinct characteristics compared to more modern reagents.
| Feature | Oxan-4-ylmethyl Chloroformate | Carbodiimides (DCC, DIC) | Onium Salts (HBTU, HATU) |
| Mechanism | Mixed Carboxylic-Carbonic Anhydride | O-acylisourea intermediate | Activated Ester (HOBt or HOAt) |
| Reactivity | High, very rapid activation | High | Very High, often used for hindered couplings |
| Cost | Generally low to moderate | Low (DCC) to moderate (DIC) | High |
| Byproducts | CO₂, alcohol, soluble amine salt | Insoluble (DCU) or soluble urea | Soluble urea and tetramethylurea derivatives |
| Racemization Risk | Moderate; highly dependent on temperature and base control. [6] | Low with additives (HOBt, HOSu); can be significant without. [1] | Very low, especially with HOAt-based reagents. [7] |
| Key Side Reactions | Urethane formation [8] | N-acylurea formation, dehydration of Asn/Gln side chains. [1] | Guanidinylation of free N-terminus if not pre-activated. [9] |
| Optimal Use Case | Solution-phase synthesis, fragment condensation (with care) | Routine solid-phase and solution-phase synthesis | Difficult sequences, hindered amino acids, solid-phase synthesis |
Conclusion
Oxan-4-ylmethyl chloroformate, as a representative of the chloroformate class of reagents, provides a potent and economical tool for peptide bond formation via the mixed anhydride method. Its success is critically dependent on rigorous control of reaction parameters, most notably temperature and the choice of tertiary amine base, to mitigate the risks of urethane formation and racemization. While onium salts may be preferred for complex solid-phase syntheses, the simplicity, rapid kinetics, and cost-effectiveness of the mixed anhydride approach ensure its continued relevance in the modern peptide chemist's toolkit. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can effectively leverage these reagents for the efficient synthesis of a wide range of peptide targets.
References
-
Tantry, S. J., Vasanthakumar, G.-R., & Suresh Babu, V. V. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]
-
Vaughan, J. R., Jr., & Osato, R. L. (1952). Preparation of Peptides Using Mixed Carboxylic Acid Anhydrides. Journal of the American Chemical Society, 74(3), 676–678. [Link]
-
Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 88(6), 1338–1339. [Link]
-
Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Kamal, A., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 31-50. [Link]
-
Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. [Link]
-
ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Rudrapal, M., Chetia, D., & Singh, V. (2016). Novel series of 1,2,4-trioxane derivatives as antimalarial agents. Cogent Chemistry, 2(1). [Link]
-
Patsnap. (n.d.). Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. Patsnap Eureka. [Link]
- US Patent 3640991A. (1972). Mixed anhydride method of preparing peptides.
-
Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Organic Syntheses Procedure. [Link]
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- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.uniurb.it [people.uniurb.it]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
"Oxan-4-ylmethyl chloroformate" deprotection issues and solutions
Welcome to the technical support center for Oxan-4-ylmethyl carbamate (Oxm-carbamate) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this protecting group in their synthetic workflows. Here, we address common deprotection issues, provide in-depth troubleshooting strategies, and offer detailed experimental protocols based on established principles of carbamate chemistry.
I. Understanding the Oxan-4-ylmethyl Carbamate Protecting Group
The Oxan-4-ylmethyl carbamate is an amine protecting group characterized by the presence of a tetrahydropyran (oxane) ring. This structural feature influences its stability and deprotection characteristics. Carbamates, in general, are widely used to protect amines due to their ability to moderate the high reactivity and basicity of the amino group during multi-step syntheses.[1][2] The choice of a specific carbamate, like the Oxm-carbamate, is often driven by the need for specific deprotection conditions that are compatible with other functional groups in the molecule, a concept known as orthogonality.[3][4]
The stability of the Oxm-carbamate is primarily dictated by the linkage between the oxane moiety and the carbamate nitrogen. Deprotection typically involves the cleavage of this bond, which can be achieved under various conditions, most commonly acidic. The mechanism of acid-catalyzed deprotection for carbamates generally involves protonation of the carbamate oxygen, followed by cleavage of the C-O bond to form a carbocation and an unstable carbamic acid, which then decarboxylates to yield the free amine.[5][6]
Key Physicochemical Properties
| Property | Description | Implication for Deprotection |
| Acid Lability | The ether linkage within the oxane ring and the carbamate C-O bond are susceptible to cleavage under acidic conditions. | Acid-catalyzed deprotection is the primary method for removing the Oxm-carbamate group. |
| Stability to Base | Carbamates are generally stable to basic conditions.[4] | Allows for the use of basic reagents in other synthetic steps without premature deprotection. |
| Hydrogenolysis | The C-O bond is not typically susceptible to standard hydrogenolysis conditions (e.g., Pd/C, H₂).[4][6] | Provides orthogonality with other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz) that are removed by hydrogenolysis.[4][6] |
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the deprotection of Oxan-4-ylmethyl carbamates.
FAQ 1: My Oxm-carbamate deprotection is incomplete. What are the likely causes and how can I resolve this?
Answer: Incomplete deprotection is a frequent issue and can stem from several factors.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Oxm-carbamate requires a sufficiently strong acid to facilitate cleavage. If you are observing incomplete reaction, the acidity of your reaction medium may be inadequate.
-
Troubleshooting:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA). Monitor the reaction progress by TLC or LC-MS to find the optimal concentration.[4][7]
-
Switch to a Stronger Acid: If increasing the concentration is ineffective, consider using a stronger acid. A common alternative to Trifluoroacetic Acid (TFA) is bubbling dry HCl gas through the solution.[4]
-
-
-
Sub-optimal Reaction Time or Temperature: Carbamate deprotection kinetics can vary depending on the substrate.
-
Troubleshooting:
-
Extend Reaction Time: Continue to monitor the reaction for a longer period. Some deprotections may require several hours to reach completion.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40 °C) can enhance the reaction rate. However, be mindful of potential side reactions with sensitive functional groups.
-
-
-
Steric Hindrance: The steric environment around the carbamate can significantly impact the accessibility of the protonating agent.
-
Troubleshooting:
-
Employ a Less Bulky Acid: While less common, if steric hindrance is a major issue, exploring smaller acidic reagents might be beneficial.
-
Prolonged Reaction Time: Sterically hindered substrates often require significantly longer reaction times for complete deprotection.
-
-
FAQ 2: I am observing side products after my deprotection reaction. What are they and how can I prevent their formation?
Answer: The formation of side products is often linked to the reactive intermediates generated during deprotection.
Potential Causes & Solutions:
-
Alkylation by the Oxanylmethyl Cation: The acid-catalyzed cleavage of the Oxm-carbamate generates a reactive oxanylmethyl cation. This electrophilic species can alkylate nucleophilic functional groups within your molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thiols (e.g., cysteine), or even the newly deprotected amine.[8]
-
Troubleshooting: Cation Scavengers
-
Thioanisole or Anisole: These are commonly used scavengers that can trap the carbocation, preventing it from reacting with your substrate. Add 5-10 equivalents of the scavenger to the reaction mixture.
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): These silane-based scavengers are also effective at reducing the carbocation.
-
-
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl) or functional groups, they may be partially or fully cleaved under the deprotection conditions, leading to a mixture of products.
-
Troubleshooting:
-
Milder Acidic Conditions: Attempt the deprotection with a lower concentration of acid or a weaker acid to achieve selective removal of the Oxm-carbamate.
-
Orthogonal Protecting Group Strategy: In future syntheses, consider a protecting group strategy where the lability of each group is sufficiently different to allow for selective removal.[3][4]
-
-
FAQ 3: My starting material is not soluble in the reaction solvent. What are my options?
Answer: Poor solubility can hinder the reaction by preventing the reagents from interacting effectively.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for your substrate.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of your starting material in a range of common solvents for deprotection, such as Dichloromethane (DCM), 1,4-Dioxane, or Tetrahydrofuran (THF).
-
Co-solvent System: Using a mixture of solvents can often improve solubility. For example, a combination of DCM and a small amount of a more polar solvent like methanol might be effective.
-
-
FAQ 4: Are there alternative, non-acidic methods for Oxm-carbamate deprotection?
Answer: While acidic cleavage is the most common method, alternative strategies exist for carbamate deprotection, which could be adapted for the Oxm-carbamate if acidic conditions are not tolerated by the substrate.
Alternative Deprotection Strategies:
-
Nucleophilic Deprotection: A method using 2-mercaptoethanol in the presence of a base has been developed for the deprotection of various carbamates, including Cbz and Alloc.[9][10][11][12] This approach proceeds via a nucleophilic attack and could be explored for Oxm-carbamate removal in acid-sensitive substrates.
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in THF has been reported for the mild and selective cleavage of certain carbamates.[13][14][15] The efficacy of this method would need to be empirically determined for the Oxm-carbamate.
III. Experimental Protocols & Workflows
Protocol 1: Standard Acidic Deprotection of Oxm-Carbamate
This protocol outlines a general procedure for the acidic deprotection of an Oxan-4-ylmethyl protected amine using Trifluoroacetic Acid (TFA).
Materials:
-
Oxm-carbamate protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Cation scavenger (e.g., anisole, thioanisole, or triethylsilane) (Optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Oxm-carbamate protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): If your substrate contains nucleophilic functional groups susceptible to alkylation, add 5-10 equivalents of a cation scavenger (e.g., anisole).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A typical starting concentration is 20-50% TFA in DCM (v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess TFA - Caution: CO₂ evolution! ), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude deprotected amine.
-
-
Purification: Purify the crude product by flash column chromatography, crystallization, or other suitable methods as required.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Oxm-carbamate deprotection.
Logical Flow for Side Product Mitigation
Caption: Decision tree for mitigating side product formation during deprotection.
IV. References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 19, 2026, from [Link]
-
Barrett, A. G. M., & Roberts, S. M. (Eds.). (1999). Protective Groups in Organic Synthesis. Pergamon.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 19, 2026, from [Link]
-
Request PDF. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved January 19, 2026, from [Link]
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]
-
PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 19, 2026, from [Link]
-
Organic Letters. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. (2004). Mild and Selective Deprotection of Carbamates with Bu4NF. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 19, 2026, from [Link]
Sources
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 14. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Oxan-4-ylmethyl Chloroformate
Welcome to the technical support center for Oxan-4-ylmethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is Oxan-4-ylmethyl chloroformate and what are its primary applications?
Oxan-4-ylmethyl chloroformate, also known as tetrahydropyran-4-ylmethyl chloroformate, is a chemical reagent used primarily in organic synthesis. Its key applications include its use as a protecting group for amines, where it forms a carbamate linkage, and in the synthesis of carbonates by reacting with alcohols.[1] The oxane (tetrahydropyran) moiety can offer favorable solubility and metabolic stability properties to the resulting molecule, making it a valuable building block in medicinal chemistry.
Q2: What are the most common side reactions I should be aware of when using Oxan-4-ylmethyl chloroformate?
The most prevalent side reactions include:
-
Hydrolysis: Chloroformates are sensitive to moisture and can hydrolyze to the corresponding alcohol (oxan-4-ylmethanol), carbon dioxide, and hydrochloric acid.[2]
-
Thermal Decomposition: At elevated temperatures, chloroformates can decompose to yield an alkyl chloride and carbon dioxide.[2]
-
Over-reaction with Amines: When reacting with primary or secondary amines to form carbamates, further reaction with the carbamate product can lead to the formation of ureas or allophanates.
-
Formation of Symmetric Carbonates: When reacting with an alcohol to form a mixed carbonate, the chloroformate can also react with the starting alcohol (oxan-4-ylmethanol) if it is present as an impurity, leading to the formation of a symmetric carbonate.
-
Ring-Opening of the Oxane Moiety: While the tetrahydropyran ring is generally stable, it can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong Lewis acids.
Q3: How should I store and handle Oxan-4-ylmethyl chloroformate to maintain its purity?
To prevent degradation, Oxan-4-ylmethyl chloroformate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Avoid exposure to moisture and heat. It is advisable to work with the reagent in a fume hood, using dry solvents and glassware to minimize hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Oxan-4-ylmethyl chloroformate and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Carbamate Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The major product isolated is the hydrolyzed starting material, oxan-4-ylmethanol.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Hydrolysis of the Chloroformate | The presence of water in the reaction mixture will lead to the rapid decomposition of the chloroformate.[2] | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere. |
| Suboptimal Base | The choice and amount of base are critical for scavenging the HCl generated during the reaction. An inappropriate base can be ineffective or lead to side reactions. | Use a non-nucleophilic base such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA). Use at least one equivalent of the base. For sensitive substrates, a weaker base like sodium bicarbonate in a biphasic system may be beneficial. |
| Steric Hindrance | A sterically hindered amine may react slowly with the chloroformate. | Increase the reaction temperature and/or reaction time. Consider using a less hindered chloroformate if the oxane moiety is not essential. |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Formation of Urea/Allophanate | Excess amine or reaction of the initially formed carbamate with another molecule of the chloroformate can lead to these byproducts. | Use a slight excess (1.05-1.1 equivalents) of the chloroformate relative to the amine. Add the chloroformate slowly to a solution of the amine and base to maintain a low concentration of the chloroformate throughout the reaction. |
| Formation of Symmetric Carbonate | If your starting chloroformate contains oxan-4-ylmethanol as an impurity, it can react to form the symmetric bis(oxan-4-ylmethyl) carbonate. | Purify the Oxan-4-ylmethyl chloroformate by distillation under reduced pressure before use if significant degradation is suspected. |
| Reaction with the Solvent | Nucleophilic solvents like alcohols can react with the chloroformate. | Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Ring-Opening of the Oxane Moiety | Acidic workup conditions can potentially cleave the tetrahydropyran ring. | Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) for the workup. Avoid strong acids. If acidic conditions are necessary, use them at low temperatures and for a short duration. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate
This protocol provides a general method for the reaction of Oxan-4-ylmethyl chloroformate with a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
Oxan-4-ylmethyl chloroformate (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Oxan-4-ylmethyl chloroformate in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Carbonate
This protocol describes a general method for the reaction of Oxan-4-ylmethyl chloroformate with an alcohol.[2]
Materials:
-
Alcohol
-
Oxan-4-ylmethyl chloroformate (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 equivalents)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Oxan-4-ylmethyl chloroformate in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions and Side Reactions of Oxan-4-ylmethyl Chloroformate
Caption: Reaction pathways of Oxan-4-ylmethyl chloroformate.
Diagram 2: Troubleshooting Workflow for Low Carbamate Yield
Caption: Troubleshooting low yield in carbamate synthesis.
References
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]
-
Padiya, K. J., Gavade, S., Kardile, B., Tiwari, M., Bajare, S., Mane, M., Gaware, V., Varghese, S., Harel, D., & Kurhade, S. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814–2817. [Link]
-
Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). The Curtius Rearrangement in the Synthesis of Carbamates. Chemical Society Reviews, 33(2), 65–75. [Link]
- Google Patents. (2005).
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. [Link]
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]
-
Iowa State University Digital Repository. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
-
Georganics. (n.d.). Chloroformates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Oxan-4-ylmethyl chloroformate. This guide is designed to provide you, a senior application scientist, with in-depth, actionable insights for optimizing your chemical reactions. Moving beyond standard protocols, this document explains the causality behind experimental choices, empowering you to troubleshoot effectively and enhance reaction performance, yield, and purity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with Oxan-4-ylmethyl chloroformate, providing diagnostic questions, underlying causes, and step-by-step solutions.
Problem 1: Low or No Product Yield
Initial Diagnostic Questions:
-
Was the reaction performed under anhydrous conditions?
-
How was the temperature controlled during the addition of the chloroformate?
-
What was the quality and age of the Oxan-4-ylmethyl chloroformate used?
Potential Cause A: Reaction Temperature is Too Low
Many acylation reactions with chloroformates require a specific activation energy to proceed at a reasonable rate. While low temperatures are often used to control exotherms and minimize side reactions, an excessively low temperature can significantly hinder or prevent product formation, especially with less reactive nucleophiles (e.g., hindered alcohols or anilines).
Solution: Systematic Temperature Screening
A systematic approach is necessary to identify the optimal temperature that balances reaction rate and selectivity.
Experimental Protocol: Temperature Screening
-
Baseline Reaction: Set up the reaction at the standard starting temperature, typically 0 °C, under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: After adding the chloroformate, monitor the reaction's progress every 15-30 minutes using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Increase: If little to no product formation is observed after one hour, allow the reaction to slowly warm to room temperature (approx. 20-25 °C). Continue monitoring.
-
Controlled Heating: If the reaction remains sluggish at room temperature, gently heat the mixture in controlled increments (e.g., to 40 °C, then 60 °C). Be cautious, as higher temperatures can promote decomposition.[1][2]
-
Identify Optimum: The optimal temperature is the lowest temperature at which a satisfactory reaction rate is achieved without the significant formation of impurities.
Potential Cause B: Reagent Decomposition
Oxan-4-ylmethyl chloroformate, like other alkyl chloroformates, is susceptible to degradation, especially from moisture and heat.[3][4] Hydrolysis in the presence of water will convert the reagent into the corresponding alcohol, carbon dioxide, and hydrochloric acid, rendering it inactive for the desired reaction.[3][4] Thermal decomposition can also occur, particularly at elevated temperatures, leading to the formation of an alkyl chloride and carbon dioxide.[5][6]
Solution: Reagent Handling and Quality Control
-
Storage: Always store Oxan-4-ylmethyl chloroformate at the recommended temperature (typically 2-8 °C) under an inert atmosphere.[7]
-
Handling: Use anhydrous solvents and perform reactions under a dry, inert atmosphere to prevent hydrolysis.[8]
-
Quality Check: If the reagent is old or has been improperly stored, its quality may be compromised. Consider using a fresh bottle or purifying the existing stock if possible.
Problem 2: Incomplete Reaction or Stalled Conversion
Initial Diagnostic Questions:
-
How was the reaction progress monitored over time?
-
Was a sufficient reaction time allowed at the chosen temperature?
-
Are the starting materials fully soluble in the chosen solvent system?
Potential Cause: Insufficient Reaction Time
Even at an appropriate temperature, chemical reactions require time to reach completion. Prematurely quenching the reaction is a common cause of low conversion.
Solution: Time-Course Study
Conducting a time-course study will determine the necessary duration for the reaction to achieve maximum conversion.
Experimental Protocol: Time-Course Analysis
-
Setup: Run the reaction at the optimal temperature identified during your temperature screening.
-
Sampling: Once all reagents are mixed, take small, periodic aliquots from the reaction mixture (e.g., at 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr).
-
Quench and Analyze: Immediately quench each aliquot (e.g., with a small amount of water or methanol) to stop the reaction. Analyze the composition of each aliquot by LC-MS or GC to quantify the remaining starting material and the formed product.
-
Plot Data: Plot the concentration of the product versus time. The reaction is complete when the product concentration plateaus. This plateau indicates the optimal reaction time.
Problem 3: Significant Impurity Formation
Initial Diagnostic Questions:
-
What was the maximum temperature reached during the reaction?
-
Was the reaction time excessively long?
-
What impurities were identified?
Potential Cause A: Reaction Temperature is Too High
Excessive heat can lead to several side reactions. Chloroformates can decompose at elevated temperatures.[1][6][9] Furthermore, if the nucleophile is a primary or secondary amine, high temperatures can promote the formation of undesired urea byproducts.
Solution: Precise Temperature Control
-
Controlled Addition: Add the chloroformate solution dropwise to the nucleophile solution at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction.
-
Maintain Optimum Temperature: Do not exceed the optimal temperature determined during your screening experiments. Use a reliable temperature-controlled bath.
Potential Cause B: Extended Reaction Time
Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the slow degradation of the desired product or the formation of secondary byproducts.
Solution: Timely Quenching
-
Based on your time-course study, quench the reaction as soon as it reaches completion to prevent product degradation or further reactions.
| Problem | Primary Cause (Temp/Time Related) | Recommended Action |
| Low/No Yield | Temperature too low | Systematically increase temperature from 0 °C to RT, then to 40-60 °C while monitoring. |
| Reagent decomposition | Use fresh reagent, ensure anhydrous conditions. | |
| Incomplete Reaction | Insufficient reaction time | Conduct a time-course study, analyzing aliquots at regular intervals (e.g., 1, 2, 4, 8, 24h). |
| Impurity Formation | Temperature too high | Maintain strict temperature control; add chloroformate dropwise at 0 °C. |
| Reaction time too long | Quench the reaction promptly upon completion as determined by monitoring. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a reaction with Oxan-4-ylmethyl chloroformate?
A: A temperature of 0 °C is a highly recommended starting point. This allows for controlled addition of the reagent, safely dissipating any heat generated from the initial exothermic reaction. Depending on the nucleophile's reactivity, the temperature may then be allowed to rise to room temperature or gently heated to achieve a reasonable reaction rate.[10]
Q2: How does the choice of base and solvent affect the optimal temperature and time?
A: The base and solvent are critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to neutralize the HCl byproduct.[5] The choice of solvent dictates the solubility of reagents and can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common. Reactions in more polar solvents may proceed faster, potentially allowing for lower temperatures and shorter times.
Q3: How can I effectively monitor the reaction's progress to determine the optimal time?
A: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Co-spot your reaction mixture with your starting materials to visualize the consumption of reactants and the appearance of the product spot. For quantitative analysis, LC-MS or Gas Chromatography (GC) are superior.[11][12] These techniques can precisely measure the concentration of reactants and products over time, allowing for the accurate determination of reaction completion.[11][12]
Q4: What are the signs of Oxan-4-ylmethyl chloroformate decomposition during the reaction?
A: Visual signs can include a color change (e.g., yellowing) or gas evolution (CO2).[4] Analytically, the appearance of unexpected byproducts in your TLC or LC-MS chromatogram is a key indicator. If you suspect decomposition, it is often due to moisture contamination or excessive heat.
Q5: Is it better to run the reaction longer at a lower temperature or shorter at a higher temperature?
A: This is a fundamental optimization question. Generally, running the reaction at the lowest possible temperature that provides a reasonable rate is preferable. This approach typically results in higher purity and fewer side products. While a higher temperature will shorten the reaction time, it significantly increases the risk of decomposition and byproduct formation.[1] The ideal balance is found through the systematic screening described in the troubleshooting guide.
Section 3: Visualization of Workflows
Troubleshooting Workflow for Low Product Yield
Caption: Workflow for diagnosing and resolving low reaction yield.
Experimental Workflow for Temperature & Time Optimization
Caption: Systematic workflow for optimizing reaction temperature and time.
References
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. NCBI. Retrieved from [Link]
-
Wikipedia. (2023). Chloroformate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Retrieved from [Link]
-
Wikipedia. (2023). Methyl chloroformate. Retrieved from [Link]
-
Kurita, K., Matsumura, T., & Iwakura, Y. (1977). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Al-awar, R. S., & D'Souza, M. J. (2018). N-Dealkylation of Amines. Molecules. Retrieved from [Link]
-
Al-kouz, A., Al-ghanim, A., & Al-awar, R. S. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. OUCI. Retrieved from [Link]
-
Buck, K. W., & Foster, A. B. (1963). Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ethyl chloroformate.
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing chloroformates.
- Google Patents. (n.d.). Method for purifying chloromethyl chloroformate.
-
New Jersey Department of Health. (n.d.). Common Name: ETHYL CHLOROFORMATE. NJ.gov. Retrieved from [Link]
-
Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Retrieved from [Link]
-
Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. ResearchGate. Retrieved from [Link]
-
Ramsperger, H. C., & Waddington, G. (1933). The Kinetics of the Thermal Decomposition of Trichloromethyl Chloroformate. Journal of the American Chemical Society. Retrieved from [Link]
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- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
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- 8. nj.gov [nj.gov]
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- 10. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 11. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o… [ouci.dntb.gov.ua]
- 12. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
Navigating the Reactivity of Oxan-4-ylmethyl Chloroformate: A Guide to Solvent Stability
Technical Support Center
Welcome to the technical support center for Oxan-4-ylmethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this reagent in various solvents. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Oxan-4-ylmethyl chloroformate?
A1: The primary degradation pathway for Oxan-4-ylmethyl chloroformate, like other chloroformates, is its reaction with nucleophiles. The electrophilic carbonyl carbon of the chloroformate group is highly susceptible to attack. The most common nucleophile encountered in a laboratory setting is water, leading to hydrolysis. However, other nucleophiles such as alcohols, amines, and even some solvents can also lead to its decomposition.[1][2][3]
Q2: How does the "Oxan-4-ylmethyl" portion of the molecule influence its stability?
A2: The oxane (tetrahydropyran) ring is generally a stable saturated ether. It is notably resistant to ring-opening under acidic conditions, a common issue with its five-membered ring counterpart, tetrahydrofuran (THF).[4] Therefore, the oxane moiety itself is not expected to be a primary source of instability. Its main influence is on the steric and electronic properties of the chloroformate group. The ether linkage is an electron-withdrawing group, which can slightly increase the electrophilicity of the chloroformate carbonyl carbon compared to a simple alkyl chloroformate.
Q3: What are the ideal storage conditions for Oxan-4-ylmethyl chloroformate?
A3: To ensure the longevity of Oxan-4-ylmethyl chloroformate, it should be stored in a cool, dry, and dark environment.[1][5] A refrigerator is a suitable location. The container must be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to further minimize exposure to moisture and oxygen.
Q4: Can I use protic solvents like methanol or ethanol with Oxan-4-ylmethyl chloroformate?
A4: It is generally not recommended to use protic solvents such as alcohols (methanol, ethanol) or water as solvents for reactions involving Oxan-4-ylmethyl chloroformate, unless the alcohol is the intended reactant. Chloroformates readily react with alcohols in a process called solvolysis to form carbonates.[2][3] If the alcohol is not the desired nucleophile, its presence will lead to the consumption of your chloroformate reagent and the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the chloroformate in a reaction. | Degradation of the reagent: The chloroformate may have hydrolyzed due to improper storage or handling. | Verify reagent quality: Before use, you can perform a quick quality check using an appropriate analytical method like ¹H NMR to ensure the chloroformate is intact. Always use a fresh bottle or a properly stored aliquot. |
| Incompatible solvent: The solvent may be reacting with the chloroformate. | Choose an inert solvent: Opt for aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, toluene, or tetrahydrofuran (THF). Ensure the solvent is anhydrous. | |
| Formation of unexpected byproducts. | Reaction with solvent impurities: Trace amounts of water or other nucleophilic impurities in the solvent can react with the chloroformate. | Use high-purity, anhydrous solvents: It is crucial to use solvents with very low water content. Freshly distilled or commercially available anhydrous solvents are recommended. |
| Reaction with the solvent itself: Some solvents, although aprotic, can participate in side reactions under certain conditions. For example, DMF can be a source of amines upon decomposition. | Select a truly inert solvent: For sensitive reactions, consider solvents like toluene or dichloromethane. | |
| Difficulty in monitoring the reaction progress. | Complex reaction mixture: The presence of starting material, product, and potential degradation products can make analysis challenging. | Develop a robust analytical method: Utilize techniques like HPLC, GC-MS, or NMR to effectively separate and identify the components of your reaction mixture. Refer to the experimental protocols below. |
| Inconsistent reaction outcomes. | Variability in reagent or solvent quality: Inconsistent levels of moisture or impurities can lead to variable results. | Standardize materials and procedures: Use reagents and solvents from the same trusted source and batch if possible. Ensure consistent handling and storage practices. |
Stability of Oxan-4-ylmethyl Chloroformate in Common Solvents: A Comparative Overview
The stability of Oxan-4-ylmethyl chloroformate is highly dependent on the nature of the solvent. The following table provides a general guideline for its compatibility with common laboratory solvents.
| Solvent Category | Examples | Compatibility/Stability | Primary Degradation Pathway |
| Protic Solvents | Water, Methanol, Ethanol | Poor | Hydrolysis/Solvolysis |
| Aprotic Polar Solvents | Acetonitrile, Acetone | Moderate | Can contain water; may react under certain conditions. |
| Dimethylformamide (DMF) | Poor to Moderate | Can contain water; may decompose to form amines. | |
| Dimethyl sulfoxide (DMSO) | Poor to Moderate | Can contain water and is hygroscopic. | |
| Aprotic Non-Polar Solvents | Dichloromethane (DCM), Chloroform | Good | Generally inert, but must be anhydrous. |
| Toluene, Hexane | Excellent | Very inert, good choice for long reaction times. | |
| Tetrahydrofuran (THF), Diethyl ether | Good | Ethers are generally compatible but can contain peroxides if not stored properly. Ensure use of inhibitor-free, anhydrous THF if necessary for your reaction. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of Oxan-4-ylmethyl chloroformate in a specific solvent, you can employ the following analytical techniques.
Protocol 1: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative determination of the remaining chloroformate over time.
Methodology:
-
Standard Preparation: Prepare a stock solution of Oxan-4-ylmethyl chloroformate of known concentration in a compatible, volatile solvent (e.g., acetonitrile).
-
Sample Preparation:
-
In a series of vials, add a known volume of the solvent to be tested.
-
Spike each vial with a known amount of the Oxan-4-ylmethyl chloroformate stock solution to achieve the desired starting concentration.
-
Seal the vials tightly and store them under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.
-
Quench the reaction if necessary (e.g., by derivatization if the degradation products interfere with the analysis).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto a suitable HPLC system.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the chloroformate absorbs (e.g., around 210 nm) is common.
-
-
Data Analysis:
-
Quantify the peak area of the Oxan-4-ylmethyl chloroformate at each time point.
-
Plot the concentration of the chloroformate as a function of time to determine its stability profile in the tested solvent.
-
Protocol 2: Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying degradation products and quantifying the remaining chloroformate.
Methodology:
-
Sample Preparation:
-
Derivatization (Optional but Recommended):
-
To improve volatility and thermal stability, the chloroformate and its potential degradation products (alcohols, etc.) can be derivatized. A common derivatizing agent is a silylating agent like BSTFA.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.
-
Temperature Program: Start with a low initial temperature and ramp up to a higher temperature to ensure separation of all components.
-
MS Detection: Use electron ionization (EI) and scan a suitable mass range to identify the parent ion and fragmentation patterns of the chloroformate and its degradation products.
-
-
Data Analysis:
-
Identify the peaks corresponding to Oxan-4-ylmethyl chloroformate and any degradation products by comparing their mass spectra to libraries or by manual interpretation.
-
Use an internal standard for quantitative analysis to track the decrease in the chloroformate concentration over time.
-
Protocol 3: Real-Time Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide real-time insights into the degradation process without the need for sample workup.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of Oxan-4-ylmethyl chloroformate in the deuterated solvent of interest.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the chloroformate or the solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Continue to acquire spectra at regular intervals to monitor the disappearance of the chloroformate signals and the appearance of new signals from degradation products.
-
-
Data Analysis:
-
Integrate the characteristic peaks of Oxan-4-ylmethyl chloroformate and the internal standard.
-
The ratio of the integrals will give a quantitative measure of the remaining chloroformate at each time point.
-
The chemical shifts and coupling patterns of the new signals can help to identify the degradation products.
-
Visualizing Degradation Pathways and Experimental Workflows
Caption: General degradation pathway of Oxan-4-ylmethyl chloroformate with various nucleophiles.
Caption: Experimental workflow for assessing chloroformate stability using chromatography.
References
- BenchChem. (2025). How to avoid emulsion during 1-Chloroethyl chloroformate reaction workup. BenchChem Technical Support.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Apollo Scientific. (2023).
- Fisher Scientific. (2025).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
- Wikipedia. (n.d.). Chloroform.
- University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
- Mass Spectrometry Facility. (n.d.).
- MDPI. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- National Center for Biotechnology Information. (n.d.).
- International Labour Organization. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- SCION Instruments. (n.d.).
- Asian Journal of Chemistry. (n.d.).
- MDPI. (n.d.).
- Organomation. (n.d.).
- BLD Pharm. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- PubMed. (n.d.).
- MDPI. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition.
- PubMed Central. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM).
- YouTube. (2021). 1b: Oxygen nucleophiles in nucleophilic addition reactions.
- ResearchGate. (2023).
- ScienceDirect. (n.d.).
- MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR)
- SciELO. (n.d.).
- ScienceDirect. (n.d.). Effects of ether vs.
- PubMed. (2021). Simple and Rapid (Extraction) Protocol for NMR Metabolomics-Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection.
- Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
- ResearchGate. (2020).
- S V R Government Degree College. (n.d.).
- YouTube. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE).
- PubMed Central. (n.d.). NMR Spectroscopy for Metabolomics Research.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (2025). NMR Based Methods for Metabolites Analysis.
- PubMed. (2019).
- ScienceDirect. (n.d.). Effects of ether vs.
- Google Patents. (n.d.).
- PubMed. (2022).
Sources
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- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yields with Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting reactions involving oxan-4-ylmethyl chloroformate. As a key reagent for introducing the oxan-4-ylmethoxycarbonyl (Oxy-Moc) protecting group, its effective use is critical. This guide is structured to help you diagnose and resolve common issues leading to low yields, drawing on established principles of organic chemistry and practical laboratory experience.
Section 1: Understanding the Reagent and Core Problems
Oxan-4-ylmethyl chloroformate is a valuable tool for protecting amines and alcohols.[1][2][3] However, like all chloroformates, it is highly reactive and susceptible to degradation, which is often the primary source of yield issues. The main challenges stem from its sensitivity to moisture, potential for side reactions, and the quality of the starting materials used for its synthesis.
Q1: My yield is consistently low when using oxan-4-ylmethyl chloroformate. What are the most likely root causes?
Low yields can typically be traced to one of three areas: reagent decomposition, suboptimal reaction conditions, or competing side reactions.[4] Chloroformates are electrophilic and prone to hydrolysis, which is often the main culprit.[5][6][7]
Primary Causes of Low Yield:
-
Reagent Decomposition: The chloroformate can degrade due to moisture, heat, or improper storage. Hydrolysis converts it back to oxan-4-ylmethanol, carbon dioxide, and hydrochloric acid.
-
Side Reactions: Undesired reactions can compete with your main reaction. Common side reactions include the formation of symmetric ureas (with amines) or carbonates, especially if reaction conditions are not carefully controlled.[8]
-
Incomplete Reaction: The reaction may not be going to completion due to issues with stoichiometry, temperature, or choice of base.
Section 2: Troubleshooting the Synthesis of Oxan-4-ylmethyl Chloroformate
If you are preparing the chloroformate yourself, typically from oxan-4-ylmethanol and a phosgene equivalent like triphosgene, this stage is critical.
Q2: I am synthesizing oxan-4-ylmethyl chloroformate from triphosgene and getting a low yield. How can I improve this?
The synthesis of chloroformates using triphosgene is a common and effective method, serving as a safer alternative to phosgene gas.[8][9] However, the reaction requires strict anhydrous conditions and careful temperature control.
Troubleshooting Steps for Synthesis:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[10] Triphosgene and the resulting chloroformate are extremely sensitive to water.
-
Control the Temperature: The reaction should be performed at low temperatures (typically 0 °C to -10 °C) to minimize side reactions and decomposition.[11] Adding the alcohol solution dropwise to the triphosgene solution helps maintain temperature control.
-
Use of a Base: A non-nucleophilic base, such as pyridine or a hindered amine, is often used to scavenge the HCl produced during the reaction.[8] However, the choice of base is critical. Tertiary amines can sometimes catalyze the decomposition of the chloroformate.
-
Catalyst: In some protocols, a catalytic amount of a substance like dimethylformamide (DMF) is used to facilitate the reaction.[11]
dot
Caption: Workflow for chloroformate synthesis.
Section 3: Troubleshooting the Reaction of Oxan-4-ylmethyl Chloroformate with a Substrate
This section addresses issues that arise when using the chloroformate to protect a functional group, such as an amine or alcohol.
Q3: When I react my amine with oxan-4-ylmethyl chloroformate, I get a mixture of products and a low yield of the desired carbamate. What's going wrong?
This is a common issue and often points to side reactions or reagent degradation. The reaction of a chloroformate with an amine should yield a carbamate and HCl.[1]
Key Troubleshooting Areas:
-
Moisture Contamination: Even trace amounts of water can hydrolyze the chloroformate, reducing the amount available to react with your amine.[12]
-
Choice of Base: A base is required to neutralize the HCl generated.[1] However, the choice of base is crucial.
-
Nucleophilic Bases (e.g., Triethylamine): While commonly used, triethylamine can react with the chloroformate to form an unstable acylammonium salt, leading to decomposition or other side products.
-
Non-Nucleophilic Bases (Recommended): Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or proton sponges are less likely to react with the chloroformate and are often a better choice.[13][14][15] Inorganic bases like potassium carbonate can also be effective.[16]
-
-
Over-reaction with Amines: If two equivalents of the amine react with one equivalent of the chloroformate (or its decomposition products), it can lead to the formation of a symmetric urea, a common byproduct that consumes your starting material.
-
Reaction Temperature: These reactions are typically run at low temperatures (0 °C) and allowed to warm to room temperature. Running the reaction at elevated temperatures can promote decomposition and side reactions.
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 12. reddit.com [reddit.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. grokipedia.com [grokipedia.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Oxan-4-ylmethyl Chloroformate Reactions
Welcome to the technical support center for troubleshooting the purification of reaction products derived from Oxan-4-ylmethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of carbamates and carbonates synthesized using this reagent. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types of Oxan-4-ylmethyl chloroformate and the expected products?
Oxan-4-ylmethyl chloroformate is an activated carbonyl compound primarily used for the introduction of the oxan-4-ylmethyl carbamoyl or carbonate group. The two main reaction types are:
-
Carbamate Formation: Reaction with primary or secondary amines to form N-substituted carbamates. This is a common application in drug discovery for creating bioisosteres of amide bonds or for prodrug strategies.[1]
-
Carbonate Formation: Reaction with alcohols or phenols to form carbonates.
The expected product will contain the oxan-4-ylmethyl moiety linked via a carbamate or carbonate bond to your substrate.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
Understanding potential impurities is critical for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Excess amine/alcohol or unreacted Oxan-4-ylmethyl chloroformate.
-
Hydrolysis Products: Oxan-4-ylmethanol, formed from the hydrolysis of the chloroformate, especially if moisture is present in the reaction.
-
Salts: If a base (e.g., triethylamine, pyridine, or an inorganic base) is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be a major impurity.[2]
-
Side-Reaction Products: Depending on the complexity of your substrate, side reactions such as acylation at other nucleophilic sites may occur.
-
Urea Formation (for amine reactions): If the reaction conditions are not well-controlled, isocyanates can form, leading to the formation of ureas.[3]
Q3: My reaction workup is resulting in a persistent emulsion. What can I do?
Emulsion formation during the aqueous workup of chloroformate reactions is a frequent issue, often caused by fine particulates or amphiphilic molecules.[4] Here are several strategies to resolve this:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently agitate. This increases the polarity of the aqueous phase, often forcing the separation of layers.[4]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break the emulsion by removing the fine particulates that stabilize it.[4]
-
Solvent Modification: Add a small amount of a different organic solvent that is miscible with your primary extraction solvent but immiscible with water.[4]
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed can lead to phase separation. Gentle swirling can also help.[4]
-
Temperature Change: Gently warming or cooling the separatory funnel can alter the viscosities and solubilities, potentially breaking the emulsion.[4]
Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common purification challenges. The choice of purification method will largely depend on the properties of your product, such as its polarity, solubility, and crystallinity.
Workflow 1: Liquid-Liquid Extraction
Liquid-liquid extraction is the first line of defense for removing water-soluble impurities like hydrochloride salts and excess base.[5]
Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Product is lost to the aqueous layer | The product may be more polar than anticipated or may be protonated, increasing its water solubility. | - Ensure the pH of the aqueous layer is adjusted to a point where your product is neutral (not ionized).- Use a more polar organic solvent for extraction (e.g., ethyl acetate instead of hexanes).- Perform multiple extractions with smaller volumes of organic solvent. |
| Persistent Emulsion | Formation of fine particulates or presence of amphiphilic molecules. | - Refer to the FAQ on emulsion resolution.- Consider a pre-workup solvent evaporation step to remove the reaction solvent before adding the aqueous solution.[4] |
| Incomplete removal of water-soluble impurities | Insufficient washing of the organic layer. | - Increase the number of aqueous washes.- Use a sequence of washes with dilute acid (to remove basic impurities), followed by dilute base (to remove acidic impurities), and finally brine. |
Workflow 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating your desired product from impurities with different polarities.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation (Co-elution of product and impurities) | Inappropriate solvent system or stationary phase. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your product.- For basic amine products that show tailing on silica gel, consider adding a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase.[6]- Alternatively, use a different stationary phase such as basic alumina or amine-functionalized silica.[6] |
| Product Degradation on the Column | The product may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.- Use a less acidic stationary phase like alumina. |
| Low Product Recovery | The product may be too polar and is sticking to the column, or it may be irreversibly adsorbed. | - Increase the polarity of the mobile phase gradually during elution (gradient elution).- If the product is very polar, consider reversed-phase chromatography. |
Workflow 3: Recrystallization
Recrystallization is an excellent final purification step for solid products, often yielding highly pure crystalline material.
Troubleshooting Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | The solution may be too dilute, or the cooling process is too rapid. | - If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization.[7]- Add a seed crystal of the pure product.[7]- Evaporate some of the solvent to concentrate the solution and then cool again.[7] |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the product, or there are significant impurities present. | - Add more solvent to keep the product dissolved at a lower temperature, then cool slowly.[7]- Try a different solvent with a lower boiling point.- Consider a preliminary purification step (e.g., chromatography) to remove impurities that are depressing the melting point. |
| Poor Yield | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution to a lower temperature to maximize precipitation.- Consider a different recrystallization solvent in which the product has lower solubility at cold temperatures. |
Visualizing Purification Strategies
The following diagrams illustrate decision-making processes for purification.
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of products from Oxan-4-ylmethyl chloroformate reactions.
Diagram 2: Troubleshooting Emulsion Formation
Caption: A decision tree for resolving emulsions during aqueous workup.
References
-
Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. (2012). SciSpace. [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. [Link]
-
Methyl carbamate purification by extraction and recrystallazation. (n.d.). SciEngine. [Link]
-
Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. (2011). PubMed. [Link]
-
(PDF) Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (n.d.). ResearchGate. [Link]
-
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. (2015). ACS Publications. [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. (n.d.). UreaKnowHow. [Link]
-
Use of dispersive liquid–liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. (2011). FQM-302's blog. [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. [Link]
- Method for processing crystalline ammonium carbamate. (1994).
-
New Carbamates and Related Compounds. (n.d.). ACS Publications. [Link]
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]
- Method for purifying chloromethyl chloroformate. (2005).
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Methyl chloroformate. (n.d.). PubChem. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Synthesis of Alkyl Carbamates. (n.d.). University of South Florida Research. [Link]
-
Chloroformate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Chloroformates Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. [Link]
-
Purification of Chloromethyl Chloroformate | PDF | Amine | Ammonium. (n.d.). Scribd. [Link]
- Purification of chloroform. (1990).
- Preparation of carbamates. (1973).
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). PMC - PubMed Central. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). PMC - NIH. [Link]
-
Synthetic methods of carbamate synthesis. (n.d.). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). ACS Omega. [Link]
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"Oxan-4-ylmethyl chloroformate" compatibility with other reagents
< Technical Support Center: Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Oxan-4-ylmethyl chloroformate. This document provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of this reagent. Our goal is to equip you with the necessary knowledge to ensure the success and integrity of your experiments.
Introduction to Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate is a specialized chemical reagent primarily used in organic synthesis. Its core function is to introduce the "Oxan-4-ylmethyl" (Omy) group onto nucleophilic functional groups, such as amines and alcohols. This process forms carbamates and carbonates, respectively. The Omy group serves as a protecting group, a temporary modification to a functional group to prevent it from reacting during subsequent synthetic steps.
The reactivity of this molecule is dictated by the chloroformate functional group (-OC(O)Cl). The carbonyl carbon is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), making it susceptible to attack by nucleophiles.[1] The oxane (tetrahydropyran) ring provides specific steric and electronic properties to the protecting group, influencing its stability and cleavage conditions.
Frequently Asked Questions (FAQs) & Compatibility Guide
This section addresses common questions regarding the handling, storage, and compatibility of Oxan-4-ylmethyl chloroformate with other reagents.
Q1: How should I properly handle and store Oxan-4-ylmethyl chloroformate?
A: Proper handling and storage are critical to maintain the reagent's integrity and ensure safety.
-
Storage: The reagent is moisture-sensitive.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated to prevent degradation.[2][4][5] Exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding alcohol, hydrochloric acid (HCl), and carbon dioxide, rendering the reagent inactive.[6]
-
Handling: Always handle Oxan-4-ylmethyl chloroformate in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Chloroformates are corrosive and can cause severe skin and eye damage.[4] They are also lachrymators (tear-inducing).
Q2: What functional groups will Oxan-4-ylmethyl chloroformate react with?
A: The reagent is highly reactive towards a range of nucleophiles. The general order of reactivity is primary amines > secondary amines > alcohols ≈ phenols > water.
-
Primary and Secondary Amines: React readily to form stable carbamates.[1][7]
-
Thiols: Can react to form thiocarbonates.[8]
-
Water: Hydrolyzes upon contact with water, as mentioned above.[3][6]
-
Carboxylic Acids: Can react to form mixed anhydrides.[7]
Q3: Which solvents are recommended for reactions with this reagent?
A: The choice of solvent is crucial and must be aprotic and dry.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are commonly used. Ensure solvents are anhydrous before use.
-
Incompatible Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) are incompatible as they will react directly with the chloroformate.[3][4] Solvents containing water will hydrolyze the reagent.
Q4: What type of base should I use for my reaction?
A: A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[7] Using a nucleophilic base can lead to unwanted side reactions.
| Base Type | Examples | Suitability | Rationale |
| Recommended | Diisopropylethylamine (DIPEA), 2,6-Lutidine, Proton-Sponge | Excellent | These are sterically hindered, non-nucleophilic bases that effectively scavenge HCl without competing with the primary nucleophile. |
| Use with Caution | Triethylamine (TEA), Pyridine | Good to Fair | While commonly used, these bases can sometimes act as nucleophilic catalysts, potentially leading to side products. Pyridine is often used as both a base and a catalyst.[9] |
| Not Recommended | Hydroxides (NaOH, KOH), Carbonates (K₂CO₃), Amines with N-H bonds | Poor | These bases are either nucleophilic, can introduce water, or can react directly with the chloroformate. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving Oxan-4-ylmethyl chloroformate.
Problem 1: Low or no product yield.
-
Possible Cause 1: Reagent Degradation. The chloroformate may have hydrolyzed due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Before starting a large-scale reaction, consider running a small test reaction to confirm the reagent's activity.
-
-
Possible Cause 2: Insufficient Base. If the HCl byproduct is not effectively neutralized, it can protonate the amine nucleophile, rendering it unreactive.
-
Solution: Ensure at least one equivalent of a suitable non-nucleophilic base (like DIPEA) is used. For amine hydrochlorides as starting materials, two equivalents of base are necessary.
-
-
Possible Cause 3: Low Reaction Temperature. While low temperatures are often used to control selectivity, they can also slow down the reaction rate significantly.[10]
-
Solution: Allow the reaction to warm to room temperature or gently heat it if the reactants are stable. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Problem 2: Formation of multiple unexpected byproducts.
-
Possible Cause 1: Reaction Temperature is Too High. Elevated temperatures can promote side reactions or cause decomposition of the product.[10]
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to proceed for a longer duration.[10]
-
-
Possible Cause 2: Nucleophilic Base. Use of a base like triethylamine can sometimes lead to the formation of an acyl-ammonium intermediate, which can participate in side reactions.
-
Solution: Switch to a more sterically hindered, non-nucleophilic base such as DIPEA.
-
-
Possible Cause 3: N-Alkylation. In some cases, especially with prolonged reaction times or elevated temperatures, N-alkylation can compete with carbamate formation.[11]
-
Solution: Optimize reaction conditions by lowering the temperature and reaction time. Ensure a slight excess of the chloroformate is not used, which might drive side reactions after the primary reaction is complete.
-
Experimental Protocols & Visualizations
Standard Protocol for Amine Protection
This protocol describes a general procedure for the protection of a primary or secondary amine using Oxan-4-ylmethyl chloroformate.
-
Preparation: Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.2 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: Slowly add Oxan-4-ylmethyl chloroformate (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude carbamate product by flash column chromatography on silica gel.
Visual Workflow: General Reaction & Troubleshooting
The following diagrams illustrate the fundamental reaction pathway and a decision-making workflow for troubleshooting common issues.
Caption: General workflow for amine protection.
Caption: Decision tree for troubleshooting low yield.
Deprotection of the Omy Group
The removal of the Omy group to regenerate the free amine is a critical final step. While specific conditions for the Omy group are not extensively documented in the provided search results, carbamates, in general, can be cleaved under various conditions. Researchers may need to screen several methods.
-
Acidic Conditions: Similar to other acetal-containing protecting groups (like THP), the oxane moiety may be susceptible to cleavage under strong acidic conditions. However, this may not be selective for the carbamate itself.
-
Nucleophilic Cleavage: Certain carbamates can be cleaved using strong nucleophiles. For example, some carbamates are removed by treatment with 2-mercaptoethanol and a base at elevated temperatures.[12][13][14] Another method involves using tetra-n-butylammonium fluoride (TBAF) in THF.[13][15]
General Protocol for Nucleophilic Deprotection (Example):
-
Suspend the Omy-protected amine (1 eq.) and potassium phosphate (4 eq.) in N,N-dimethylacetamide (DMAc).[12]
-
Add 2-mercaptoethanol (2 eq.) and stir the mixture at 75 °C for 12-24 hours.[12]
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., DCM or EtOAc).[12]
-
Wash the combined organic layers, dry, and concentrate to yield the deprotected amine.
References
- BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
- LGC Standards. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Chloroformate.
- Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
- Spectrum Chemical. (2006). Material Safety Data Sheet.
- Park, K.-H., Kyong, J. B., & Kevill, D. N. (2000). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Bulletin of the Korean Chemical Society, 21(12), 1267.
- Apollo Scientific. (n.d.). Oxan-4-ylmethyl methanesulfonate.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 9-Fluorenylmethyl chloroformate.
- T. S. A. Heugebaert, et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 2263-2268.
- Benchchem. (n.d.). Side reactions of pentafluorophenyl chloroformate with nucleophiles.
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.
- ResearchGate. (n.d.). 31 questions with answers in CARBAMATES.
- ACS Omega. (2023).
- Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF.
- Matzner, M., Kurkjy, R. P., & Cotter, R. J. (n.d.). The Chemistry of Chloroformates.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF.
- Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis | PDF.
- BLD Pharm. (n.d.). oxan-4-ylmethyl chloroformate.
- Benchchem. (n.d.). Reactivity of octyl chloroformate with alcohols and amines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl chloroformate, 97%.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- PubMed Central. (n.d.). N-Dealkylation of Amines.
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 13. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
Preventing racemization with "Oxan-4-ylmethyl chloroformate"
<_ Technical Support Center: Preventing Racemization with Oxan-4-ylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Oxan-4-ylmethyl Chloroformate. This guide is designed by application scientists to provide in-depth, field-proven insights into leveraging this reagent to maintain chiral integrity during peptide synthesis and other stereoselective reactions. Here, you will find troubleshooting protocols and frequently asked questions to address specific challenges encountered during your experiments.
Introduction: The Challenge of Racemization
In peptide synthesis, the preservation of stereochemical purity is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and the inversion of a single chiral center can lead to inactive or even harmful diastereomers.[1] Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a persistent side reaction, particularly during the activation and coupling of N-protected amino acids.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3][4][5] This planar, achiral or rapidly racemizing intermediate can be attacked by the incoming amine nucleophile from either face, leading to a loss of chiral purity in the resulting peptide. The risk of oxazolone formation is highest for N-acyl amino acids, especially when using powerful activating agents or under basic conditions.
Urethane-based protecting groups, such as the well-known Benzyloxycarbonyl (Cbz)[6][7] and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are specifically designed to suppress this pathway. By forming a carbamate (urethane) linkage with the amino acid's nitrogen, they lower the acidity of the α-proton and electronically disfavor the cyclization required to form the oxazolone. "Oxan-4-ylmethyl chloroformate" is a reagent designed to install a novel urethane-type protecting group, leveraging this proven strategy to offer robust protection against racemization.
Troubleshooting Guide
This section addresses common problems observed during the use of Oxan-4-ylmethyl chloroformate for N-protection and subsequent coupling steps.
Problem 1: High Levels of Racemization Detected Post-Coupling
You've completed a peptide coupling step using an amino acid protected with the Oxan-4-ylmethyl group, but chiral HPLC analysis reveals a higher-than-expected percentage of the D-epimer.
Possible Causes & Solutions
-
Over-activation or Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Highly reactive uronium/guanidinium salts (e.g., HATU, HBTU) can sometimes promote racemization if activation is too aggressive or prolonged, even with a urethane protecting group.[8]
-
Solution:
-
Switch to a Phosphonium Reagent: Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are known for clean activation and can be less prone to causing racemization than some uronium salts.
-
Use Carbodiimides with Additives: Employing a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a racemization-suppressing additive is a classic and effective strategy. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a modern, highly effective, and non-explosive alternative to HOBt.
-
Optimize Reagent Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
-
-
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced increases the window for potential side reactions, including racemization.
-
Solution:
-
Pre-activation vs. In Situ Activation: For sensitive amino acids, avoid lengthy pre-activation steps. Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).
-
Timed Addition: If pre-activation is necessary, perform it at a low temperature (e.g., 0 °C) and add the amine component as soon as the active ester has formed (typically within 5-10 minutes).
-
-
-
Base Selection and Strength: The base used during coupling plays a significant role. Strong, sterically hindered non-nucleophilic bases are preferred.
-
Solution:
-
Use a Hindered Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are standard choices. Avoid using tertiary amines like triethylamine (TEA) if possible, as it is less hindered and can sometimes contribute to racemization.
-
Control Base Equivalents: Use the minimum amount of base necessary to neutralize salts and facilitate the reaction, typically 2.0-2.5 equivalents.
-
-
Workflow: Minimizing Racemization During Coupling
Caption: Optimized workflow for a low-racemization peptide coupling reaction.
Problem 2: Incomplete or Sluggish Protection Reaction
When reacting an amino acid with Oxan-4-ylmethyl chloroformate, the reaction does not go to completion, leaving unreacted starting material.
Possible Causes & Solutions
-
Incorrect pH / Base: The Schotten-Baumann reaction conditions used for protection are pH-dependent. The amino acid must be sufficiently deprotonated to be nucleophilic, but the overall pH should not be so high as to rapidly hydrolyze the chloroformate.
-
Solution:
-
Maintain pH: Use a pH meter or pH paper to maintain the reaction pH between 8.5 and 10. A common method is to use an aqueous solution of sodium carbonate or sodium bicarbonate.[7]
-
Biphasic System: Perform the reaction in a biphasic system (e.g., Dioxane/Water or THF/Water) with a base like Na₂CO₃ or NaHCO₃. This allows the amino acid to be soluble in the aqueous layer while the chloroformate reacts at the interface.
-
-
-
Hydrolysis of Chloroformate: Chloroformates are moisture-sensitive and can hydrolyze to the corresponding alcohol and HCl, rendering them inactive.[9][10]
-
Solution:
-
Use High-Quality Reagent: Ensure the Oxan-4-ylmethyl chloroformate is fresh and has been stored under anhydrous conditions (e.g., under nitrogen or argon, in a desiccator).
-
Control Temperature: Add the chloroformate slowly to the cooled reaction mixture (0-5 °C) to control the exothermic reaction and minimize hydrolysis.[7]
-
-
Problem 3: Difficulty in Monitoring Reaction Progress via TLC
The protected and unprotected amino acids have very similar Rf values on the TLC plate, making it difficult to determine the reaction endpoint.
Possible Causes & Solutions
-
Inappropriate Staining: Standard UV visualization may not be effective if the protecting group lacks a strong chromophore.
-
Solution:
-
Ninhydrin Stain: Use a ninhydrin stain. The unprotected amino acid will stain positive (typically a purple or yellow spot) as it has a free primary/secondary amine, while the fully protected product will be ninhydrin-negative.
-
Potassium Permanganate Stain: A potassium permanganate (KMnO₄) stain can visualize many organic compounds and may provide better differentiation.
-
-
-
Suboptimal Mobile Phase: The solvent system (mobile phase) may not have the correct polarity to resolve the spots.
-
Solution:
-
Adjust Polarity: Systematically vary the polarity of your mobile phase. For example, in a Dichloromethane/Methanol system, gradually increase the percentage of methanol to increase polarity and improve separation.
-
Add Acetic Acid: Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, often leading to sharper spots and better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the Oxan-4-ylmethyl group prevents racemization?
The Oxan-4-ylmethyl group, when attached to the N-terminus of an amino acid via reaction with the chloroformate, forms a urethane (carbamate) linkage. This linkage is key to its function. Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate. The formation of this intermediate requires the N-terminal protecting group to be an acyl-type group. The urethane structure of the Oxan-4-ylmethyl protected amino acid is electronically and sterically resistant to this cyclization pathway, thus preserving the stereochemical integrity of the α-carbon.[11]
Caption: Racemization vs. Suppression pathways in peptide coupling.
Q2: Which amino acids are most susceptible to racemization, and how does this reagent help?
Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during coupling.[12] Phenylalanine (Phe) and other aromatic amino acids can also be susceptible. The susceptibility is influenced by the ease with which the α-proton can be abstracted and the stability of the resulting carbanion. By installing the urethane-based Oxan-4-ylmethyl protecting group, you fundamentally change the electronic nature of the N-terminus, making this proton abstraction less favorable for all amino acids, thereby providing robust protection even for the most sensitive residues.
Q3: What are the recommended storage and handling conditions for Oxan-4-ylmethyl chloroformate?
Like all chloroformates, Oxan-4-ylmethyl chloroformate is highly sensitive to moisture, heat, and nucleophiles.[9][10]
-
Storage: Store in a tightly sealed container in a refrigerator or freezer (-20°C to 4°C). The container should be placed inside a secondary container with a desiccant. Store under an inert atmosphere (Argon or Nitrogen).
-
Handling: Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Use dry syringes and needles for transfer. Allow the reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.
Q4: How do I confirm the chiral purity of my final peptide product?
The gold standard for determining enantiomeric or diastereomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[13][14]
-
Method Development: A suitable chiral column (e.g., polysaccharide-based like CHIRALPAK® or macrocyclic glycopeptide-based like CHIROBIOTIC®) must be selected.[14] The mobile phase (a mixture of solvents like hexane/isopropanol or methanol/acetonitrile with additives) needs to be optimized to achieve baseline separation of the desired peptide and its epimer.
-
Sample Preparation: The crude or purified peptide is dissolved in a suitable solvent and injected into the HPLC system.
-
Analysis: The retention times of the two epimers will differ. By integrating the area under each peak, you can calculate the enantiomeric excess (% ee) or diastereomeric excess (% de) and confirm the chiral purity of your product.
Table 1: Chiral Purity Analysis Methods
| Method | Principle | Application | Pros | Cons |
| Direct Chiral HPLC | Separation of enantiomers/diastereomers on a Chiral Stationary Phase (CSP).[15] | Gold standard for final product analysis and in-process control. | High accuracy and resolution; directly measures the ratio. | Requires method development; CSPs can be expensive. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, then separation on a standard achiral column.[13] | Analysis of starting materials (amino acids). | Uses standard HPLC columns; can be very sensitive. | Derivatization adds steps and potential for error. |
| Chiral GC | Separation of volatile derivatives on a chiral GC column. | Analysis of volatile amino acid derivatives. | High separation efficiency for suitable compounds. | Requires derivatization to increase volatility.[] |
References
- BenchChem. (2025).
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Zhu, L., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2314333120.
- RSC Publishing. (2018).
- Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
- BOC Sciences. Amino Acid Chiral Analysis Services. BOC Sciences.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793.
- RSC Publishing. (1977). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. RSC.
- Goodman, M., & McGahren, W. J. (1967).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Goodman, M., et al. (2018). Racemization in peptide synthesis.
- Wikipedia.
- ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Vrettos, E. I., et al. (2017).
- Wikipedia.
- PubChem. Methyl chloroformate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Common mistakes to avoid when using "Oxan-4-ylmethyl chloroformate"
Welcome to the technical support center for Oxan-4-ylmethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Our goal is to help you anticipate and overcome common challenges in your experiments, ensuring successful and reproducible results.
Introduction to Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the oxan-4-ylmethylcarbonyl protecting group or as a linker in more complex molecular architectures. The presence of the oxetane ring offers unique properties, such as improved solubility and metabolic stability in drug candidates.[1][2] However, the combination of a reactive chloroformate and a strained oxetane ring presents specific challenges that require careful consideration of reaction conditions.
This guide will address common mistakes and provide solutions to issues that may arise during the handling, reaction, and workup of experiments involving Oxan-4-ylmethyl chloroformate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Handling, Storage, and Stability
Question 1: My Oxan-4-ylmethyl chloroformate appears cloudy or has solidified. Is it still usable?
Answer:
Cloudiness or solidification is often an indication of hydrolysis or degradation. Chloroformates are highly susceptible to moisture, which can lead to the formation of the corresponding alcohol (oxan-4-ylmethanol), hydrochloric acid, and carbon dioxide.[3][4]
Troubleshooting Steps:
-
Visual Inspection: A clear, colorless to pale yellow liquid is expected.[5][6] Any significant color change, turbidity, or presence of solid precipitate suggests decomposition.
-
Solubility Test: Dissolve a small aliquot in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Insoluble material indicates the presence of byproducts.
-
Analytical Confirmation (Optional): If in doubt, obtain a ¹H NMR spectrum. The presence of a significant peak corresponding to the alcohol byproduct (oxan-4-ylmethanol) alongside the expected chloroformate signals confirms degradation.
Recommendation: It is strongly advised to use a fresh, unopened bottle of the reagent for critical reactions. If you must use a previously opened bottle, ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature.[7][8]
Question 2: What are the optimal storage conditions for Oxan-4-ylmethyl chloroformate?
Answer:
Proper storage is critical to maintain the integrity of the reagent.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes thermal decomposition. Chloroformate stability decreases with increasing alkyl substitution complexity.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture.[3][4] |
| Container | Original, tightly sealed container | The manufacturer's container is designed for stability and to prevent leakage. |
| Location | Well-ventilated, away from incompatible materials | Avoids contact with strong oxidizing agents, bases, amines, alcohols, and water.[7][8] |
Section 2: Reaction Troubleshooting
Question 3: My reaction with an amine to form a carbamate is giving a low yield. What are the likely causes?
Answer:
Low yields in carbamate formation are a common issue and can stem from several factors. This is a typical acylation-type reaction, and general troubleshooting principles apply.[9][10]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS. Some reactions may require longer times or gentle heating. However, be cautious with temperature due to the potential for oxetane ring instability.[1][11]
-
Suboptimal Stoichiometry: Ensure at least a stoichiometric equivalent of the chloroformate is used. A slight excess (1.1-1.2 equivalents) can sometimes improve yields.
-
-
Reagent Degradation:
-
Hydrolyzed Chloroformate: As discussed in Section 1, moisture will degrade the reagent. Use anhydrous solvents and fresh reagent.
-
Unstable Amine: Ensure the purity of your amine starting material.
-
-
Inadequate Acid Scavenging:
-
The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic.[12][13]
-
Choice of Base: Use a non-nucleophilic base to neutralize the HCl. Tertiary amines like triethylamine or DIPEA are common. For sensitive substrates, an inorganic base like potassium carbonate may be used.[10]
-
-
Side Reactions:
Caption: Decision tree for addressing oxetane ring instability.
Section 3: Workup and Purification
Question 5: I'm having trouble with emulsion formation during the aqueous workup. How can I resolve this?
Answer:
Emulsion formation during the workup of acylation reactions can be caused by the presence of fine particulates or amphiphilic molecules. [14] Troubleshooting Emulsion:
| Technique | Description |
| Use of Brine | Wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by increasing its density and reducing the solubility of organic components. [14] |
| Filtration | If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids that are stabilizing the emulsion. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent that is miscible with your current organic phase but has different properties (e.g., diethyl ether or ethyl acetate) can sometimes disrupt the emulsion. |
| Centrifugation | For smaller scale reactions, centrifuging the mixture can force the separation of the layers. |
| Patience | Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. |
Preventative Measures:
-
Avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient.
-
Ensure complete quenching of any reactive species before beginning the aqueous wash.
Experimental Protocols
General Protocol for Carbamate Formation with an Amine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).
-
Chloroformate Addition: Slowly add Oxan-4-ylmethyl chloroformate (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with the organic solvent.
-
Wash sequentially with a mild aqueous solution (e.g., saturated NaHCO₃), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chloroformate - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scientist's Guide to Maximizing the Shelf Life and Efficacy of Oxan-4-ylmethyl Chloroformate
Welcome to the technical support center for Oxan-4-ylmethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable but sensitive reagent. As a highly reactive chloroformate, its stability is paramount to achieving reproducible and high-yielding synthetic results. This document moves beyond standard handling instructions to provide in-depth, field-proven insights into the chemical principles governing its stability, offering robust troubleshooting protocols and answers to frequently encountered challenges. Our goal is to empower you with the expertise to maintain the integrity of your reagent from the moment it arrives in your lab to its final use in a critical reaction.
Section 1: The Chemical Basis of Instability in Oxan-4-ylmethyl Chloroformate
Understanding why Oxan-4-ylmethyl chloroformate degrades is the first step toward preventing it. The molecule's reactivity, while essential for its synthetic utility, is also its primary liability. The core of its instability lies in the chloroformate functional group (-O-C(O)Cl).
The carbonyl carbon is highly electrophilic, a result of the inductive electron-withdrawing effects of both the oxygen and the highly electronegative chlorine atom.[1] Furthermore, the chloride ion is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack.[1][2] These fundamental properties give rise to two primary degradation pathways that can compromise the reagent's purity and performance.
-
Hydrolysis: This is the most common and rapid degradation pathway. Exposure to even trace amounts of moisture, including atmospheric humidity, initiates a nucleophilic acyl substitution reaction. Water attacks the electrophilic carbonyl carbon, leading to the elimination of hydrogen chloride (HCl) and the formation of an unstable carbamic acid intermediate, which quickly decomposes to the corresponding alcohol (Oxan-4-ylmethanol) and carbon dioxide (CO₂).[3][4]
-
Thermal Decomposition: While less rapid than hydrolysis at ambient temperatures, thermal energy can promote the breakdown of the molecule. Analogous to other chloroformates like tert-butyl chloroformate, this can lead to the formation of gaseous byproducts, including hydrogen chloride (HCl) and carbon dioxide (CO₂).[3] This process is significantly accelerated at elevated temperatures and is a primary cause of dangerous pressure buildup in sealed containers.
These degradation pathways are visually summarized in the diagram below.
Caption: Primary degradation pathways for Oxan-4-ylmethyl chloroformate.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of Oxan-4-ylmethyl chloroformate. The following guidelines are designed to create a self-validating system that minimizes exposure to degradants.
Summary of Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C ± 5°C in a freezer rated for chemical storage. | Drastically reduces the rate of thermal decomposition and lowers the vapor pressure of the reagent and any potential gaseous byproducts.[3] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen). | Prevents hydrolysis by excluding atmospheric moisture.[3][5] Argon is preferred due to its higher density. |
| Container | Original manufacturer's bottle with a PTFE-lined cap. | Ensures compatibility and a high-integrity seal. Amber glass is not strictly necessary unless prolonged light exposure is anticipated. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizers, and certain metals. | These materials react vigorously with the chloroformate, leading to rapid decomposition and potential safety hazards.[5][6] |
Step-by-Step Handling Protocol
-
Receiving: Upon receipt, visually inspect the container for any signs of damage, discoloration, or pressure buildup (e.g., a bulging cap). If any issues are noted, contact the supplier immediately. Do not open a container that appears pressurized. Immediately transfer the unopened container to a designated -20°C freezer.
-
Equilibration: Before use, place the sealed container in a desiccator inside a certified chemical fume hood for 30-45 minutes. Crucially, do not allow it to warm to room temperature. This step allows the container's exterior to warm slightly, preventing condensation of atmospheric moisture on the cold surfaces when opened.
-
Inert Gas Blanket: All dispensing operations must be performed under a positive pressure of dry argon or nitrogen. Use a double-needle technique with a bubbler to ensure a moisture-free transfer environment.
-
Dispensing: Use only oven-dried glassware and clean, dry syringes or cannulas for transfer. Never introduce any potential source of moisture or other contaminants into the primary container.
-
Resealing and Storage: After dispensing the required amount, flush the container's headspace with inert gas for 15-20 seconds, securely reseal the cap, and wrap the cap/neck junction with Parafilm® as an extra barrier. Immediately return the reagent to its -20°C storage location.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following workflow provides a general approach to diagnosing reagent stability problems.
Caption: A decision-making workflow for troubleshooting common reagent issues.
Q1: I noticed the cap on my reagent bottle is slightly bulged, indicating pressure buildup. What should I do?
A1:
-
Immediate Cause: Pressure buildup is a definitive sign of decomposition, which generates gaseous byproducts like CO₂ and HCl.[3] This is most often caused by inadvertent moisture exposure or prolonged storage at temperatures above -20°C.
-
Step-by-Step Solution:
-
Safety First: Do not attempt to open the bottle immediately. Place it in a secondary container and move it to the back of a -20°C freezer. Let it cool for at least 2-4 hours to reduce the internal pressure.
-
Controlled Venting: After cooling, place the bottle in a certified chemical fume hood. Wearing appropriate PPE (safety goggles, lab coat, chemical-resistant gloves), carefully and slowly vent the excess pressure. The safest method is to insert a long needle attached to a mineral oil bubbler through the septum of the cap.[3]
-
Assess and Decide: Once the pressure is equalized, assess the reagent's history. If it is old, has been temperature-abused, or was handled improperly, it is safest to dispose of it according to your institution's hazardous waste guidelines. If the reagent is relatively new and the pressure buildup is minimal, you may consider performing a quality control check (see Section 5) before use, but its purity is suspect.
-
Q2: My reaction yield is significantly lower than expected. Could my Oxan-4-ylmethyl chloroformate have degraded?
A2:
-
Immediate Cause: Yes, this is a classic symptom of using a partially degraded reagent. If the chloroformate has hydrolyzed, its effective concentration is lower than stated on the label, leading to incomplete reactions.
-
Step-by-Step Solution:
-
Rule out Other Variables: Before blaming the reagent, meticulously review your experimental setup. Ensure all solvents and other reagents were rigorously dried, the reaction was conducted under a strictly inert atmosphere, and all glassware was oven-dried.
-
Perform a Quality Control (QC) Test: The most reliable way to confirm reagent activity is to perform a small-scale test reaction. A simple protocol is provided in Section 5. This test provides a direct measure of the reagent's ability to perform its function.
-
Analyze the Reagent: If available, analytical techniques can provide a definitive answer. A simple ¹H NMR spectrum can reveal the presence of the hydrolysis product, Oxan-4-ylmethanol. Gas chromatography (GC) can provide a quantitative measure of purity.[6][7]
-
Action: If the QC test or analytical data confirms degradation, you may try to compensate by increasing the stoichiometry of the chloroformate in non-critical reactions. However, for best results and reproducibility, using a fresh, unopened bottle is strongly recommended.
-
Q3: My reagent, which was once a clear liquid, now appears cloudy or has a slight yellow tint. Is it still usable?
A3:
-
Immediate Cause: A change in appearance is a strong indicator of chemical impurity.[3] Cloudiness can suggest the formation of insoluble degradation products or hydrolysis. A yellow tint can indicate the presence of impurities from either degradation or the original synthesis.[8]
-
Step-by-Step Solution:
-
Do Not Use in Critical Applications: A visual change means the reagent is no longer pure. Do not use it for any reaction where stoichiometry and purity are critical without further analysis.
-
Confirm with Analysis: As with low yield issues, the best course of action is to analyze a small aliquot. An NMR spectrum or GC trace will help identify the nature and extent of the impurities.
-
Consider Purification: For skilled chemists, distillation under reduced pressure could potentially purify the reagent. However, this is a hazardous operation that requires specialized equipment and experience. For most users, disposal and replacement is the more practical and safer option.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is -20°C the recommended storage temperature? Can I store it in the fridge at 4°C?
-
A: While 4°C is better than room temperature, -20°C is critical for long-term stability. The lower temperature significantly slows the kinetics of any potential thermal decomposition pathways.[3] It also helps to keep the vapor pressure of the compound and any gaseous decomposition products (HCl, CO₂) extremely low, reducing the risk of pressure buildup over time.
-
-
Q: I don't have an argon or nitrogen line in my fume hood. Can I still use the reagent?
-
A: It is strongly discouraged. Opening the bottle in ambient air, even for a few seconds, will introduce moisture and guarantee rapid hydrolysis.[5] This will compromise the reagent's integrity and lead to the issues described in the troubleshooting guide. A simple balloon filled with argon or nitrogen can be used as a source of positive pressure for quick, small-scale dispensing if a dedicated line is unavailable.
-
-
Q: What solvents are compatible for preparing a stock solution of Oxan-4-ylmethyl chloroformate?
-
A: Only use anhydrous, non-protic solvents. Excellent choices include dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Ensure the solvent is from a freshly opened bottle or has been properly dried over molecular sieves. Never use protic solvents like methanol or ethanol, as they will react immediately with the chloroformate.[5][6]
-
-
Q: How can I tell if a new, unopened bottle is still good?
-
A: Check the manufacturing or expiry date provided by the supplier. Upon receipt, inspect for a secure seal and the absence of any visual impurities or signs of pressure. Reputable suppliers store and ship these reagents under conditions that ensure their stability.
-
Section 5: Experimental Protocol for Quality Assessment
This protocol provides a fast, reliable method to check the reactivity of your Oxan-4-ylmethyl chloroformate before committing it to a large-scale or critical reaction.
Protocol: Small-Scale Reactivity Test with Benzylamine
-
Objective: To confirm the reagent's ability to acylate a primary amine, forming the corresponding carbamate.
-
Materials:
-
Oxan-4-ylmethyl chloroformate (your reagent)
-
Benzylamine (freshly distilled or from a new bottle)
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Dichloromethane (DCM)
-
TLC plate (silica gel)
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes)
-
-
Procedure:
-
In a dry, argon-flushed vial, dissolve benzylamine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of your Oxan-4-ylmethyl chloroformate (1.1 eq) in anhydrous DCM to the vial.
-
Stir the reaction at 0°C for 15 minutes.
-
Spot the reaction mixture on a TLC plate alongside a spot of the starting benzylamine.
-
Elute the TLC plate and visualize under a UV lamp.
-
-
Expected Result: A successful reaction will show the consumption of the benzylamine spot and the appearance of a new, less polar spot corresponding to the product carbamate. If the benzylamine spot remains largely unchanged, your chloroformate has significantly degraded.
References
- Royal Society of Chemistry. "Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- BenchChem.
- BenchChem.
- Khan Academy. "Relative stability of amides, esters, anhydrides, and acyl chlorides."
- Santa Cruz Biotechnology.
- New Jersey Department of Health.
- Analytice.
- Save My Exams. "A Level Chemistry Revision Notes - Acyl Chlorides."
- Quora. "Why are acid chlorides more reactive than amides?"
- Google Patents.
- Wikipedia.
- FramoChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. nj.gov [nj.gov]
- 6. Laboratory Determination of Ethyl Chloroformate (CAS: 541-41-3) - Analytice [analytice.com]
- 7. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 8. Methyl chloroformate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Tale of Two Chloroformates: A Comparative Guide to Oxan-4-ylmethyl Chloroformate and Cbz-Cl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success of a synthetic strategy. For decades, Benzyl Chloroformate (Cbz-Cl) has been a stalwart amino-protecting group, a reliable tool in the synthetic chemist's arsenal. However, the continuous drive for innovation and optimization has led to the exploration of novel reagents with potentially advantageous properties. This guide provides an in-depth technical comparison between the well-established Cbz-Cl and a lesser-known but theoretically promising alternative, Oxan-4-ylmethyl Chloroformate. While direct comparative experimental data for Oxan-4-ylmethyl Chloroformate is scarce in publicly available literature, its chemical nature as a tetrahydropyran (THP) derivative allows for a robust, deductive analysis of its potential performance in peptide synthesis.
The Enduring Legacy of Cbz-Cl: A Gold Standard with Caveats
Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) protecting group, installed by Cbz-Cl, revolutionized peptide synthesis.[1] Its robustness and predictable reactivity have cemented its place in organic synthesis.[1][2]
The Cbz group is prized for its stability under a range of conditions, including basic and mildly acidic media, which allows for flexibility in synthetic design.[2] However, its removal typically requires stringent conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acidic cleavage.[3][4] These methods, while effective, come with their own set of challenges. Catalytic hydrogenolysis can be incompatible with other reducible functional groups within the peptide sequence, and the use of heavy metal catalysts necessitates thorough removal from the final product, a critical consideration in pharmaceutical applications.[4][5] Strong acid-mediated deprotection, while metal-free, can also lead to the cleavage of other acid-labile protecting groups, limiting its orthogonality.[5]
Oxan-4-ylmethyl Chloroformate: A New Contender from the Tetrahydropyran Family
Oxan-4-ylmethyl chloroformate represents a more modern approach to amine protection, drawing its core functionality from the tetrahydropyran (THP) moiety. The protecting group it installs can be conceptualized as an "Oxy-Cbz" group, where the benzyl group of Cbz is replaced by an oxan-4-ylmethyl group.
The primary advantage of THP-based protecting groups lies in their acid lability.[5][6] THP ethers are readily cleaved under mild acidic conditions, often with reagents like acetic acid or pyridinium p-toluenesulfonate (PPTS).[6][7] This suggests that an Oxy-Cbz group derived from Oxan-4-ylmethyl chloroformate could be removed under significantly milder acidic conditions than the traditional Cbz group, offering greater orthogonality with other protecting groups used in peptide synthesis.[2][3] This is particularly relevant in the synthesis of complex peptides and lipidated peptides, which are often sensitive to harsh deprotection conditions.[3]
Another potential advantage is the avoidance of heavy metal catalysts for deprotection, which simplifies purification and mitigates concerns about metal contamination in the final product.[5]
However, the introduction of a THP-based protecting group is not without its potential drawbacks. The reaction of an alcohol with dihydropyran to form a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the substrate is chiral.[5] This could potentially complicate the purification and characterization of the protected amino acid.
Head-to-Head Comparison: Performance and Practical Considerations
| Feature | Cbz-Cl (Benzyl Chloroformate) | Oxan-4-ylmethyl Chloroformate (Inferred) |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | Oxan-4-ylmethyloxycarbonyl (Oxy-Cbz) |
| Stability | Stable to basic and mildly acidic conditions.[2] | Expected to be stable to basic and non-acidic conditions.[4][6] |
| Deprotection | Catalytic hydrogenolysis (H₂/Pd), strong acids (HBr, AlCl₃).[3][4] | Mild acidic conditions (e.g., AcOH, PPTS, dilute TFA).[6][7][8] |
| Orthogonality | Limited by the harsh deprotection conditions. | Potentially high, allowing for selective removal in the presence of other acid-labile groups. |
| Byproducts | Toluene and CO₂ (hydrogenolysis); Benzyl cation (acidolysis).[9] | Oxan-4-ylmethanol and CO₂. |
| Racemization | Can occur, influenced by the nature of the chloroformate and reaction conditions.[7] | Expected to be a consideration, as with other chloroformates. |
| Handling | Corrosive lachrymator, reacts with water.[10] | Likely to be a reactive chloroformate requiring careful handling. |
| Stereochemistry | No new stereocenter introduced. | Introduces a new stereocenter, potentially leading to diastereomers.[5] |
The Specter of Racemization: A Common Challenge
A critical concern in peptide synthesis is the preservation of stereochemical integrity. The activation of the carboxylic acid group of an N-protected amino acid, a necessary step for peptide bond formation, can unfortunately also lead to racemization.[11][12] This occurs through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of chiral purity.[13]
The choice of chloroformate can influence the rate of racemization. Studies have shown that the structure of the alkyl group in the chloroformate can affect the rate of oxazolone formation and, consequently, the degree of racemization.[7] While no direct data exists for Oxan-4-ylmethyl chloroformate, it is reasonable to assume that, like other chloroformates, its use would require careful optimization of reaction conditions (e.g., low temperature, use of non-nucleophilic bases) to minimize this side reaction. The use of additives like HOBt or HOAt is a common strategy to suppress racemization during coupling reactions.[11]
Experimental Protocols: A Guide to Application
Protection of an Amino Acid with Cbz-Cl (Schotten-Baumann conditions)
This protocol describes the standard procedure for the introduction of the Cbz protecting group onto an amino acid.
Workflow for Cbz protection of an amino acid.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Work-up: Wash the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.[2]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]
Deprotection of a Cbz-Protected Amino Acid (Catalytic Hydrogenolysis)
This protocol outlines the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Workflow for Cbz deprotection via hydrogenolysis.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
Hypothetical Protocol for Protection of an Amino Acid with Oxan-4-ylmethyl Chloroformate
This hypothetical protocol is based on standard procedures for other chloroformates and the anticipated reactivity of the reagent.
Hypothetical workflow for Oxy-Cbz protection.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in an aqueous solution of a suitable base (e.g., sodium bicarbonate).
-
Addition of Chloroformate: Cool the solution to 0-5 °C and add Oxan-4-ylmethyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Perform an aqueous work-up similar to the Cbz-protection protocol, followed by extraction and purification to isolate the Oxy-Cbz-protected amino acid.
Hypothetical Protocol for Deprotection of an Oxy-Cbz-Protected Amino Acid
This protocol is based on the known acid-lability of THP ethers.
Hypothetical workflow for Oxy-Cbz deprotection.
-
Dissolution: Dissolve the Oxy-Cbz-protected amino acid in a mixture of a suitable organic solvent (e.g., THF) and water.
-
Acidification: Add a mild acid, such as acetic acid, to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Neutralize the reaction with a mild base, remove the organic solvent under reduced pressure, and then extract the deprotected amino acid. Further purification may be required.
Conclusion: A Choice Guided by Synthetic Strategy
The selection of an amino-protecting group is a nuanced decision that hinges on the specific requirements of the synthetic target. Cbz-Cl remains a powerful and reliable reagent, particularly for simpler peptides where its robust nature is an asset. Its extensive history of use provides a wealth of established protocols and predictable outcomes.
Oxan-4-ylmethyl chloroformate, while not yet established in the literature, presents a compelling theoretical alternative. Its potential for mild, acid-catalyzed deprotection offers a significant advantage in terms of orthogonality and compatibility with sensitive functional groups. This could be particularly beneficial in the synthesis of complex, multifunctional peptides where the harsh conditions required for Cbz removal are prohibitive. However, the potential for diastereomer formation upon protection must be carefully considered and addressed.
Ultimately, the choice between these two chloroformates will depend on the overall synthetic strategy, the nature of the target peptide, and the other protecting groups employed. While Cbz-Cl is the proven workhorse, the potential advantages of Oxan-4-ylmethyl chloroformate warrant further investigation and experimental validation. As the field of peptide synthesis continues to evolve, the development and characterization of novel protecting groups like the one derived from Oxan-4-ylmethyl chloroformate will be crucial in pushing the boundaries of what is synthetically achievable.
References
- N. L. Benoiton. (2005). Chemistry of Peptide Synthesis. CRC Press.
- W. C. Chan, P. D. White. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- V. V. A. and F. Albericio. (2011). Peptide and Protein Synthesis. Wiley-VCH.
- T. W. Greene, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
F. M. F. Chen, Y. Lee, R. Steinauer, N. L. Benoiton. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
F. Albericio, et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- M. Thorsen, et al. (1986). ChemInform Abstract: Amino Acids and Peptides. Part 10. HPLC-Mediated Test of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-Disulfide (Lawesson's Reagent) as a Coupling Reagent for Racemization in Peptide Synthesis.
-
Wikipedia. Benzyl chloroformate. [Link]
- J. Jones. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
-
N. L. Benoiton, et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
- N. L. Benoiton. (2008). 2,5-Oxazolidinediones (NCAs) in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 14(1), 5-18.
- V. V. Suresh Babu, et al. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55.
- Google Patents. US3640991A - Mixed anhydride method of preparing peptides.
- Google Patents. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
-
PubChem. Benzyl chloroformate. [Link]
- S. Y. Ko, et al. (2009). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Tetrahedron Letters, 50(26), 3369-3371.
-
National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]
- Google Patents.
- Google Patents.
- Google Patents. CA1190938A - PROCESS FOR THE SYNTHESIS OF .alpha.
Sources
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. THP Protection - Common Conditions [commonorganicchemistry.com]
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A Senior Scientist's Comparative Guide to Chloroformate Protecting Groups in Modern Organic Synthesis
In the intricate world of chemical synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection and deprotection of amine functionalities is a cornerstone of success. Chloroformate-derived protecting groups, which form stable carbamates with amines, offer a versatile toolkit for the synthetic chemist. However, the selection of the appropriate group is a critical decision, dictated by the overall synthetic strategy and the chemical environment of the molecule.
This guide provides a comparative analysis of the most common and synthetically useful chloroformate-derived protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). We will also include the tert-Butoxycarbonyl (Boc) group in our discussion. While not a chloroformate itself, Boc is a carbamate formed from di-tert-butyl dicarbonate and serves as a critical benchmark for comparison due to its widespread use and distinct acid-labile nature. We will delve into the mechanisms of their introduction and cleavage, provide detailed experimental protocols, and present comparative data to guide your selection process.
The Carbamate Family: A Comparative Overview
The utility of these protecting groups stems from their differential stability and the orthogonality of their cleavage conditions. Orthogonality, the ability to remove one protecting group in the presence of others, is a fundamental concept in multi-step synthesis.
| Protecting Group | Abbreviation | Structure | Typical Reagent | Key Cleavage Condition |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | H₂/Pd-C, HBr/AcOH | Catalytic Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride | Piperidine | Base-induced Elimination |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(PPh₃)₄, Scavenger | Palladium-catalyzed Allylic Cleavage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Acidolysis |
Logical Flow of Protecting Group Selection
The choice of a protecting group is a strategic decision based on the stability of the target molecule and the reaction conditions planned for subsequent steps.
Caption: Decision matrix for selecting a protecting group based on planned reaction conditions.
The Classic Workhorse: Carboxybenzyl (Cbz)
The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a cornerstone of protecting group chemistry. Its stability under both acidic and basic conditions makes it a robust choice for a wide range of transformations.
Mechanism of Protection and Deprotection
Protection: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is typically done under Schotten-Baumann conditions, using a mild base like sodium carbonate or sodium bicarbonate to neutralize the HCl byproduct.
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, liberating the free amine and generating toluene and carbon dioxide as byproducts. This method is exceptionally clean, as the byproducts are volatile.
Caption: Simplified workflow for the protection and deprotection of amines using Cbz.
Experimental Protocols
Cbz Protection of Glycine
-
Dissolve 1.0 g of glycine in 10 mL of 2 M NaOH in a flask and cool to 0-5 °C in an ice bath.
-
While stirring vigorously, add 2.5 g of benzyl chloroformate and 5 mL of 2 M NaOH solution dropwise, concurrently, keeping the pH between 9-10.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Extract the reaction mixture with 10 mL of diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.
-
The Cbz-glycine will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Cbz Deprotection by Hydrogenolysis
-
Dissolve 1.0 g of Cbz-protected amine in 20 mL of methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add 100 mg of 10% Palladium on carbon (Pd/C) catalyst.
-
Secure the flask to a hydrogenation apparatus, flush with nitrogen, and then introduce hydrogen gas (typically via a balloon or at 1-3 atm pressure).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected amine.
The Pillar of Solid-Phase Synthesis: Fmoc
The Fmoc group is renowned for its lability under mild basic conditions, a feature that has made it indispensable in modern solid-phase peptide synthesis (SPPS). Its stability to acid allows for the use of acid-labile protecting groups on amino acid side chains, a key principle of Fmoc-based SPPS.
Mechanism of Protection and Deprotection
Protection: The introduction of the Fmoc group is analogous to the Cbz group, typically involving the reaction of an amine with Fmoc-Cl in the presence of a mild base like sodium bicarbonate.
Deprotection: The key to Fmoc's utility is its cleavage mechanism. The fluorenyl ring system has an acidic proton at the C9 position. A base, most commonly piperidine, abstracts this proton, initiating an E1cB (Elimination, Unimolecular, conjugate Base) reaction. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is typically scavenged by the piperidine to prevent side reactions.
Caption: Workflow for the base-labile Fmoc protection and deprotection cycle.
Experimental Protocols
Fmoc Protection of an Amino Acid
-
Suspend 10 mmol of the amino acid in a mixture of 20 mL of dioxane and 10 mL of saturated aqueous sodium bicarbonate solution.
-
Cool the mixture in an ice bath. Add a solution of 10.5 mmol of Fmoc-Cl in 15 mL of dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with 50 mL of diethyl ether to remove impurities.
-
Acidify the aqueous layer with 6 M HCl to pH 2.
-
Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-protected amino acid.
Fmoc Deprotection in SPPS
-
Swell the Fmoc-protected amino acid resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene adduct before proceeding to the next coupling step.
The Orthogonal Specialist: Alloc
The Allyloxycarbonyl (Alloc) group provides a unique deprotection strategy that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. Its cleavage relies on palladium-catalyzed allylic substitution, a mild and highly specific method.
Mechanism of Protection and Deprotection
Protection: An amine is reacted with allyl chloroformate in the presence of a base (e.g., NaHCO₃ or pyridine) to form the Alloc-protected carbamate.
Deprotection: The deprotection is a catalytic cycle involving a Palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The Pd(0) coordinates to the double bond of the allyl group, forming a π-allyl complex. This facilitates the cleavage of the C-O bond, releasing the amine and forming a cationic Pd(II)-allyl complex. A scavenger, such as dimedone or morpholine, is required to irreversibly trap the reactive allyl group, regenerating the Pd(0) catalyst and driving the reaction to completion.
Experimental Protocols
Alloc Protection of an Amine
-
Dissolve 10 mmol of the amine in 20 mL of dichloromethane (DCM).
-
Add 12 mmol of pyridine and cool the solution to 0 °C.
-
Add 11 mmol of allyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Alloc-protected amine.
Alloc Deprotection using Palladium(0)
-
Dissolve 1 mmol of the Alloc-protected amine in 10 mL of anhydrous, degassed THF or DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 3-5 mol% of Pd(PPh₃)₄.
-
Add 5-10 equivalents of a scavenger, such as dimedone or phenylsilane.
-
Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC.
-
Once the reaction is complete, the mixture can be filtered through a short plug of silica gel to remove the catalyst and scavenger byproducts, and the filtrate is concentrated to yield the free amine.
The Acid-Labile Benchmark: Boc
Although not a chloroformate, the tert-Butoxycarbonyl (Boc) group is the most common acid-labile amine protecting group and the primary alternative to the Fmoc strategy in peptide synthesis. Its inclusion here is essential for a complete comparative analysis.
Mechanism of Protection and Deprotection
Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") with a base like triethylamine or in a biphasic system with NaOH.
Deprotection: The Boc group is readily cleaved under strong acidic conditions, such as neat trifluoroacetic acid (TFA) or HCl in dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is highly reactive and must be trapped by a scavenger (e.g., triisopropylsilane or anisole) to prevent side reactions with nucleophilic residues like tryptophan or methionine.
Comparative Performance Data
The following table summarizes the key characteristics and relative stability of these protecting groups. The stability is rated qualitatively based on typical synthetic conditions.
| Feature | Cbz (Z) | Fmoc | Alloc | Boc |
| Cleavage Reagent | H₂, Pd/C | 20% Piperidine/DMF | Pd(PPh₃)₄, Scavenger | TFA, Scavenger |
| Cleavage Conditions | Neutral, Reductive | Mildly Basic | Neutral, Catalytic | Strongly Acidic |
| Byproducts | Toluene, CO₂ | Dibenzofulvene Adduct | Scavenger-Allyl Adduct | Isobutylene, CO₂ |
| Stability to TFA | Generally Stable | Stable | Stable | Labile |
| Stability to Piperidine | Stable | Labile | Stable | Stable |
| Stability to H₂/Pd-C | Labile | Stable | Stable | Stable |
| Stability to Pd(0) | Stable | Stable | Labile | Stable |
| Orthogonal To | Fmoc, Alloc, Boc | Cbz, Alloc, Boc | Cbz, Fmoc, Boc | Cbz, Fmoc, Alloc |
| Key Application | Solution-phase synthesis | Solid-phase peptide synthesis | Glycopeptides, On-resin modifications | Orthogonal peptide synthesis |
Conclusion: A Strategic Choice
The selection of an amine protecting group is not a one-size-fits-all decision. It is a strategic choice that profoundly impacts the design and outcome of a multi-step synthesis.
-
Cbz remains a reliable and cost-effective choice for solution-phase synthesis, especially when catalytic hydrogenation is a viable final step and other reducible groups are absent.
-
Fmoc is the undisputed champion of solid-phase peptide synthesis due to its mild, base-mediated cleavage, which preserves acid-sensitive linkages and side-chain protecting groups.
-
Alloc offers a unique and powerful orthogonal vector. Its removal under neutral, palladium-catalyzed conditions allows for selective deprotection in the presence of acid-labile, base-labile, and hydrogenolysis-sensitive groups, enabling complex molecular architectures.
-
Boc provides the classic acid-labile strategy, forming the basis of an entire school of peptide synthesis and offering robust protection that is orthogonal to the other groups discussed.
A thorough understanding of the mechanisms, stability profiles, and experimental nuances of these protecting groups empowers the modern chemist to navigate the challenges of complex molecule synthesis with precision and efficiency.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc - 9-Fluorenylmethoxycarbonyl. Retrieved from [Link]
-
Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl-palladium complexes as intermediates in the palladium-catalyzed deprotection of allylic carbamates and carbonates. The Journal of Organic Chemistry, 52(22), 4984–4993. [Link]
-
Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (2000). Use of the Alloc group for the protection of the Nα-amino function in solid-phase peptide synthesis. A comparative study of the stability of the Alloc group and its cleavage under different conditions. Tetrahedron Letters, 41(12), 1993-1996. [Link]
A Senior Application Scientist's Guide to HPLC Validation for Monitoring "Oxan-4-ylmethyl chloroformate" Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the precise control of reaction endpoints is paramount. Reagents like Oxan-4-ylmethyl chloroformate, a reactive chloroformate ester, are frequently employed as derivatizing or protecting group agents. Their high reactivity, while synthetically useful, presents a significant analytical challenge: ensuring the reaction has proceeded to completion without initiating side reactions due to prolonged exposure or excess reagent. This guide provides an in-depth comparison of analytical methodologies for monitoring the consumption of Oxan-4-ylmethyl chloroformate, with a primary focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method.
The Analytical Imperative: Why Monitor a Reactive Intermediate?
Oxan-4-ylmethyl chloroformate is inherently unstable, particularly in the presence of nucleophiles or moisture, readily hydrolyzing to the corresponding alcohol and releasing hydrochloric acid.[1][2] In a typical synthetic application, such as the formation of a carbamate by reaction with an amine, the goal is to consume the chloroformate completely. Incomplete conversion leads to impurities in the final product, while residual chloroformate can degrade the product or complicate downstream processing.
Therefore, a validated analytical method is not merely a quality control check; it is a critical process analytical technology (PAT) tool that enables:
-
Real-time reaction tracking: Determining the precise moment of reaction completion.
-
Process optimization: Fine-tuning reaction parameters (time, temperature, stoichiometry) for optimal yield and purity.
-
Impurity profiling: Identifying and quantifying potential side products or degradants.
-
Regulatory compliance: Providing documented evidence that the manufacturing process is well-controlled, a key requirement of agencies like the FDA.[3][4]
Primary Method: Validated Reversed-Phase HPLC (RP-HPLC)
For polar and moderately non-polar organic molecules, RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness. We will detail a validated method for tracking the disappearance of Oxan-4-ylmethyl chloroformate and the appearance of a model product.
The Hypothetical Reaction
For the purpose of this guide, we will consider the reaction of Oxan-4-ylmethyl chloroformate with Benzylamine to form the corresponding carbamate product.
Reactant A: Oxan-4-ylmethyl chloroformate Reactant B: Benzylamine Product: Benzyl N-((oxan-4-yl)methyl)carbamate
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify the reactant (Oxan-4-ylmethyl chloroformate) from the product and other potential components.
Step 1: Sample Preparation
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at timed intervals (t=0, 15 min, 30 min, etc.).
-
Immediately quench the reaction in the aliquot to prevent further conversion. This is a critical step. A typical quench involves diluting the aliquot 100-fold in a pre-prepared vial containing a mixture of the initial mobile phase (e.g., 80:20 Water:Acetonitrile). The dilution halts the bimolecular reaction, and the acidic mobile phase helps stabilize the chloroformate against rapid hydrolysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Step 2: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for a wide range of organic molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier suitable for potential LC-MS analysis and helps to ensure sharp peak shapes by controlling analyte ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with a low UV cutoff and provides good selectivity for many compounds.[6] |
| Gradient | 20% B to 95% B over 15 min | A gradient elution is necessary to elute the polar starting material and the more non-polar product within a reasonable time while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/DAD at 220 nm | The chloroformate and the carbamate product containing an aromatic ring will have UV absorbance. A Diode Array Detector (DAD) is useful for assessing peak purity. |
| Injection Vol. | 10 µL | A small volume minimizes potential column overload. |
Step 3: Method Validation (ICH Q2(R1) Framework) Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][7] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (reaction mixture without the chloroformate), individual reactants, and the product to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: A series of standards of Oxan-4-ylmethyl chloroformate (e.g., 5 concentrations ranging from 1 to 200 µg/mL) are prepared and injected. The peak area response is plotted against concentration, and a linear regression is performed.
-
Accuracy: Determined by spiking the reaction mixture with known amounts of the chloroformate standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision: The assay is performed by different analysts on different days using different equipment.
-
Data Presentation: Validation Summary
Table 1: HPLC Method Validation Results
| Validation Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Specificity | No interference at analyte Rt | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
Comparison of HPLC Methodologies
While a standard C18 column is a good starting point, the specific properties of the analytes may necessitate exploring alternatives for optimal separation.
Table 2: Comparison of HPLC Stationary Phases
| Stationary Phase | Principle | Best Suited For | Pros | Cons |
|---|---|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose for non-polar to moderately polar compounds. | Highly versatile, stable, wide range of selectivities available. | Can suffer from "phase collapse" in highly aqueous mobile phases, poor retention for very polar compounds.[8] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering alternative selectivity to C18. | Enhanced retention for aromatic analytes, different selectivity profile. | Can have lower stability than C18 phases. Methanol is often a better solvent to bring out pi-pi selectivity.[6] |
| Polar-Embedded (e.g., Amide) | Hydrophobic interactions with a polar group near the silica surface | Polar and hydrophilic compounds. | Resistant to phase collapse in 100% aqueous mobile phases, enhanced retention for polar analytes.[5] | May have different selectivity for non-polar compounds. |
| Hypercarb (Porous Graphitic Carbon) | Adsorption and charge-induced interactions | Very polar, ionizable compounds that are poorly retained on C18.[9] | Excellent retention for very polar compounds, stable across the entire pH range (0-14). | Can have very strong retention requiring harsh mobile phases, different selectivity can be hard to predict. |
For Oxan-4-ylmethyl chloroformate, which is relatively polar, a standard C18 is often sufficient, but if significant peak tailing or poor retention is observed, a polar-embedded phase could provide superior chromatography.
Alternative Analytical Techniques: A Comparative Analysis
While HPLC is the gold standard for quantitative analysis, other techniques can offer complementary information or serve as rapid, qualitative checks.[10]
Thin-Layer Chromatography (TLC)
TLC is a fast, inexpensive, and straightforward method for monitoring reaction progress.[11] A small spot of the reaction mixture is applied to a silica gel plate and developed in an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The spots are visualized under a UV lamp.
-
Pros: Very fast (minutes), low cost, multiple samples can be run in parallel.[10]
-
Cons: Primarily qualitative, less sensitive and far less accurate than HPLC, difficult to resolve closely related impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or real-time NMR allows for the direct monitoring of a reaction as it occurs in the NMR tube.[12] By tracking the disappearance of a characteristic proton signal from Oxan-4-ylmethyl chloroformate and the appearance of a new signal from the carbamate product, one can obtain kinetic data without sampling.
-
Pros: Provides rich structural information, non-invasive (no sampling/quenching required), can identify transient intermediates.[12]
-
Cons: Lower sensitivity than HPLC, requires specialized equipment (benchtop or high-field NMR), complex mixtures can lead to overlapping signals, quantification can be less precise than HPLC.
In-situ Infrared (IR) and Raman Spectroscopy
These vibrational spectroscopy techniques use probes that can be inserted directly into the reaction vessel to monitor functional groups in real time.[13][14] For this reaction, one could potentially track the disappearance of the chloroformate carbonyl stretch (~1775 cm⁻¹) and the appearance of the carbamate carbonyl stretch (~1700 cm⁻¹).
-
Pros: Truly continuous, real-time data, no sampling required, provides direct kinetic information.[15]
-
Cons: Can be difficult to calibrate for quantitative analysis, overlapping peaks in complex mixtures can be problematic, initial capital cost for equipment is high.
Table 3: Comparison of Key Analytical Techniques
| Feature | RP-HPLC | TLC | NMR Spectroscopy | In-situ IR/Raman |
|---|---|---|---|---|
| Quantitative Power | Excellent | Poor (Qualitative) | Good | Fair to Good (with calibration) |
| Speed (per timepoint) | 15-20 min | 5-10 min | Seconds to Minutes | Real-time |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg/mL) | Moderate | Moderate to Low |
| Setup Complexity | Moderate | Low | High | High |
| Information Provided | Concentration vs. Time | Spot Presence/Absence | Structural Info, Concentration | Functional Group Changes |
| Invasiveness | Invasive (requires sampling) | Invasive (requires sampling) | Non-Invasive | Non-Invasive |
Visualizing the Workflow
A clear understanding of the analytical process is crucial. The following diagrams illustrate the workflow for method selection and execution.
Diagram 1: HPLC Reaction Monitoring Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Diagram 2: Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical monitoring technique.
Conclusion and Recommendations
For the critical task of monitoring the completion of reactions involving Oxan-4-ylmethyl chloroformate in a drug development setting, a validated reversed-phase HPLC method is the superior choice . It provides the accuracy, precision, and reliability required for process control and regulatory submission.[4][16] While techniques like TLC are invaluable for rapid, at-a-glance checks in a research setting, and spectroscopic methods like NMR and in-situ IR offer powerful mechanistic insights, they do not replace the quantitative rigor of HPLC for final process validation.
The investment in developing and validating a robust HPLC method pays significant dividends in ensuring product quality, process consistency, and speed to market. It transforms the analytical measurement from a simple endpoint check into a powerful tool for comprehensive process understanding and optimization.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
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Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance.
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The More, The Better: Simultaneous In Situ Reaction Monitoring Provides Rapid Mechanistic and Kinetic Insight. ResearchGate.
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Methyl chloroformate 99%. Sigma-Aldrich.
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A Spectroscopic Comparison Guide to Oxan-4-ylmethyl Chloroformate and Its Derivatives
Introduction
Oxan-4-ylmethyl chloroformate and its derivatives are pivotal reagents in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Their utility stems from the presence of the reactive chloroformate moiety, which serves as an efficient handle for introducing the oxan-4-ylmethyl carbonate linkage into various molecules, and the oxane (tetrahydropyran) ring, a common scaffold in numerous bioactive compounds. Understanding the precise structural features of these reagents is paramount for ensuring reaction success and for the accurate characterization of their products. This guide provides a comprehensive, predictive comparison of the key spectroscopic characteristics of Oxan-4-ylmethyl chloroformate and its hypothetical derivatives, grounded in fundamental principles and data from analogous structures. The insights herein are intended to aid researchers in identifying these compounds and in anticipating the spectral changes that arise from structural modifications.
Molecular Scaffolds Under Investigation
For this guide, we will establish the spectroscopic baseline with the parent compound, Oxan-4-ylmethyl chloroformate (1) . We will then predict and compare the spectroscopic data for two hypothetical derivatives to illustrate the influence of substitution on the oxane ring:
-
2-Methyl-oxan-4-ylmethyl chloroformate (2) : To demonstrate the effect of a simple alkyl substituent near the ether oxygen.
-
4-(Chloroformyloxymethyl)-oxan-2-one (3) : A lactone derivative to show the impact of a carbonyl group within the ring.
¹H and ¹³C NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.
Predicted ¹H NMR Spectra
The ¹H NMR spectrum of the oxane ring is characterized by distinct regions for the axial and equatorial protons. The protons on carbons adjacent to the ether oxygen (C2 and C6) are deshielded and appear at a lower field (typically 3.4-4.5 ppm) compared to the other ring protons.[1]
Oxan-4-ylmethyl chloroformate (1):
-
The two protons of the -CH₂- group attached to the chloroformate are expected to be the most downfield of the aliphatic protons (excluding the chloroformate carbon itself), likely appearing as a doublet around 4.2-4.4 ppm.
-
The protons on the carbons adjacent to the ring oxygen (H2, H6) will appear in the range of 3.4-4.0 ppm.
-
The remaining ring protons (H3, H4, H5) will produce a complex multiplet pattern further upfield, between 1.2 and 2.0 ppm.
Derivative Comparison:
-
2-Methyl-oxan-4-ylmethyl chloroformate (2): The introduction of a methyl group at the C2 position will simplify the signal for the proton at C2, likely shifting it slightly downfield. The methyl group itself will appear as a doublet around 1.1-1.3 ppm.
-
4-(Chloroformyloxymethyl)-oxan-2-one (3): The presence of the carbonyl group at C2 will significantly deshield the adjacent protons at C3, shifting their signals downfield. The protons at C6, now adjacent to the ether oxygen and beta to the carbonyl, will also be shifted downfield compared to the parent compound.
| Compound | Key Proton Signals | Predicted Chemical Shift (δ, ppm) |
| 1 | -CH₂-O(C=O)Cl | 4.2 - 4.4 (d) |
| H2, H6 | 3.4 - 4.0 (m) | |
| H3, H4, H5 | 1.2 - 2.0 (m) | |
| 2 | -CH₂-O(C=O)Cl | 4.2 - 4.4 (d) |
| H6 | 3.4 - 4.0 (m) | |
| H2 | ~3.5 - 4.1 (m) | |
| -CH₃ | 1.1 - 1.3 (d) | |
| 3 | -CH₂-O(C=O)Cl | 4.3 - 4.5 (d) |
| H6 | ~4.0 - 4.4 (m) | |
| H3 | ~2.5 - 2.8 (m) |
Predicted ¹³C NMR Spectra
In ¹³C NMR, the carbonyl carbon of the chloroformate group is highly deshielded and appears significantly downfield. Carbons attached to oxygen atoms are also deshielded.
Oxan-4-ylmethyl chloroformate (1):
-
The chloroformate carbonyl carbon is expected in the 148-152 ppm region.
-
The carbons adjacent to the ring oxygen (C2, C6) typically appear in the 50-80 ppm range.[2]
-
The -CH₂- carbon attached to the chloroformate oxygen will be in a similar range, around 65-75 ppm.
-
The other ring carbons (C3, C4, C5) will be found further upfield.
Derivative Comparison:
-
2-Methyl-oxan-4-ylmethyl chloroformate (2): The methyl substituent will cause a downfield shift at C2 and an upfield shift (gamma-gauche effect) at C4 and C6. The methyl carbon itself will appear at around 15-20 ppm.
-
4-(Chloroformyloxymethyl)-oxan-2-one (3): The lactone carbonyl at C2 will be highly deshielded, appearing in the 170-175 ppm region. This will also cause a downfield shift for the adjacent C3 and C6 carbons.
| Compound | Key Carbon Signals | Predicted Chemical Shift (δ, ppm) |
| 1 | -O(C=O)Cl | 148 - 152 |
| -CH₂-O- | 65 - 75 | |
| C2, C6 | 60 - 70 | |
| C4 | 35 - 45 | |
| C3, C5 | 25 - 35 | |
| 2 | -O(C=O)Cl | 148 - 152 |
| C2 | 70 - 80 | |
| -CH₃ | 15 - 20 | |
| 3 | C2 (lactone C=O) | 170 - 175 |
| -O(C=O)Cl | 148 - 152 | |
| C6 | 70 - 80 | |
| C3 | 40 - 50 |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is an excellent technique for identifying functional groups. The key absorptions for Oxan-4-ylmethyl chloroformate and its derivatives will be the C=O stretch of the chloroformate and the C-O stretches of the ether and ester functionalities.
Oxan-4-ylmethyl chloroformate (1):
-
C=O Stretch: Acyl chlorides, including chloroformates, exhibit a strong C=O stretching absorption at a characteristically high wavenumber, typically in the range of 1775-1815 cm⁻¹.[3][4] This is higher than that of typical esters or carboxylic acids due to the electron-withdrawing effect of the chlorine atom.
-
C-O Stretch: A strong, broad C-O stretching band is expected in the 1000-1300 cm⁻¹ region, characteristic of ethers.[5][6][7]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.[5]
Derivative Comparison:
-
2-Methyl-oxan-4-ylmethyl chloroformate (2): The FT-IR spectrum is expected to be very similar to the parent compound, with the primary absorptions remaining largely unchanged.
-
4-(Chloroformyloxymethyl)-oxan-2-one (3): The introduction of the lactone carbonyl group will result in a second strong C=O stretching band, typically around 1735-1750 cm⁻¹, which is at a lower frequency than the chloroformate C=O.[6]
| Compound | Key Functional Group | Predicted Absorption (cm⁻¹) |
| 1 | C=O (Chloroformate) | 1775 - 1815 (Strong) |
| C-O (Ether) | 1000 - 1300 (Strong) | |
| 2 | C=O (Chloroformate) | 1775 - 1815 (Strong) |
| C-O (Ether) | 1000 - 1300 (Strong) | |
| 3 | C=O (Chloroformate) | 1775 - 1815 (Strong) |
| C=O (Lactone) | 1735 - 1750 (Strong) | |
| C-O (Ether & Ester) | 1000 - 1300 (Strong, complex) |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. For chloroformates, the molecular ion peak may be weak or absent due to their reactivity.
Oxan-4-ylmethyl chloroformate (1):
-
Molecular Ion (M⁺): The molecular ion, if observed, will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
Primary Fragmentation: The most likely initial fragmentation is the loss of a chlorine radical to form an acylium ion (M-35). Another common fragmentation is the loss of CO₂ (M-44) or the entire chloroformyl group (-COCl, M-63).
-
Oxane Ring Fragmentation: The oxane ring can undergo alpha-cleavage adjacent to the ether oxygen, leading to the loss of alkyl radicals.[8][9][10][11] A prominent fragment would be the oxan-4-ylmethyl cation (m/z 115) or further fragmentation of the ring.
Derivative Comparison:
-
2-Methyl-oxan-4-ylmethyl chloroformate (2): The fragmentation pattern will be similar to the parent compound, but the masses of the fragments containing the oxane ring will be shifted by 14 amu (the mass of the additional CH₂ group).
-
4-(Chloroformyloxymethyl)-oxan-2-one (3): The presence of the lactone will introduce new fragmentation pathways. For instance, the loss of CO₂ from the lactone ring could be a possibility. The acylium ion (M-35) will still be a likely fragment.
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragments (m/z) |
| 1 | 178/180 | 143, 134, 115, 81 |
| 2 | 192/194 | 157, 148, 129, 95 |
| 3 | 192/194 | 157, 148, 129 |
Experimental Protocols
General Synthesis of Alkyl Chloroformates
Alkyl chloroformates are typically synthesized by the reaction of the corresponding alcohol with phosgene, diphosgene, or triphosgene in the presence of a base or catalyst.[12][13][14]
Step-by-Step Protocol:
-
Reaction Setup: A solution of the alcohol (e.g., (Oxan-4-yl)methanol) in an inert solvent (e.g., toluene) is cooled to 0 °C in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Reagent Addition: A solution of triphosgene in the same solvent is added dropwise to the alcohol solution, maintaining the temperature at 0 °C. A base, such as sodium carbonate, is often included to neutralize the HCl byproduct.[12]
-
Reaction Monitoring: The reaction is stirred at low temperature for several hours and monitored by an appropriate technique (e.g., TLC or GC) until the starting alcohol is consumed.
-
Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is carefully washed with cold, dilute acid and then with brine to remove any remaining base or aqueous-soluble impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude chloroformate is then purified, typically by vacuum distillation, to yield the final product.
Causality Behind Choices: The reaction is performed at low temperatures to minimize side reactions and the decomposition of the chloroformate product. The use of an inert solvent is crucial to prevent reactions with the highly electrophilic chloroformate. A base is used to scavenge the generated HCl, which can catalyze the decomposition of the product.[15]
Spectroscopic Characterization Workflow
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified chloroformate (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.
FT-IR Spectroscopy:
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization and Analysis: Electron ionization (EI) is commonly used for these types of molecules. The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer.
Conclusion
This guide provides a predictive framework for the spectroscopic analysis of Oxan-4-ylmethyl chloroformate and its derivatives. By understanding the characteristic spectral features of the oxane ring and the chloroformate moiety, researchers can confidently identify these compounds and interpret the changes that arise from structural modifications. While the data presented here are based on predictions from analogous structures, they provide a robust starting point for the characterization of this important class of synthetic reagents. It is always recommended to confirm these predictions with experimental data for novel compounds.
References
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Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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-
Taylor & Francis Online. (n.d.). The Thermal and Mass Spectral Fragmentation of N-Butyl Thiolo-, Thiono-, and Dithio-Chloroformate. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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-
Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]
-
American Chemical Society. (2020, April 13). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Tale of Two Carbonyls: A Comparative Guide to Oxan-4-ylmethyl Chloroformate and Boc Anhydride in Amine Protection
For the modern researcher, scientist, and drug development professional, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The choice of protecting group can dictate the efficiency, yield, and ultimate feasibility of a synthetic route. In the vast arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group, typically installed using di-tert-butyl dicarbonate (Boc anhydride), stands as a titan of reliability and versatility. However, the landscape of chemical synthesis is ever-evolving, with novel reagents continually emerging. This guide offers a detailed, data-driven comparison between the established stalwart, Boc anhydride, and the structurally distinct Oxan-4-ylmethyl chloroformate, providing insights into their respective mechanisms, applications, and practical considerations.
The Incumbent: Di-tert-butyl Dicarbonate (Boc Anhydride)
Di-tert-butyl dicarbonate, ubiquitously known as Boc anhydride, is a cornerstone reagent for the introduction of the Boc protecting group onto amines.[1] Its widespread adoption is a testament to its favorable chemical properties and predictable reactivity.
Mechanism of Action: The reaction of Boc anhydride with an amine proceeds via nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butoxycarbonate anion, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide. This decomposition provides a strong thermodynamic driving force for the reaction.[2][3]
Key Performance Characteristics:
-
Stability and Handling: Boc anhydride is a white solid with a low melting point (22-24 °C), making it easy to handle as either a solid or a liquid.[4] It should be stored under refrigeration to maintain its stability.
-
Reaction Conditions: The protection of amines with Boc anhydride is typically carried out under mild conditions, often at room temperature.[5] The reaction is compatible with a wide range of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. While the reaction can proceed without a base, bases like triethylamine (TEA) or sodium bicarbonate are often added to neutralize the liberated proton and drive the reaction to completion.[3][4]
-
Byproducts: The byproducts of the reaction, tert-butanol and carbon dioxide, are generally volatile and easily removed during workup and purification.[2]
-
Deprotection: The Boc group is characteristically acid-labile and is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7] This orthogonality to base-labile protecting groups like Fmoc is a key advantage in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3]
The Challenger: Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate represents a different class of acylating agent for the introduction of a carbamate protecting group. While specific literature on this particular reagent is sparse, its reactivity can be inferred from its constituent parts: the reactive chloroformate group and the generally stable oxane (tetrahydropyran) moiety. The resulting protecting group is the Oxan-4-ylmethoxycarbonyl (Oxm-oc) group.
Inferred Mechanism of Action: Chloroformates are highly reactive acylating agents.[8] The reaction with an amine is a nucleophilic acyl substitution at the chloroformate carbonyl carbon. The amine attacks the carbonyl, leading to the expulsion of a chloride ion. A base is typically required to scavenge the resulting hydrochloric acid.
Anticipated Performance Characteristics:
-
Reactivity: Chloroformates are generally more reactive than anhydrides.[8] This could potentially lead to faster reaction times but may also increase the risk of side reactions with other nucleophilic functional groups.
-
Stability and Handling: Chloroformates are often volatile liquids and can be sensitive to moisture, hydrolyzing to the corresponding alcohol, HCl, and CO2.[9][10] Oxan-4-ylmethyl chloroformate, with its higher molecular weight, may be less volatile than simpler chloroformates like methyl chloroformate.
-
Byproducts: The primary byproduct of the protection reaction is hydrochloric acid, which must be neutralized with a suitable base. The choice of base and the resulting salt can impact the purification process.
-
Deprotection: The stability of the Oxm-oc group to cleavage is a critical consideration. Based on its structure, an ether-containing carbamate, it is anticipated to be stable to mildly acidic and basic conditions. Stronger acidic conditions would likely be required for its removal, potentially offering a different orthogonality profile compared to the highly acid-labile Boc group.
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | Oxan-4-ylmethyl Chloroformate (Inferred) | Boc Anhydride (Established) |
| Reagent Class | Chloroformate | Dicarbonate Anhydride |
| Protecting Group | Oxan-4-ylmethoxycarbonyl (Oxm-oc) | tert-Butoxycarbonyl (Boc) |
| Reactivity | High | Moderate to High |
| Typical Byproducts | Hydrochloric Acid (HCl) | tert-Butanol, Carbon Dioxide (CO2) |
| Handling | Likely moisture-sensitive liquid | Stable solid with low melting point |
| Deprotection Conditions | Likely requires strong acid | Mild to strong acid (e.g., TFA, HCl) |
| Orthogonality | Potentially orthogonal to very acid-labile groups | Orthogonal to base-labile groups (e.g., Fmoc) |
Experimental Protocols
General Protocol for Amine Protection with Boc Anhydride
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add Boc anhydride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH4Cl solution).
-
Extract the product with an organic solvent, wash the organic layer, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Inferred Protocol for Amine Protection with Oxan-4-ylmethyl Chloroformate
-
Dissolve the amine substrate (1.0 eq) and a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the reaction mixture to 0 °C.
-
Add Oxan-4-ylmethyl chloroformate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Chemistry
Caption: Reaction mechanisms for amine protection.
Caption: Deprotection stability profiles.
Concluding Remarks
Boc anhydride remains the gold standard for Boc protection due to its ease of handling, mild reaction conditions, and clean byproducts. Its well-understood reactivity and deprotection profile make it a reliable choice for a wide range of synthetic applications.
Oxan-4-ylmethyl chloroformate, while not extensively characterized in the literature, presents an intriguing alternative based on the principles of chloroformate chemistry. Its higher reactivity may be advantageous in certain contexts, and the resulting Oxm-oc protecting group could offer a unique stability profile, potentially expanding the toolbox of orthogonal protecting group strategies. However, the lack of empirical data necessitates a cautious and empirical approach to its application. Further research is warranted to fully elucidate the performance of Oxan-4-ylmethyl chloroformate and the properties of the Oxm-oc protecting group in comparison to established methodologies.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Boc Anhydride: Properties, Applications, and Handling.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750-1757.
-
Grokipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Oxan-4-yl)phenol. Retrieved from [Link]
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PubChem. (n.d.). (Oxan-4-yl)methanol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Oxan-4-ylmethyl Chloroformate by Titration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducibility, safety, and regulatory compliance. Oxan-4-ylmethyl chloroformate, a key reagent in the introduction of the oxanylmethyl protecting group, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive, field-tested protocol for the validation of Oxan-4-ylmethyl chloroformate purity using argentometric titration, juxtaposed with alternative analytical methodologies.
The Criticality of Purity for Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate is a highly reactive acylating agent. Its utility is predicated on the integrity of the chloroformate functional group. Common impurities can include the starting material, oxan-4-ylmethanol, byproducts from its synthesis with phosgene, and degradation products resulting from hydrolysis, such as hydrochloric acid and the parent alcohol.[1] These impurities can lead to unpredictable reaction kinetics, the formation of unwanted side products, and downstream purification challenges. Therefore, a robust and validated analytical method for purity determination is indispensable.
Principle of Purity Determination by Argentometric Titration
The purity of Oxan-4-ylmethyl chloroformate can be effectively determined by quantifying its reactive chloride content through argentometric titration. This classic analytical technique remains a reliable and cost-effective method for the assay of acyl chlorides and chloroformates. The fundamental principle involves the reaction of the chloroformate with a nucleophile, which liberates a chloride ion. This liberated chloride is then titrated with a standardized solution of silver nitrate.
The overall process can be summarized in two key steps:
-
Hydrolysis: The chloroformate is intentionally hydrolyzed to quantitatively release the chloride ion.
-
Titration: The resulting chloride ions are titrated with silver nitrate, forming a silver chloride precipitate. The endpoint is detected using an appropriate indicator.
This guide will focus on the Mohr method for its simplicity and effectiveness in this application.
Experimental Protocol: Purity Validation by the Mohr Method
This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step, in alignment with the principles of analytical procedure validation outlined in ICH Q2(R2).[2][3]
Reagents and Materials
-
Oxan-4-ylmethyl chloroformate sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in deionized water)
-
Acetone (analytical grade, anhydrous)
-
Deionized water
-
250 mL Erlenmeyer flasks
-
50 mL burette, calibrated
-
10 mL and 25 mL pipettes, calibrated
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for the purity determination of Oxan-4-ylmethyl chloroformate by argentometric titration.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the Oxan-4-ylmethyl chloroformate sample into a 250 mL Erlenmeyer flask. The use of an analytical balance is crucial for accuracy.
-
Rationale: A sample size of ~0.5 g ensures that a sufficient volume of titrant will be used, minimizing measurement errors associated with the burette.
-
Immediately add 50 mL of anhydrous acetone to the flask and swirl to dissolve the sample.
-
Rationale: Oxan-4-ylmethyl chloroformate is moisture-sensitive.[4] Using an anhydrous solvent for the initial dissolution prevents premature hydrolysis before the addition of water. Acetone is a suitable solvent as it is miscible with both the chloroformate and water.
-
Add 50 mL of deionized water to the solution and stir for 5 minutes.
-
Rationale: This step quantitatively hydrolyzes the chloroformate, releasing one mole of chloride ion for every mole of Oxan-4-ylmethyl chloroformate.
-
-
Titration Procedure (Mohr's Method):
-
Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution should turn a pale yellow.[4]
-
Rationale: Potassium chromate serves as the indicator. In the presence of excess silver ions (after all the chloride has precipitated), a red-brown precipitate of silver chromate will form, signaling the endpoint.[4][5]
-
Titrate the sample solution with the standardized 0.1 M silver nitrate solution while continuously swirling the flask.
-
Rationale: The silver nitrate reacts with the liberated chloride ions to form a white precipitate of silver chloride (AgCl).
-
The endpoint is reached when the first persistent appearance of a red-brown precipitate of silver chromate (Ag₂CrO₄) is observed.
-
Record the volume of the silver nitrate solution used.
-
Perform the titration in triplicate to ensure precision and report the average volume.
-
Chemical Reaction Diagram
Sources
- 1. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. Benzyl chloroformate, 95%, stab. with ca 0.1% sodium carbonate 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 5. Benzyl chloroformate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to Oxan-4-ylmethyl Chloroformate: A Novel Reagent for Amine Modification in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of functional groups is a cornerstone of successful drug design and development. The introduction of protecting groups and the installation of specific molecular scaffolds are critical steps in the synthesis of complex molecules with tailored pharmacological profiles. This guide provides a comprehensive overview of a lesser-documented reagent, Oxan-4-ylmethyl Chloroformate, and evaluates its potential applications and efficacy in comparison to established alternatives.
Introduction to Oxan-4-ylmethyl Chloroformate
Oxan-4-ylmethyl chloroformate, also known by its systematic name (Tetrahydro-2H-pyran-4-yl)methyl carbonochloridate, is a chemical reagent with the CAS number 1171967-42-2.[1][2] Structurally, it features a chloroformate group attached to a tetrahydropyran (THP) moiety via a methylene linker.
While specific literature detailing the extensive applications of this particular chloroformate is not abundant, its structure suggests a primary role as a protecting group for primary and secondary amines. The chloroformate functional group is a well-established precursor for the formation of carbamates, which are widely used as amine protecting groups in organic synthesis, particularly in peptide chemistry.[3][4][5][6][7]
The presence of the oxane (tetrahydropyran) ring is of particular interest in the context of drug discovery. The incorporation of cyclic ethers like tetrahydropyran and the closely related oxetanes into drug candidates has been shown to favorably modulate key physicochemical properties.[8][9][10][11][12] These modifications can lead to improved aqueous solubility, enhanced metabolic stability, and altered lipophilicity, all of which are critical parameters for optimizing drug-like properties.[8][9][10] Therefore, Oxan-4-ylmethyl chloroformate can be viewed not just as a protecting group, but as a reagent for introducing a potentially beneficial structural motif into a target molecule.
Inferred Applications and Mechanism of Action
Based on the established reactivity of chloroformates, Oxan-4-ylmethyl chloroformate is expected to react with nucleophilic amines under basic conditions to form a stable carbamate linkage. This reaction effectively "protects" the amine from participating in subsequent chemical transformations.
The general reaction can be depicted as follows:
Where R represents the remainder of the molecule. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Comparative Analysis with Alternative Amine Protecting Groups
The utility of a protecting group is determined by its ease of introduction, its stability under various reaction conditions, and the facility of its removal. While direct experimental data for Oxan-4-ylmethyl carbamate is limited, a qualitative comparison can be made with commonly used amine protecting groups.
| Protecting Group | Structure of Protected Amine | Typical Introduction | Stability | Typical Deprotection Conditions | Potential Advantages of Oxan-4-ylmethyl carbamate |
| Oxan-4-ylmethyl carbamate (inferred) | R-NH-C(=O)O-CH₂-(C₅H₉O) | Reaction with Oxan-4-ylmethyl chloroformate and a base. | Likely stable to a range of non-nucleophilic reagents. | Likely requires strong acidic or reductive conditions for cleavage. | Introduction of a metabolically stable, solubility-enhancing tetrahydropyran moiety. |
| Benzyloxycarbonyl (Cbz or Z) [3][5][6] | R-NH-C(=O)O-CH₂-Ph | Reaction with benzyl chloroformate and a base.[3][5] | Stable to basic and mildly acidic conditions.[3] | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[3][5] | The oxane ring may offer improved solubility and metabolic stability compared to the benzyl group. |
| tert-Butoxycarbonyl (Boc) [4] | R-NH-C(=O)O-tBu | Reaction with di-tert-butyl dicarbonate and a base.[4] | Stable to basic conditions and catalytic hydrogenation. | Strong acids (e.g., trifluoroacetic acid).[4] | Potentially more stable to acidic conditions than Boc, offering orthogonal protection strategies. |
| Fluorenylmethyloxycarbonyl (Fmoc) [4] | R-NH-C(=O)O-CH₂-(C₁₃H₉) | Reaction with Fmoc-Cl or Fmoc-OSu and a base.[4] | Stable to acidic conditions and catalytic hydrogenation. | Mildly basic conditions (e.g., piperidine).[4] | Offers an alternative to base-labile protecting groups, with the added benefit of the oxane moiety. |
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the introduction and potential removal of the Oxan-4-ylmethyl carbamate protecting group, based on standard procedures for similar chloroformates.
Protection of a Primary Amine
Objective: To protect a primary amine with the Oxan-4-ylmethyl carbamate group.
Materials:
-
Primary amine substrate
-
Oxan-4-ylmethyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine substrate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) dropwise to the solution.
-
Slowly add a solution of Oxan-4-ylmethyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Oxan-4-ylmethyl protected amine by column chromatography.
Proposed Deprotection Strategies
The cleavage of the Oxan-4-ylmethyl carbamate would likely require conditions that can break the C-O bond of the carbamate. Based on analogous structures, two potential strategies are:
-
Acidolysis: Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid. The ether linkage in the tetrahydropyran ring may also be susceptible to cleavage under harsh acidic conditions.
-
Reductive Cleavage: While less common for alkyl carbamates compared to benzyl carbamates, specific reductive methods could potentially be developed.
Visualization of the Proposed Workflow
The following diagram illustrates the proposed experimental workflow for the protection of an amine with Oxan-4-ylmethyl chloroformate.
Caption: Proposed workflow for amine protection.
Conclusion and Future Perspectives
Oxan-4-ylmethyl chloroformate presents itself as a potentially valuable reagent in organic synthesis and drug discovery. While direct experimental validation of its efficacy and applications is currently limited in publicly available literature, its chemical structure allows for informed predictions of its reactivity and utility. The key theoretical advantage of this reagent lies in its ability to not only protect an amine functional group but also to introduce a tetrahydropyran moiety. This feature could be strategically employed by medicinal chemists to enhance the drug-like properties of lead compounds.
Further research is warranted to systematically evaluate the stability of the Oxan-4-ylmethyl carbamate under a wide range of reaction conditions and to optimize protocols for its removal. A direct comparison of its performance against standard protecting groups in the synthesis of a model peptide or drug candidate would provide invaluable data for the research community. As the demand for novel molecular scaffolds with favorable ADME (absorption, distribution, metabolism, and excretion) properties continues to grow, reagents like Oxan-4-ylmethyl chloroformate may find a significant niche in the synthetic chemist's toolbox.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
- Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- R&R Asymmetric Synthesis. (n.d.).
- de Leseleuc, M., & O'Duill, M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BOC Sciences.
- Química Organica.org. (n.d.). Peptide synthesis - Amino group protection. Química Organica.org.
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Wikidot.
- NAVIMRO. (n.d.). Oxan-4-ylmethyl chlorofor, ANGENE, 2963661. NAVIMRO.
- Sigma-Aldrich. (n.d.). (oxan-4-yl)
- Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Taylor & Francis Online.
- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar.
- Al-Ghorbani, M., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Oxan-4-ylmethyl Chloroformate
Introduction: Oxan-4-ylmethyl chloroformate is a valuable reagent in modern organic synthesis, often employed to install a protected hydroxymethyltetrahydropyran moiety. However, its utility is derived from its high reactivity, which also classifies it as a hazardous material. As a chloroformate ester, it is moisture-sensitive, corrosive, and requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of Oxan-4-ylmethyl chloroformate, moving beyond mere procedural steps to explain the chemical rationale behind each recommendation. Our commitment is to empower researchers with the knowledge to manage chemical waste safely and effectively, fostering a culture of safety that extends beyond the product itself.
Section 1: Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for Oxan-4-ylmethyl chloroformate is not always readily available, its hazards can be reliably inferred from its chemical class: chloroformate esters. These compounds are known to be highly reactive and hazardous.
Inferred Hazards from the Chloroformate Class:
-
Corrosive: Chloroformates react readily with moisture, including humidity in the air or on skin, to form hydrochloric acid (HCl) and the corresponding alcohol.[1] This makes them severely corrosive to skin, eyes, and the respiratory tract.[1][2]
-
Lachrymator: Inhalation of vapors can cause severe irritation and potentially lead to pulmonary edema.[1]
-
Reactivity: They react exothermically and vigorously with nucleophiles such as water, alcohols, bases, and amines.[1][2]
-
Thermal Instability: Some chloroformates can decompose exothermically, a risk that can be catalyzed by contaminants like metal ions.[1]
Chemical Profile & Hazard Summary
| Property | Data / Inferred Information | Source |
| Molecular Formula | C₇H₁₁ClO₃ | [3] |
| Molecular Weight | 178.61 g/mol | [3] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [2] |
| Inhalation Hazard | Toxic to fatal if inhaled; corrosive to the respiratory tract | [1][2] |
| Reactivity | Reacts violently with water, bases, alcohols, and amines | [1][2] |
| Disposal Consideration | Must be chemically neutralized before disposal | [1] |
Section 2: The Core Principle of Disposal: Controlled Neutralization
Direct disposal of reactive Oxan-4-ylmethyl chloroformate into waste streams is unacceptable and dangerous. The cornerstone of proper disposal is controlled chemical neutralization . The objective is to safely hydrolyze the reactive chloroformate functional group into less hazardous compounds before final disposal.
The primary reaction during neutralization involves the hydrolysis of the chloroformate ester using a mild base, such as sodium carbonate or sodium bicarbonate. This process is preferable to using a strong base like sodium hydroxide, as strong bases can catalyze more vigorous, harder-to-control reactions.
The Neutralization Reaction: The reaction with sodium carbonate in an aqueous solution proceeds as follows: 2 R-O-C(O)Cl + Na₂CO₃ + H₂O → 2 R-OH + 2 CO₂ (gas) + 2 NaCl
Where 'R' is the oxan-4-ylmethyl group. The products are the corresponding alcohol (oxan-4-ylmethanol), carbon dioxide, and sodium chloride—compounds that are significantly less hazardous than the starting material.
Section 3: Step-by-Step Disposal Protocols
Adherence to a validated protocol is critical. The following procedures are designed for small-scale laboratory quantities. Always work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves).
Protocol A: Neutralization of Residual Quantities (e.g., Contaminated Glassware)
This protocol is for decontaminating apparatus that has come into contact with the reagent.
-
Initial Rinse: Rinse the glassware with a water-miscible organic solvent in which the chloroformate is soluble (e.g., acetone or tetrahydrofuran) to remove the bulk of the residue. Collect this rinse as hazardous organic waste. CAUTION: Do not rinse with alcohols (e.g., ethanol, methanol) as this will cause a vigorous exothermic reaction.[1]
-
Preparation of Neutralizing Solution: Prepare a 10% aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Decontamination: Carefully add the basic solution to the rinsed glassware. Allow it to stand for at least one hour to ensure complete hydrolysis of any remaining traces.
-
Final Cleaning: Dispose of the basic solution as aqueous waste (check pH first to ensure it is within your institution's acceptable range for drain disposal, typically between 6 and 9). The glassware can then be washed normally.
Protocol B: Bulk Waste Neutralization (Up to 10g)
This protocol is for the disposal of unused or waste Oxan-4-ylmethyl chloroformate.
-
Setup: In a chemical fume hood, place a beaker or flask of appropriate size (at least 5 times the volume of the waste) in an ice/water bath to manage heat generation. Equip the flask with a magnetic stir bar.
-
Dilution (Optional but Recommended): If the chloroformate is neat, consider diluting it with an inert, water-miscible solvent like THF or acetone. This helps to better control the reaction rate.
-
Prepare Neutralizing Agent: In a separate container, prepare a 10% aqueous solution of sodium carbonate.
-
Slow Addition: With vigorous stirring, slowly add the chloroformate solution dropwise to the cold sodium carbonate solution. From field experience, the rate of addition is the most critical parameter for safety. A rapid addition will cause a violent exothermic reaction, gas evolution (CO₂), and potential splashing of the corrosive mixture.[1]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction has gone to completion.
-
Validation: Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer using pH paper. It should be neutral or slightly basic. If it is acidic, it indicates incomplete neutralization; in this case, slowly add more sodium carbonate solution until the pH is stable in the neutral/basic range.
-
Final Disposal: The resulting neutralized aqueous mixture should be collected and disposed of as hazardous aqueous waste according to your institution's guidelines.
Section 4: Waste Segregation and Final Disposal Pathway
Proper segregation of waste is paramount to prevent accidental mixing of incompatible chemicals.[4][5] The decision pathway for disposing of Oxan-4-ylmethyl chloroformate waste is straightforward and depends entirely on whether it has been neutralized.
Sources
A Senior Application Scientist's Guide to Handling Oxan-4-ylmethyl chloroformate
This guide provides essential safety and handling protocols for Oxan-4-ylmethyl chloroformate. As a member of the chloroformate class, this reagent is presumed to share the hazardous characteristics typical of this group, including high reactivity, corrosivity, and toxicity. This document synthesizes established safety protocols for analogous compounds to provide a robust framework for laboratory professionals.
Understanding the Hazard: The Treacherous Nature of Chloroformates
Chloroformates are esters of chloroformic acid and are characterized by their high reactivity, which makes them valuable reagents in organic synthesis but also inherently dangerous.[4]
Core Reactivity & Hazards:
-
Water Reactivity: Chloroformates react vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas, the corresponding alcohol (in this case, oxan-4-ylmethanol), and carbon dioxide.[3][4] This reaction can be violent and generate significant heat and pressure.
-
Corrosivity: Due to their reactivity and decomposition products, chloroformates are extremely destructive to skin, eyes, mucous membranes, and the respiratory tract.[5] Contact can cause severe chemical burns.[2]
-
Toxicity: Inhalation is a primary route of exposure and can be fatal.[2] Chloroformates are potent lachrymators (tear-producing agents) and severe pulmonary irritants.[2]
-
Flammability: Many low-molecular-weight chloroformates are flammable liquids with low flash points, meaning their vapors can ignite at or below typical room temperatures.[2][4]
-
Incompatibility: They react violently with nucleophiles such as amines, alcohols, and strong bases.[6] They are also incompatible with strong oxidizing agents and many metals, especially in the presence of moisture.[5][6]
Upon thermal decomposition, chloroformates can release highly toxic gases such as phosgene and hydrogen chloride.[3][4]
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is selected, a robust safety foundation must be established through engineering and administrative controls. These measures are the primary defense against chemical exposure.
-
Chemical Fume Hood: All work with Oxan-4-ylmethyl chloroformate must be performed inside a certified chemical fume hood to control the inhalation of toxic and corrosive vapors.[6][7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[8]
-
Restricted Access: Designate a specific area for working with this reagent and limit access to trained and authorized personnel only.
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[3] Both must be tested regularly.
-
Prudent Practices: Use the smallest quantity of the chemical necessary for the experiment.[8] Keep the container tightly sealed when not in use and store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the last line of defense and must be selected carefully based on the severe hazards of chloroformates. Never work with this chemical without the full complement of prescribed PPE.
| PPE Category | Specification & Rationale |
| Eye & Face | Chemical splash goggles AND a full-face shield. [9] Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield protects the entire face from splashes. This combination is non-negotiable due to the severe corrosivity and lachrymatory properties of chloroformates. |
| Hand Protection | Double Gloving: Inner Silver Shield® or Viton™ gloves with outer heavy-duty nitrile gloves. Chloroformates can readily penetrate standard lab gloves. An inner glove made of highly resistant material is critical. The outer nitrile glove provides splash protection and can be changed frequently if contaminated. Immediately remove and replace gloves upon any sign of contamination. |
| Body Protection | Flame-resistant (FR) lab coat worn over long pants and closed-toe, chemical-resistant shoes. A chemical-resistant apron should be worn over the lab coat. This protects against splashes and potential fires. Ensure no skin is exposed between the glove and the sleeve of the lab coat. |
| Respiratory | A NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge OR a positive-pressure supplied-air respirator. [6][8] A risk assessment is required. For routine, low-volume use in a fume hood, a full-face air-purifying respirator may be sufficient. In situations with higher potential for exposure or in emergencies, a Self-Contained Breathing Apparatus (SCBA) is necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Oxan-4-ylmethyl chloroformate in a laboratory setting.
Preparation:
-
Review Safety Information: Read this guide and any available safety information for analogous compounds thoroughly.[2][6]
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated work area.
-
Prepare Workspace: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential incompatibles (especially water, alcohols, and bases).[6]
-
Inert Atmosphere: Have a source of inert gas (nitrogen or argon) ready to blanket the reagent after use.
Execution:
-
Container Handling: Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[3][8] Use only non-sparking tools.[8]
-
Dispensing: Open the container slowly to release any pressure that may have built up. Perform all transfers carefully and deliberately to avoid splashes.
-
Reaction Quenching: Prepare a separate quenching solution (e.g., a cooled solution of sodium bicarbonate or another suitable base) in the fume hood before starting your work. This is for safely neutralizing any residual reagent on equipment.
-
Post-Use: After dispensing, blanket the headspace of the reagent bottle with inert gas before sealing tightly. Decontaminate any spatulas or needles used for transfer immediately in the prepared quenching solution.
Caption: Safe Handling Workflow for Oxan-4-ylmethyl chloroformate.
Emergency Response Plan
Skin or Eye Contact:
-
Immediately proceed to the safety shower or eyewash station.[3]
-
Flush the affected area with copious amounts of water for at least 15-30 minutes.[3][10]
-
Remove all contaminated clothing while flushing.[2]
-
Seek immediate medical attention without delay. Provide the medical team with information on the chemical.[10]
Inhalation:
-
Immediately move the affected person to fresh air.[2]
-
If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, evacuate the lab and call emergency services.
-
For a small, manageable spill inside a fume hood:
-
Wear the full PPE ensemble, including respiratory protection.
-
Contain the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[8] Do NOT use combustible materials like paper towels or sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[8]
-
Decontaminate the area with a suitable solution, followed by a thorough cleaning.
-
Disposal Plan
All materials contaminated with Oxan-4-ylmethyl chloroformate must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed hazardous waste container.[10]
-
No Drain Disposal: NEVER pour chloroformates or their waste down the drain.[10]
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8]
By adhering to these stringent protocols, you can effectively mitigate the significant risks associated with handling Oxan-4-ylmethyl chloroformate, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Grokipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Chloroformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6586, Methyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]
Sources
- 1. oxan-4-ylmethyl chloroformate|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
